Product packaging for n-Methyl bromofluoroacetamide(Cat. No.:CAS No. 53441-14-8)

n-Methyl bromofluoroacetamide

Cat. No.: B1597164
CAS No.: 53441-14-8
M. Wt: 169.98 g/mol
InChI Key: MINFGRMBJUDPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

n-Methyl bromofluoroacetamide (CAS 53441-14-8) is an organic compound with the molecular formula C₃H₅BrFNO and a molecular weight of 169.98 g/mol . This halogenated acetamide features both bromo- and fluoro- substituents on the acetamide backbone, presenting a high-degree of functionality for research and development applications. Its structure, confirmed by canonical SMILES notation as CNC(=O)C(F)Br , makes it a valuable building block in synthetic organic chemistry, particularly for the introduction of both fluorine and bromine atoms into target molecules. The compound is a solid with a density of 1.65 g/cm³ and a high boiling point of 261.1°C at 760 mmHg . Researchers value this reagent for its potential in constructing complex molecules and its use in the exploration of structure-activity relationships (SAR). The presence of two different halogens offers divergent reactivity, enabling sequential functionalization in multi-step synthesis pathways. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5BrFNO B1597164 n-Methyl bromofluoroacetamide CAS No. 53441-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-fluoro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrFNO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINFGRMBJUDPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382056
Record name n-methyl bromofluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53441-14-8
Record name n-methyl bromofluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53441-14-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of n-Methyl bromofluoroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Halogenated Amides

The introduction of halogen atoms, particularly fluorine and bromine, into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by these halogens can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and overall pharmacological profile. N-Methyl bromofluoroacetamide, a simple yet functionally rich molecule, represents a key building block in the synthesis of more complex chemical entities. Its bifunctional nature, possessing both a reactive bromine atom and a modulating fluorine atom on the alpha-carbon, makes it a versatile intermediate for the introduction of the bromofluoroacetyl moiety. This guide, intended for laboratory professionals, provides a comprehensive overview of a logical synthetic route to this compound and a detailed analysis of its structural characterization.

I. Synthetic Strategy: A Nucleophilic Acyl Substitution Approach

The most direct and widely applicable method for the synthesis of amides is the reaction of an amine with a reactive carboxylic acid derivative, most commonly an acyl chloride.[1][2] This nucleophilic acyl substitution reaction, often referred to as the Schotten-Baumann reaction when conducted under specific basic conditions, provides a high-yielding and straightforward pathway to the desired amide.[3]

A. Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two principal stages:

  • Preparation of 2-bromo-2-fluoroacetyl chloride: This reactive intermediate is the cornerstone of the amide synthesis. Its preparation begins with the corresponding carboxylic acid, 2-bromo-2-fluoroacetic acid.

  • Amidation with Methylamine: The synthesized acyl chloride is then reacted with methylamine to yield the final product, this compound.

The overall synthetic scheme is depicted below:

Synthetic_Pathway cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Amidation 2-bromo-2-fluoroacetic_acid 2-bromo-2-fluoroacetic acid 2-bromo-2-fluoroacetyl_chloride 2-bromo-2-fluoroacetyl chloride 2-bromo-2-fluoroacetic_acid->2-bromo-2-fluoroacetyl_chloride Reflux Thionyl_chloride SOCl₂ (Thionyl chloride) Thionyl_chloride->2-bromo-2-fluoroacetyl_chloride n-Methyl_bromofluoroacetamide This compound 2-bromo-2-fluoroacetyl_chloride->n-Methyl_bromofluoroacetamide Base (e.g., Triethylamine) DCM, 0°C to RT Methylamine CH₃NH₂ (Methylamine) Methylamine->n-Methyl_bromofluoroacetamide

Figure 1: Proposed two-stage synthesis of this compound.

B. Experimental Protocols

Part 1: Synthesis of 2-bromo-2-fluoroacetyl chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a standard transformation in organic synthesis.[2] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Materials:

  • 2-bromo-2-fluoroacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution, add 2-bromo-2-fluoroacetic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the acid.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The excess thionyl chloride and the solvent (DCM) can be removed by distillation.

  • The resulting crude 2-bromo-2-fluoroacetyl chloride can be purified by fractional distillation under reduced pressure.

Safety Note: This reaction should be performed in a well-ventilated fume hood as it evolves toxic and corrosive gases (HCl and SO₂). Thionyl chloride is also corrosive and moisture-sensitive.

Part 2: Synthesis of this compound

The reaction of the synthesized acyl chloride with methylamine will proceed via a nucleophilic addition-elimination mechanism.[4] A base, such as triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction.[1]

Materials:

  • 2-bromo-2-fluoroacetyl chloride

  • Methylamine (solution in THF or as a gas)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve methylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 2-bromo-2-fluoroacetyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

II. Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

A. Predicted Physicochemical Properties
PropertyPredicted ValueSource
Molecular FormulaC₃H₅BrFNO-
Molecular Weight169.98 g/mol [5]
AppearanceSolid[5]
Boiling Point261.1 °C at 760 mmHg[5]
Density1.65 g/cm³[5]
B. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be highly informative.

  • ¹H NMR: The proton NMR spectrum is expected to show two main signals:

    • A doublet for the N-methyl protons (CH₃) due to coupling with the adjacent N-H proton. The chemical shift would likely be in the range of δ 2.8-3.0 ppm.

    • A doublet for the alpha-proton (CH) due to coupling with the adjacent fluorine atom. The chemical shift for this proton is expected to be significantly downfield, likely in the range of δ 6.0-6.5 ppm, due to the deshielding effects of the adjacent carbonyl, bromine, and fluorine atoms.

    • A broad singlet for the N-H proton, the chemical shift of which can be variable and concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals:

    • A signal for the N-methyl carbon (CH₃) around δ 25-30 ppm.

    • A doublet for the alpha-carbon (CH) due to coupling with the directly attached fluorine atom. This carbon will be significantly deshielded and is expected to appear in the range of δ 80-90 ppm.

    • A signal for the carbonyl carbon (C=O) in the typical amide region of δ 160-170 ppm.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide crucial information. A single resonance is expected, which will be a doublet due to coupling with the alpha-proton. The chemical shift will be characteristic of a fluorine atom attached to a carbon bearing a bromine and a carbonyl group. Based on related fluoroacetamides, a chemical shift in the range of δ -150 to -200 ppm (relative to CFCl₃) could be anticipated.[6]

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

Wavenumber (cm⁻¹)Assignment
~3300N-H stretching
~1680C=O stretching (Amide I band)
~1550N-H bending (Amide II band)
~1100-1000C-F stretching
~700-600C-Br stretching

The exact positions of these bands can be influenced by the electronic environment and intermolecular hydrogen bonding.[7]

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum would be expected to show:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 170 for the ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N isotope). A characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotope (⁸¹Br) should also be observed.[8]

  • Major Fragmentation Pathways:

    • Alpha-cleavage: Loss of a bromine radical (•Br) to give a fragment at m/z 91.

    • Cleavage of the C-C bond between the carbonyl and the alpha-carbon, leading to fragments corresponding to [CHBrF]⁺ (m/z 111/113) and [CH₃NHCO]⁺ (m/z 58).

    • McLafferty rearrangement is not possible for this molecule.

Mass_Spec_Fragmentation Parent [CH₃NHC(O)CHBrF]⁺˙ m/z 170/172 Frag1 [CH₃NHC(O)CHF]⁺ m/z 91 Parent->Frag1 - •Br Frag2 [CHBrF]⁺ m/z 111/113 Parent->Frag2 - •CH₃NHCO Frag3 [CH₃NHCO]⁺ m/z 58 Parent->Frag3 - •CHBrF Br_radical •Br

Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.

III. Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[11][12]

  • Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood.[11]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

IV. Conclusion

This technical guide outlines a robust and logical pathway for the synthesis and characterization of this compound. The proposed two-step synthesis, involving the formation of a reactive acyl chloride followed by amidation, is based on well-established and reliable organic chemistry principles. The detailed characterization plan, employing a suite of modern spectroscopic techniques, provides a framework for the unambiguous identification and purity assessment of the target compound. As with any chemical synthesis, adherence to strict safety protocols is paramount. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of novel halogenated compounds for applications in drug discovery and beyond.

References

n-Methyl bromofluoroacetamide CAS number 53441-14-8.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Methyl-2-bromo-2-fluoroacetamide (CAS 53441-14-8): A Versatile Electrophilic Probe for Covalent Drug Discovery

Executive Summary

N-Methyl-2-bromo-2-fluoroacetamide is a halogenated amide of significant interest to researchers in drug development and chemical biology. As a member of the α-haloacetamide class, its primary utility lies in its function as a reactive electrophile, or "warhead," capable of forming stable covalent bonds with nucleophilic amino acid residues in proteins. This guide provides a comprehensive technical overview of its physicochemical properties, a robust proposed synthesis protocol, analytical characterization methods, and a detailed exploration of its application as a tool for designing targeted covalent inhibitors. The inherent reactivity and potential toxicity of this compound class are also discussed, providing a complete framework for its safe and effective use in a research setting.

Introduction to N-Methyl-2-bromo-2-fluoroacetamide

N-Methyl-2-bromo-2-fluoroacetamide, CAS number 53441-14-8, is a synthetic organic compound featuring a stereogenic center at the α-carbon, which bears both a bromine and a fluorine atom. This dual halogenation creates a highly electrophilic site, making the molecule a potent alkylating agent. While specific research on this exact molecule is limited, its structural features are emblematic of α-haloacetamides, a class of compounds widely exploited in medicinal chemistry. These reagents are primarily used as building blocks for targeted covalent inhibitors (TCIs), a therapeutic modality that offers distinct advantages, including high potency, prolonged duration of action, and the ability to overcome drug resistance.[1] The N-methyl group provides a specific substitution pattern that can influence solubility, metabolic stability, and steric interactions within a target protein's binding site.

Physicochemical and Structural Data

The fundamental properties of N-Methyl-2-bromo-2-fluoroacetamide are summarized below. This data is compiled from chemical supplier databases and predictive modeling.

PropertyValueReference(s)
CAS Number 53441-14-8[2]
Molecular Formula C₃H₅BrFNO[2]
Molecular Weight 169.98 g/mol [2]
Appearance White Solid[3]
Melting Point 88 - 91 °C[3]
Boiling Point 261.1 °C (Predicted)[4]
IUPAC Name 2-bromo-2-fluoro-N-methylacetamideN/A
SMILES CNC(=O)C(F)BrN/A

Synthesis and Purification: A Proposed Protocol

Synthesis Workflow Diagram

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amide Coupling A Chlorofluoroacetic Acid (Starting Material) B Reaction with HBr A->B Conc. HBr, Heat C 2-Bromo-2-fluoroacetic Acid (Precursor) B->C Distillation D 2-Bromo-2-fluoroacetic Acid F Amide Bond Formation D->F EDC, HOBt, DIPEA DCM, 0°C to RT E Methylamine (aq.) E->F G N-Methyl-2-bromo-2-fluoroacetamide (Final Product) F->G Work-up & Purification

Caption: Proposed two-stage synthesis of N-Methyl-2-bromo-2-fluoroacetamide.

Stage 1: Synthesis of 2-Bromo-2-fluoroacetic Acid

The synthesis of the carboxylic acid precursor can be achieved by halogen exchange from a suitable starting material, such as chlorofluoroacetic acid, by reaction with hydrobromic acid under heat.[5]

Materials:

  • Chlorofluoroacetic acid

  • Concentrated hydrobromic acid (48% aq.)

  • Distillation apparatus

Protocol:

  • Combine chlorofluoroacetic acid (1.0 equiv) and concentrated hydrobromic acid in a round-bottom flask equipped with a distillation head.

  • Heat the reaction mixture to a temperature between 80-125°C.[5]

  • Continuously monitor the reaction. Gaseous HCl will be evolved. The reaction is complete when HCl evolution ceases.

  • After cooling, purify the resulting crude 2-bromo-2-fluoroacetic acid by vacuum distillation to yield the pure precursor.

Stage 2: Amide Coupling to form N-Methyl-2-bromo-2-fluoroacetamide

This protocol utilizes a standard peptide coupling methodology, which is highly efficient for forming amide bonds under mild conditions, thus preserving the sensitive α-halogenated center.[6]

Materials:

  • 2-Bromo-2-fluoroacetic acid (1.0 equiv)

  • Methylamine solution (e.g., 2M in THF or H₂O, 1.5 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up and purification reagents (water, brine, anhydrous MgSO₄, silica gel)

Protocol:

  • Under an inert atmosphere (e.g., Nitrogen), dissolve 2-bromo-2-fluoroacetic acid in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add EDC, HOBt, and DIPEA to the stirred solution.

  • Slowly add the methylamine solution dropwise, ensuring the temperature remains close to 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.[6][7]

Analytical Characterization

To confirm the identity and purity of the synthesized N-Methyl-2-bromo-2-fluoroacetamide, a combination of spectroscopic techniques should be employed.

  • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the N-methyl protons (CH₃) due to coupling with the adjacent N-H proton, and a doublet for the α-carbon proton (CH) due to coupling with the adjacent fluorine atom. The N-H proton will likely appear as a broad quartet.

  • ¹³C NMR: The carbon spectrum will show three distinct signals: one for the methyl carbon, one for the carbonyl carbon (C=O), and one for the α-carbon (CHBrF), which will appear as a doublet due to C-F coupling.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal, split into a doublet by the adjacent α-proton, is expected, confirming the presence of the C-F bond.[8][9]

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) will confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of nearly equal intensity).[10]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), and a strong C=O (amide I) stretch (around 1650-1680 cm⁻¹).

Applications in Drug Development: The Covalent Inhibitor Warhead

The primary application for N-Methyl-2-bromo-2-fluoroacetamide in drug discovery is as a reactive moiety, or "warhead," for the synthesis of targeted covalent inhibitors.[1] Covalent inhibitors function by first binding non-covalently to a target protein and then forming a permanent covalent bond with a nearby nucleophilic amino acid residue, most commonly cysteine.[3]

Mechanism of Covalent Modification

The α-carbon of N-Methyl-2-bromo-2-fluoroacetamide is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and both halogen atoms. This makes it susceptible to nucleophilic attack by the thiolate side chain of a cysteine residue via an Sₙ2 reaction mechanism.[2][11]

Caption: Covalent modification of a cysteine residue via Sₙ2 reaction.

Rationale for Use in Drug Design
  • High Reactivity: The presence of two halogens on the α-carbon makes this warhead highly reactive. The fluorine atom increases the electrophilicity of the carbon, while the bromine atom serves as an excellent leaving group.

  • Tunability: The reactivity of α-haloacetamides can be modulated by altering the substituents.[1] This allows medicinal chemists to fine-tune the warhead's reactivity to achieve selectivity for the target cysteine over other biological nucleophiles, thereby minimizing off-target toxicity.

  • Versatility: The N-Methyl-2-bromo-2-fluoroacetamide moiety can be appended to a larger "guidance system" or scaffold molecule that is designed to bind non-covalently to a specific protein target. This modular approach is a cornerstone of modern drug design.[3][]

Biological Activity and Toxicology

Extreme caution must be exercised when handling N-Methyl-2-bromo-2-fluoroacetamide and related compounds.

  • Toxicity Profile: While toxicological data for this specific compound is not available, the broader class of haloacetamides is known to be cytotoxic and genotoxic.[2][13] Fluoroacetamide itself is a highly toxic metabolic poison that disrupts the citric acid cycle and has been used as a rodenticide.[14][15] The toxicity of these compounds is directly related to their chemical reactivity with biological thiols, such as cysteine and glutathione, leading to cellular stress and DNA damage.[11]

  • Hazard Statements: The compound is classified as an irritant.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Safe Handling Procedures:

    • Always handle this compound in a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a minimum), and safety goggles.

    • Avoid inhalation of dust or vapors.

    • Prevent skin and eye contact. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

    • All waste materials should be disposed of as hazardous chemical waste according to institutional and local regulations.

Conclusion

N-Methyl-2-bromo-2-fluoroacetamide is a specialized chemical reagent with significant potential for advancing drug discovery programs focused on targeted covalent inhibitors. Its well-defined electrophilic nature, rooted in its α,α-dihalogenated structure, makes it an effective tool for the covalent modification of target proteins. While its synthesis requires careful execution and its handling demands stringent safety protocols due to its inherent reactivity and potential toxicity, its value as a molecular probe and building block for novel therapeutics is clear. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this compound in the pursuit of next-generation medicines.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Methyl-2-bromo-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis and interpretation of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Methyl-2-bromo-2-fluoroacetamide. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules. The principles discussed herein are grounded in established NMR theory and supported by data from analogous structures.

Introduction

N-Methyl-2-bromo-2-fluoroacetamide is a halogenated amide of interest in various fields of chemical research. Its structure presents a unique combination of substituents—a methylamino group, a carbonyl group, and a stereocenter bearing both a bromine and a fluorine atom. This arrangement of functional groups gives rise to distinct and predictable features in its NMR spectra, making NMR an indispensable tool for its characterization. This guide will delve into the theoretical basis for the expected chemical shifts and coupling constants, providing a predictive framework for the analysis of this molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of N-Methyl-2-bromo-2-fluoroacetamide is anticipated to exhibit three distinct signals corresponding to the N-methyl protons, the alpha-proton (CHBrF), and the amide proton (NH). The chemical environment of each of these protons is unique, leading to predictable chemical shifts and splitting patterns.

Chemical Shift Predictions and Rationale
  • N-Methyl Protons (CH₃): The N-methyl group is adjacent to the nitrogen atom of the amide. The electron-withdrawing nature of the amide carbonyl group will deshield these protons, causing them to resonate downfield from a typical alkane methyl group. Furthermore, the presence of the electronegative bromine and fluorine atoms on the alpha-carbon will have a modest, long-range deshielding effect. Therefore, the signal for the N-methyl protons is expected to appear in the range of δ 2.8 - 3.2 ppm .

  • Alpha-Proton (CHBrF): This proton is directly attached to the carbon bearing both a bromine and a fluorine atom. The strong electronegativity of both halogens will cause significant deshielding of this proton, shifting its resonance substantially downfield.[1] Fluorine, being more electronegative than bromine, will exert a stronger deshielding effect. Consequently, the chemical shift for the alpha-proton is predicted to be in the range of δ 6.5 - 7.5 ppm .

  • Amide Proton (NH): The chemical shift of amide protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[2] In a non-protic solvent like CDCl₃, the amide proton signal is often broad and can appear over a wide range, typically between δ 5.5 - 8.5 ppm . In a hydrogen-bonding solvent like DMSO-d₆, the signal will be sharper and shifted further downfield.[3]

Predicted Splitting Patterns and Coupling Constants
  • N-Methyl Protons (CH₃): These protons are coupled to the amide proton. This will result in the N-methyl signal appearing as a doublet . The typical three-bond (³J) H-H coupling across a C-N bond in amides is in the range of 4-5 Hz .

  • Alpha-Proton (CHBrF): This proton is coupled to the fluorine atom on the same carbon. This two-bond (²J) H-F coupling is typically large, in the range of 45-55 Hz . This will split the alpha-proton signal into a doublet .

  • Amide Proton (NH): This proton is coupled to the three N-methyl protons, which would theoretically split it into a quartet . However, due to the often-broad nature of the NH signal, this multiplicity may not be well-resolved.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-Methyl (CH₃)2.8 - 3.2Doublet4-5 (³JH-H)
Alpha-Proton (CH)6.5 - 7.5Doublet45-55 (²JH-F)
Amide (NH)5.5 - 8.5 (variable)Quartet (often broad)4-5 (³JH-H)

Visualizing the Proton Environments

Figure 1: Molecular structure of N-Methyl-2-bromo-2-fluoroacetamide highlighting the distinct proton environments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of N-Methyl-2-bromo-2-fluoroacetamide is expected to show three signals, corresponding to the carbonyl carbon, the alpha-carbon, and the N-methyl carbon. The chemical shifts of these carbons are significantly influenced by the neighboring atoms.

Chemical Shift Predictions and Rationale
  • Carbonyl Carbon (C=O): Carbonyl carbons in amides are highly deshielded and typically resonate in the range of δ 160-180 ppm . The presence of the electronegative bromine and fluorine on the adjacent carbon will have a minor deshielding effect on the carbonyl carbon.

  • Alpha-Carbon (CHBrF): This carbon is directly bonded to both bromine and fluorine. The high electronegativity of these halogens will cause a substantial downfield shift. Fluorine's effect is particularly pronounced.[4] The signal for the alpha-carbon is predicted to appear in the range of δ 80-100 ppm . A key feature will be the large one-bond (¹J) C-F coupling, which will split this signal into a doublet .

  • N-Methyl Carbon (CH₃): The N-methyl carbon is attached to the nitrogen of the amide group. It is less deshielded than the other carbons in the molecule and is expected to resonate in the range of δ 25-35 ppm .

Predicted C-F Coupling

A significant feature of the ¹³C NMR spectrum will be the coupling between the alpha-carbon and the fluorine atom. One-bond carbon-fluorine coupling constants (¹JC-F) are typically very large, on the order of 150-250 Hz . This will result in the alpha-carbon signal appearing as a distinct doublet.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
Carbonyl (C=O)160 - 180SingletN/A
Alpha-Carbon (CH)80 - 100Doublet150-250 (¹JC-F)
N-Methyl (CH₃)25 - 35SingletN/A

Experimental Protocols

Sample Preparation for NMR Analysis
  • Solvent Selection: A deuterated solvent that readily dissolves the analyte is chosen. For general purposes, chloroform-d (CDCl₃) is a common choice. For observing exchangeable protons like the amide NH, dimethyl sulfoxide-d₆ (DMSO-d₆) is preferable as it slows down the exchange rate and allows for better resolution of the NH signal and its couplings.[2]

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for routine ¹H and ¹³C NMR analysis on a modern spectrometer.

  • Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference point (δ 0.00 ppm) for the chemical shifts.[5]

NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • A standard pulse-acquire sequence is used.

    • The spectral width is set to encompass all expected proton signals (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon (except for the carbon coupled to fluorine).

    • The spectral width is set to cover the expected range for carbon signals (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

Conclusion

The ¹H and ¹³C NMR spectra of N-Methyl-2-bromo-2-fluoroacetamide are predicted to exhibit characteristic features that are directly attributable to its unique molecular structure. The strong deshielding effects of the fluorine and bromine atoms, coupled with the influence of the amide functionality, result in a well-defined and interpretable set of signals. The large H-F and C-F coupling constants serve as unmistakable diagnostic markers for the presence and location of the fluorine atom. This in-depth analysis provides a robust framework for the structural verification and purity assessment of this compound, underscoring the power of NMR spectroscopy in modern chemical research.

References

Crystal structure analysis of n-Methyl bromofluoroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of n-Methyl bromofluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated organic molecules form a cornerstone of modern drug discovery and materials science, with their unique physicochemical properties often dictating molecular conformation and intermolecular interactions. This compound (C₃H₅BrFNO) presents a compelling case study in this domain, incorporating a stereogenic center and multiple functional groups capable of engaging in a diverse array of non-covalent interactions, including hydrogen and halogen bonding. This technical guide provides a comprehensive, prospective framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. As a pioneering effort in the absence of existing public crystallographic data for this specific compound, this document serves as a detailed roadmap for researchers. It outlines not only the experimental protocols but also the underlying scientific rationale, from data collection and structure refinement to the anticipated molecular packing and intermolecular interactions that are critical for the rational design of novel therapeutics and functional materials.

Introduction: The Significance of Halogenated Amides in Crystal Engineering

The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity. This compound is a structurally intriguing small molecule containing both bromine and fluorine atoms, alongside a secondary amide functionality. The presence of these distinct halogens offers the potential for complex intermolecular interactions, including halogen bonding, which is increasingly recognized as a powerful tool in crystal engineering and drug design.

The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which are primary drivers of predictable supramolecular assemblies[1]. The interplay between these robust hydrogen bonds and the more subtle, directional halogen bonds can lead to highly ordered and stable crystal lattices. An understanding of the three-dimensional structure of this compound at atomic resolution is therefore crucial for predicting its solid-state properties and its potential interactions with biological macromolecules. This guide provides a prospective, in-depth methodology for achieving this structural elucidation.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

A robust and reproducible synthesis is the prerequisite for any crystallographic study. Following this, the generation of high-quality single crystals is paramount.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the amidation of an appropriate acyl halide with methylamine. A common precursor for such a reaction would be bromofluoroacetyl chloride.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylamine (a solution in a suitable solvent like THF or water) in an appropriate anhydrous solvent (e.g., dichloromethane or diethyl ether) and cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Halide: Slowly add a solution of bromofluoroacetyl halide in the same anhydrous solvent to the stirred methylamine solution via the dropping funnel. The reaction is exothermic and should be controlled to prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid to remove excess methylamine, followed by a wash with a basic solution to remove any acidic byproducts, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the pure compound.

Crystallization Methodologies

The formation of single crystals suitable for X-ray diffraction is often a matter of empirical screening of various conditions.

Table 1: Crystallization Techniques for this compound

TechniqueDescriptionSolvents to Screen
Slow Evaporation A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.Dichloromethane, Ethyl Acetate, Acetone, Ethanol
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble.Inner Vial (Dichloromethane), Outer Reservoir (Hexane, Pentane)
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.Acetonitrile, Isopropanol, Toluene

Single-Crystal X-ray Diffraction: A Detailed Workflow

The core of the structural analysis lies in the precise collection and interpretation of X-ray diffraction data.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of n-Methyl bromofluoroacetamide purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Validation (e.g., CheckCIF) structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model & CIF File

Figure 1: A comprehensive workflow for the crystal structure determination of this compound.

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and the corresponding intensities for each reflection.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This can be achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using tools like CheckCIF to ensure its geometric and crystallographic reasonability.

Anticipated Structural Features and Intermolecular Interactions

Based on the molecular structure of this compound, several key intermolecular interactions are anticipated to govern its crystal packing.

Hydrogen Bonding

The secondary amide moiety is a potent hydrogen bonding motif. It is expected that the N-H group will act as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, leading to the formation of chains or ribbons, a common feature in the crystal structures of secondary amides[1].

Halogen Bonding

The presence of both bromine and fluorine allows for the possibility of halogen bonding. The bromine atom, being larger and more polarizable, is a more likely halogen bond donor. It could interact with the carbonyl oxygen or the nitrogen atom of a neighboring molecule. Fluorine is generally a poor halogen bond donor but can act as an acceptor.

Other Interactions

Dipole-dipole interactions arising from the polar C=O, C-F, and C-Br bonds will also contribute to the overall crystal packing.

molecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 N1 N-H O2 C=O N1->O2 Hydrogen Bond C1 C=O N2 N-H C1->N2 Dipole-Dipole Br1 C-Br O3 C=O Br1->O3 Halogen Bond

Figure 2: A diagram illustrating the potential intermolecular interactions in the crystal lattice of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical identity and purity of the synthesized compound before proceeding with crystallographic analysis.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected FeaturesRationale
¹H NMR A doublet for the N-H proton, a doublet for the C-H proton adjacent to the halogens, and a doublet for the N-CH₃ protons.Spin-spin coupling between adjacent protons.
¹³C NMR Resonances for the carbonyl carbon, the chiral carbon bearing the halogens, and the methyl carbon.Distinct chemical environments for each carbon atom.
¹⁹F NMR A doublet for the fluorine atom.Coupling to the adjacent C-H proton.
FT-IR A strong absorption band for the C=O stretch (amide I band), and a band for the N-H stretch.Characteristic vibrational frequencies of the functional groups.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of this compound. While no published structure currently exists, the proposed workflow provides a clear path for researchers to undertake this investigation. The successful elucidation of this crystal structure would provide valuable insights into the interplay of hydrogen and halogen bonding in a small, pharmaceutically relevant molecule. This knowledge can be leveraged for the rational design of new drug candidates with improved solid-state properties and for the development of novel supramolecular materials. Future work could involve co-crystallization studies to explore the compound's interaction with other molecules and computational studies to further understand the energetic landscape of its intermolecular interactions.

References

An In-depth Technical Guide to the Solubility of N-Methyl-2-bromo-2-fluoroacetamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-methyl-2-bromo-2-fluoroacetamide, a compound of interest in contemporary drug development and chemical synthesis. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a predictive framework based on first principles of physical organic chemistry. We will dissect the molecular structure of N-methyl-2-bromo-2-fluoroacetamide to forecast its interactions with a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of its solubility, ensuring that researchers can generate reliable and reproducible data. The methodologies are presented with a focus on the underlying scientific principles, empowering scientists to not only execute the protocols but also to troubleshoot and adapt them as necessary.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical determinant of a drug's bioavailability, manufacturability, and overall efficacy.[1] Poor aqueous solubility can lead to low absorption and erratic bioavailability, while insolubility in organic solvents can severely hamper synthesis, purification, and formulation processes. N-methyl-2-bromo-2-fluoroacetamide, a halogenated amide, presents a unique combination of functional groups that influence its solubility profile in complex ways. Understanding and quantifying its solubility in a variety of organic solvents is therefore a prerequisite for its advancement in any research and development pipeline. This guide aims to provide both a theoretical foundation for predicting its solubility and a practical framework for its empirical measurement.

Molecular Structure and Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. To predict the solubility of N-methyl-2-bromo-2-fluoroacetamide, we must first analyze its molecular structure and the nature of its functional groups.

The molecule possesses several key features:

  • A Secondary Amide Group (-C(O)NHCH₃): This is the most prominent functional group. The amide linkage is polar due to the electronegativity difference between the oxygen, nitrogen, and carbon atoms.[2][3] The nitrogen atom is attached to a hydrogen, allowing it to act as a hydrogen bond donor. The carbonyl oxygen, with its lone pairs of electrons, is a strong hydrogen bond acceptor.[2][3][4] Secondary amides can form strong intermolecular hydrogen bonds with each other and with protic solvents.[2][4]

  • An α-Halogenated Carbon (CBrF): The presence of both bromine and fluorine atoms on the carbon adjacent to the carbonyl group has a significant impact on the molecule's electronics and steric profile. Both halogens are electronegative, inducing a dipole moment.

  • A Methyl Group (-CH₃): Attached to the amide nitrogen, this small alkyl group is nonpolar and will contribute to solubility in less polar solvents.

Based on this structure, we can make the following predictions about its solubility in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the amide group's ability to participate in hydrogen bonding, N-methyl-2-bromo-2-fluoroacetamide is expected to exhibit good solubility in these solvents.[2]

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but not donors. The strong carbonyl hydrogen bond acceptor of the amide should interact favorably with these solvents. DMSO, in particular, is a powerful solvent for a wide range of organic compounds and is likely to be an excellent solvent for this molecule.[5]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and the ability to form hydrogen bonds. The polar amide and halogenated functional groups will have weak interactions with these solvents. Therefore, N-methyl-2-bromo-2-fluoroacetamide is predicted to have low solubility in nonpolar solvents. The presence of larger alkyl or aryl groups would typically increase solubility in such solvents, but the methyl group is too small to significantly impart hydrophobic character.[4][6]

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents have moderate dipole moments. Ethyl acetate can act as a hydrogen bond acceptor. Solubility in these solvents will be moderate and will depend on the balance between the polar and nonpolar characteristics of the solute and solvent.

Experimental Determination of Solubility

For drug development professionals, a precise and reproducible method for determining solubility is paramount. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[7]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is constant. After separating the undissolved solid, the concentration of the solute in the saturated solution is determined using a suitable analytical technique.[7][8]

Detailed Experimental Protocol

Materials:

  • N-methyl-2-bromo-2-fluoroacetamide (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate, dichloromethane, hexane, toluene)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

  • Preparation: Add an excess amount of solid N-methyl-2-bromo-2-fluoroacetamide to a series of vials. The excess should be visually apparent to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[9] Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[5][8] The concentration is determined by comparing the analytical response to a calibration curve prepared from standards of known concentration.

  • Calculation: Calculate the solubility of N-methyl-2-bromo-2-fluoroacetamide in each solvent, taking into account the dilution factor. The results can be expressed in units such as mg/mL, g/100mL, or mol/L.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vials B Add known volume of solvent A->B C Seal and agitate at constant temperature B->C D Settle or centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G Quantify using HPLC F->G H Calculate solubility G->H

Caption: Workflow for experimental solubility determination.

Data Presentation and Interpretation

The empirically determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of N-Methyl-2-bromo-2-fluoroacetamide at 25 °C

Solvent ClassSolventPolarity IndexPredicted SolubilityExperimental Solubility (mg/mL)
Polar ProticMethanol5.1HighTo be determined
Ethanol4.3HighTo be determined
Polar AproticDMSO7.2Very HighTo be determined
Acetonitrile5.8Moderate to HighTo be determined
IntermediateDichloromethane3.1ModerateTo be determined
Ethyl Acetate4.4ModerateTo be determined
NonpolarToluene2.4LowTo be determined
Hexane0.1Very LowTo be determined

The interpretation of the experimental data should be grounded in the principles of solute-solvent interactions discussed in Section 2. A strong correlation between the predicted and experimental results would validate the initial structural analysis. Any significant deviations should be investigated, considering potential factors such as specific solvent-solute interactions (e.g., complex formation) or polymorphism of the solid material.

Conclusion

References

n-Methyl bromofluoroacetamide safety data sheet (SDS) and handling precautions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of n-Methyl bromofluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 53441-14-8) is a halogenated acetamide with the molecular formula C₃H₅BrFNO.[1] Its structure, featuring both bromine and fluorine atoms on the acetamide backbone, makes it a valuable reagent in synthetic organic chemistry, particularly for the introduction of these halogens into target molecules.[1] The divergent reactivity of the two different halogens allows for sequential functionalization in multi-step syntheses.[1] However, the presence of these functional groups also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data and handling precautions for this compound, drawing upon information from related compounds and general laboratory safety principles to ensure the well-being of researchers and the integrity of experimental work.

Hazard Identification and Analysis

1.1. Inferred Toxicological Hazards:

  • Toxicity: Based on related compounds, this compound should be treated as a substance with potential for significant toxicity. For instance, 2-BROMO-N-METHYLACETAMIDE is classified as causing skin irritation and serious eye irritation.[2] It is prudent to handle this compound as a compound that is potentially toxic if swallowed, inhaled, or absorbed through the skin.[3]

  • Reproductive Toxicity: N-Methylacetamide is classified as a substance that may damage the unborn child.[4][5] Given the structural similarity, this compound should be handled as a potential reproductive toxicant.[5]

  • Irritation: Halogenated organic compounds are often irritating to the skin, eyes, and respiratory tract.[6][7] Direct contact should be avoided.

  • Sensitization: Although no specific data is available for this compound, some halogenated compounds can act as sensitizers.[8]

1.2. Physicochemical Hazards:

  • Thermal Decomposition: Upon heating, halogenated organic compounds can decompose to release toxic and corrosive fumes, such as hydrogen bromide, hydrogen fluoride, and nitrogen oxides (NOx).[6][8]

  • Incompatibilities: It is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.[8]

A summary of key properties for this compound is provided in the table below.

PropertyValueReference
CAS Number 53441-14-8[9][10][11]
Molecular Formula C₃H₅BrFNO[1][9]
Molecular Weight 169.98 g/mol [1][12]
Physical State Solid[12]
Density 1.65 g/cm³[1]
Boiling Point 261.1°C at 760 mmHg[1]
Purity Typically available at ≥98.0%[12]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

2.1. Engineering Controls:

  • Fume Hood: All work with this compound, especially handling of the solid and preparation of solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[13]

  • Ventilation: Ensure adequate general laboratory ventilation.[4]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[6]

2.2. Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should also be worn when there is a risk of splashing.[14]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and inspect them before each use.[7][15] Contaminated gloves should be removed immediately and disposed of as hazardous waste.[16]

    • Lab Coat: A lab coat that covers all exposed skin is required.[7]

    • Apron: An acid-resistant apron should be considered for additional protection.[14]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH/MSHA-approved respirator should be used.[6][8]

The following diagram illustrates the workflow for safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Review SDS and SOPs ppe Don Appropriate PPE start->ppe hood Verify Fume Hood Function ppe->hood weigh Weigh Solid in Fume Hood hood->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve react Conduct Reaction in Fume Hood dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate waste Dispose of Waste in Labeled Containers decontaminate->waste remove_ppe Remove PPE and Wash Hands waste->remove_ppe

Safe handling workflow for this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

3.1. First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation persists.[17]

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen.[6] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water.[6] Seek immediate medical attention.[4]

3.2. Spill and Leak Procedures:

  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3]

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[18] Absorb liquid spills with an inert material and place in a suitable container for disposal.[18]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.[4]

The decision tree below outlines the appropriate response to an emergency involving this compound.

EmergencyResponse cluster_event Emergency Event cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_spill_response Spill Response Details cluster_exposure_response Exposure Response Details cluster_followup Follow-up event Exposure or Spill Occurs assess Assess Severity and Type of Event event->assess spill Spill Response assess->spill exposure Exposure Response assess->exposure small_spill Small Spill: Isolate & Clean Up spill->small_spill large_spill Large Spill: Evacuate & Call for Help spill->large_spill skin_eye Skin/Eye Contact: Flush with Water exposure->skin_eye inhalation Inhalation: Move to Fresh Air exposure->inhalation ingestion Ingestion: Do Not Induce Vomiting exposure->ingestion medical Seek Medical Attention small_spill->medical large_spill->medical skin_eye->medical inhalation->medical ingestion->medical report Report Incident medical->report

Emergency response decision tree for this compound.

Storage and Disposal

4.1. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][15]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • Store in a locked cabinet or an area with restricted access.[2][4]

4.2. Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[4]

  • Contaminated materials and empty containers should be treated as hazardous waste.[4]

Conclusion

While this compound is a valuable research chemical, its potential hazards necessitate a cautious and well-informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely with this compound. The information presented in this guide, synthesized from data on related chemicals and established safety protocols, provides a robust framework for the safe utilization of this compound in a research and development setting.

References

Potential applications of n-Methyl bromofluoroacetamide in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Applications of N-Methyl-2-bromo-2-fluoroacetamide and Related α-Haloacetamides

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Methyl-2-bromo-2-fluoroacetamide, a halogenated acetamide with significant potential as a building block in organic synthesis. While detailed application notes for this specific molecule are emerging, its structural motifs are present in a well-established class of reagents, the α-haloacetamides. This document will detail the known properties of N-Methyl-2-bromo-2-fluoroacetamide and extrapolate its potential applications by drawing parallels with the rich chemistry of related α-haloamides. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, reactivity, and versatile applications of these valuable synthetic intermediates.

Introduction: The Strategic Value of Halogenated Amides

Halogen atoms, particularly fluorine and bromine, are integral to modern medicinal chemistry. Their introduction into organic molecules can profoundly influence pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. N-Methyl-2-bromo-2-fluoroacetamide (CAS 53441-14-8) is an intriguing, bifunctional reagent containing both a bromine and a fluorine atom on the α-carbon of an N-methyl amide.[1][2][3] This unique arrangement of functional groups suggests a wide range of potential applications in the construction of complex molecular architectures.

While the specific reactivity of N-Methyl-2-bromo-2-fluoroacetamide is an area of active investigation, the broader class of α-haloacetamides has been extensively studied and utilized as versatile synthons.[4] These compounds are valuable precursors for the synthesis of a diverse array of heterocycles, which form the core of many pharmaceutical agents.[5] This guide will therefore explore the known characteristics of N-Methyl-2-bromo-2-fluoroacetamide and then delve into the established synthetic utility of related α-haloacetamides to forecast its potential applications.

Physicochemical Properties of N-Methyl-2-bromo-2-fluoroacetamide

N-Methyl-2-bromo-2-fluoroacetamide is a solid organic compound with the molecular formula C₃H₅BrFNO and a molecular weight of 169.98 g/mol .[1][3] Its structure features a stereocenter at the α-carbon, which is substituted with both a bromine and a fluorine atom. This dual halogenation provides distinct reactive sites, allowing for sequential and selective chemical transformations.

PropertyValueReference
CAS Number 53441-14-8[6][7]
Molecular Formula C₃H₅BrFNO[1]
Molecular Weight 169.98 g/mol [1]
Physical State Solid[3]
Boiling Point 261.1°C at 760 mmHg[1]
Density 1.65 g/cm³[1]

The presence of both a good leaving group (bromide) and a more synthetically challenging to install fluorine atom makes this reagent a valuable tool for the introduction of fluorine into organic molecules.

Potential Synthetic Applications

The reactivity of N-Methyl-2-bromo-2-fluoroacetamide can be inferred from the well-established chemistry of α-haloacetamides and related α-haloketones. These compounds are known to participate in a variety of transformations, including nucleophilic substitution, cycloaddition, and domino reactions.[4][8]

Synthesis of Heterocycles

A primary application of α-haloacetamides is in the synthesis of nitrogen-containing heterocycles (aza-heterocycles).[4] The α-haloacetamide moiety can act as a versatile building block, reacting with various nucleophiles to construct five- and six-membered rings, which are prevalent in biologically active compounds.

For instance, α-haloacetamides are known to react with thioamides to form thiazoles, with amidines to form imidazoles, and with enamines to form pyrroles. The presence of the fluorine atom in N-Methyl-2-bromo-2-fluoroacetamide could impart unique properties to the resulting heterocyclic products.

Conceptual Experimental Workflow: Synthesis of a Fluorinated Thiazole Derivative

This protocol outlines a potential pathway for the synthesis of a fluorinated thiazole derivative using N-Methyl-2-bromo-2-fluoroacetamide.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve N-Methyl-2-bromo-2-fluoroacetamide and Thioamide in Ethanol B Heat the mixture to reflux A->B C Monitor reaction progress by TLC B->C D Cool to room temperature and concentrate under reduced pressure C->D Upon completion E Purify the crude product by column chromatography D->E

References

The Synthetic Chemist's Guide to Haloacetamides: A Comprehensive Review of Methodologies and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Haloacetamide Moiety in Modern Chemistry

Haloacetamides are a pivotal class of organic compounds characterized by an acetamide backbone bearing one or more halogen substituents on the α-carbon. Their significance in the realms of medicinal chemistry, drug development, and organic synthesis is profound and multifaceted. The inherent reactivity of the carbon-halogen bond, coupled with the stability and hydrogen-bonding capabilities of the amide group, renders haloacetamides as versatile building blocks for the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles of significant biological interest.[1]

In the pharmaceutical industry, the haloacetamide moiety is a key pharmacophore in a variety of therapeutic agents and serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] Their ability to act as covalent modifiers of biological macromolecules, particularly through the alkylation of cysteine residues, has been extensively exploited in the design of targeted enzyme inhibitors and chemical probes for studying protein function.[3][4] Beyond their role in drug discovery, haloacetamides are also recognized as an emerging class of disinfection byproducts in drinking water, prompting research into their formation and toxicological profiles.[5][6][7][8]

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing haloacetamides, catering to researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, from classical acylation and halogenation reactions to modern catalytic and green chemistry approaches. This guide will not only present established protocols but also elucidate the underlying mechanistic principles to empower chemists with a deeper understanding and the ability to rationally design and optimize their synthetic routes.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of haloacetamides can be broadly categorized into two primary approaches: the formation of the amide bond from a halogenated carboxylic acid derivative and an amine, and the direct halogenation of a pre-existing acetamide scaffold. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the functional group tolerance of the substrate.

Amide Bond Formation: The Acylation of Amines

The most direct and widely employed method for the synthesis of N-substituted haloacetamides is the acylation of a primary or secondary amine with a haloacetyl halide, typically chloroacetyl chloride or bromoacetyl bromide.[9][10] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of Amine Acylation with a Haloacetyl Halide

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the haloacetyl halide. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the halide ion (a good leaving group) and a proton from the nitrogen to yield the haloacetamide product. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11][12]

Caption: Mechanism of Amine Acylation.

A variation of this method is the ammonolysis of haloacetic esters, where an ester of a haloacetic acid is treated with ammonia to furnish the corresponding primary haloacetamide. This reaction also proceeds through a nucleophilic acyl substitution pathway, with the ammonia acting as the nucleophile and an alkoxide as the leaving group.[13][14]

Halogenation of Acetamides

The α-bromination of acetamides can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common choice. The reaction is often catalyzed by a radical initiator or an acid. Under acidic conditions, the reaction proceeds through an enol or enolate intermediate, which then attacks the electrophilic bromine source.[15]

Mechanism of Acid-Catalyzed α-Bromination of an Acetamide

In the presence of an acid catalyst, the carbonyl oxygen of the acetamide is protonated, which increases the acidity of the α-protons. A weak base can then deprotonate the α-carbon to form an enol intermediate. The electron-rich double bond of the enol then acts as a nucleophile, attacking the bromine of NBS to form the α-bromoacetamide and succinimide.

Caption: Mechanism of α-Bromination.

Direct iodination of acetamides can be accomplished using molecular iodine in the presence of an oxidizing agent, such as iodic acid. The oxidizing agent is necessary to convert the iodide byproduct back to an electrophilic iodine species, driving the reaction forward.[13][16] Microwave irradiation has been shown to accelerate this reaction, offering a greener alternative to conventional heating.[13][17]

The direct α-fluorination of acetamides is more challenging due to the high reactivity of elemental fluorine. Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), are commonly employed.[18] Catalytic methods, including those using iron(II) triflate, have been developed for the directed C-H fluorination of amides, offering a milder and more selective approach.[5][19][20]

Halogen Exchange: The Finkelstein Reaction

Iodoacetamides are often synthesized from their chloro- or bromo-analogs via a halogen exchange reaction known as the Finkelstein reaction.[6][21][22] This is a classic S(_N)2 reaction where a chloro- or bromoacetamide is treated with an excess of sodium iodide in a solvent like acetone. The equilibrium is driven towards the iodoacetamide product because sodium chloride and sodium bromide are insoluble in acetone and precipitate out of the reaction mixture.[6][22]

The Finkelstein Reaction for Iodoacetamide Synthesis

Caption: The Finkelstein Reaction.

Modern Synthetic Approaches

Recent advances in organic synthesis have led to the development of more efficient, selective, and environmentally friendly methods for the preparation of haloacetamides.

Catalytic C-H Halogenation

Transition metal-catalyzed C-H activation and halogenation have emerged as powerful tools for the direct and regioselective introduction of halogens into organic molecules, including amides. Palladium, rhodium, and iridium catalysts have been successfully employed for the ortho-C-H halogenation of benzamides, using a directing group strategy where the amide functionality coordinates to the metal center and directs the halogenation to the ortho position.[3][4][7][14][23][24][25][26][27][28]

Green Chemistry Approaches

In line with the principles of green chemistry, several eco-friendly methods for haloacetamide synthesis have been reported.

  • Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can significantly accelerate reactions, often leading to higher yields and cleaner products in shorter reaction times.[8][19][29][30][31] This has been successfully applied to the iodination of acetamides.[13][17]

  • Aqueous Synthesis: Performing reactions in water instead of organic solvents is a key aspect of green chemistry. Protocols for the N-chloroacetylation of amines in an aqueous buffer system have been developed, offering a more sustainable alternative to traditional solvent-based methods.[1]

  • Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability.[2][21][31][32][33][34][35][36][37] While specific examples for haloacetamide synthesis are still emerging, the principles of flow chemistry can be readily applied to established batch procedures, particularly for the acylation of amines with haloacetyl chlorides.

Comparative Overview of Synthetic Methods

The choice of synthetic method for a particular haloacetamide depends on several factors, including the desired halogen, the nature of the substituents on the amide nitrogen, and the availability of starting materials. The following table provides a comparative overview of the most common methods.

MethodHalogenSubstrate ScopeAdvantagesDisadvantages
Acylation of Amines with Haloacetyl Halides Cl, BrBroad (primary and secondary amines)High yields, direct, widely applicableRequires handling of corrosive and lachrymatory haloacetyl halides
Ammonolysis of Haloacetic Esters Cl, BrPrimary amidesMilder than using haloacetyl halidesMay require higher temperatures and longer reaction times
Direct α-Halogenation with NBS/NCS Br, ClAcetamides with α-protonsAvoids the use of haloacetyl halidesCan lead to over-halogenation, regioselectivity can be an issue
Direct α-Iodination with I₂/Oxidant IElectron-rich aromatic acetamidesDirect introduction of iodineRequires an oxidizing agent
Direct α-Fluorination with Electrophilic Reagents FAcetamides with α-protonsDirect introduction of fluorineReagents can be expensive and require careful handling
Finkelstein Reaction IChloro- and bromoacetamidesHigh yields, driven by precipitationIndirect method
Catalytic C-H Halogenation Cl, Br, IAromatic amidesHigh regioselectivity, atom-economicalRequires expensive metal catalysts and directing groups

Experimental Protocols

Protocol 1: Synthesis of N-(4-chlorophenyl)-2-chloroacetamide

This protocol is a representative example of the acylation of an aromatic amine with chloroacetyl chloride in an organic solvent.[1][5]

Materials:

  • 4-chloroaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask.

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel and wash with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure N-(4-chlorophenyl)-2-chloroacetamide.

Protocol 2: Microwave-Assisted Iodination of Acetanilide

This protocol illustrates a green chemistry approach to the synthesis of an iodoacetamide.[13][16][17]

Materials:

  • Acetanilide (1.0 eq)

  • Iodine (0.4 eq)

  • Iodic acid (0.2 eq)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, dissolve acetanilide (1.0 eq) and iodine (0.4 eq) in a minimal amount of warm ethanol.

  • Add a solution of iodic acid (0.2 eq) in a small amount of water to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power and temperature for 5-10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the product from ethanol to obtain pure 4-iodoacetanilide.

Safety Considerations

The synthesis of haloacetamides involves the use of hazardous chemicals, and appropriate safety precautions must be taken.

  • Haloacetyl Halides: Chloroacetyl chloride and bromoacetyl bromide are highly corrosive, lachrymatory (tear-inducing), and react violently with water.[1][9][11][12][13] They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Halogenating Agents: N-halosuccinimides (NBS, NCS) are irritants and should be handled with care.[8][38] Electrophilic fluorinating agents can be toxic and require specialized handling procedures.

  • Haloacetamides: Many haloacetamides are toxic and can cause skin and eye irritation.[29][39][40][41][42] 2-Bromoacetamide is classified as toxic if swallowed and causes severe skin burns and eye damage.[29][39][40][41] Iodoacetamide is also toxic and a sensitizer.[42] Always consult the Safety Data Sheet (SDS) for the specific haloacetamide and handle it with appropriate PPE.

Conclusion and Future Outlook

The synthesis of haloacetamides is a well-established field with a rich history of reliable and versatile methodologies. The classical approaches of amine acylation and acetamide halogenation remain the workhorses for the preparation of these valuable compounds. However, the future of haloacetamide synthesis will undoubtedly be shaped by the continued development of more sustainable and efficient methods.

Catalytic C-H halogenation holds immense promise for the atom-economical and regioselective synthesis of haloacetamides, reducing the need for pre-functionalized starting materials. The integration of green chemistry principles, such as the use of aqueous reaction media, microwave-assistance, and continuous flow technologies, will be crucial in minimizing the environmental impact of these syntheses. As the demand for structurally diverse and functionally complex haloacetamides in drug discovery and other areas of chemical science continues to grow, the development of novel and innovative synthetic strategies will remain a key area of research. This guide has provided a solid foundation for understanding the current state-of-the-art in haloacetamide synthesis, empowering researchers to make informed decisions in their synthetic endeavors and to contribute to the future advancements in this important field.

References

An In-depth Technical Guide to 2-Bromo-2-fluoro-N-methylacetamide: Synthesis, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-2-fluoro-N-methylacetamide (CAS No. 53441-14-8) is a halogenated organic compound characterized by the presence of both bromine and fluorine atoms on the alpha-carbon relative to the carbonyl group. While commercially available as a specialty chemical, its specific discovery and developmental history are not extensively documented in peer-reviewed literature, suggesting its emergence as a niche building block for organic synthesis rather than a landmark discovery. Its value lies in its unique trifunctional nature: the electrophilic carbonyl carbon, the bromine atom acting as a good leaving group, and the fluorine atom's ability to modulate electronic properties. This guide provides a comprehensive overview of its known properties, a plausible and chemically sound synthetic pathway, and its broader scientific context within the field of chemical research and drug discovery.

Physicochemical and Structural Data

The fundamental properties of 2-Bromo-2-fluoro-N-methylacetamide are summarized below. This data is compiled from publicly available information from chemical suppliers and databases, providing a baseline for its use in a laboratory setting.[1][2]

PropertyValue
IUPAC Name 2-bromo-2-fluoro-N-methylacetamide
CAS Number 53441-14-8
Molecular Formula C₃H₅BrFNO
Molecular Weight 169.98 g/mol
Boiling Point 261.1°C at 760 mmHg
Density 1.65 g/cm³
Flash Point 111.7°C
Canonical SMILES CNC(=O)C(F)Br
Structural Diagram

The following diagram illustrates the chemical structure of 2-Bromo-2-fluoro-N-methylacetamide.

Caption: 2D structure of 2-bromo-2-fluoro-N-methylacetamide.

Proposed Synthesis and Mechanistic Rationale

Plausible Synthetic Workflow

The proposed two-step synthesis starts from the commercially available ethyl fluoroacetate.

SynthesisWorkflow start Ethyl Fluoroacetate step1 Step 1: Amidation Reagent: Methylamine (CH₃NH₂) Solvent: Ethanol start->step1 intermediate Intermediate: N-methyl-2-fluoroacetamide step1->intermediate step2 Step 2: α-Bromination Reagent: N-Bromosuccinimide (NBS) Initiator: AIBN Solvent: CCl₄ intermediate->step2 product Final Product: 2-Bromo-2-fluoro-N-methylacetamide step2->product

Caption: Proposed two-step synthesis workflow for 2-bromo-2-fluoro-N-methylacetamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model based on standard organic chemistry techniques.

Step 1: Synthesis of N-methyl-2-fluoroacetamide (Intermediate)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl fluoroacetate (1.0 eq) dissolved in ethanol (3 mL/mmol).

  • Amidation: Add a 40% aqueous solution of methylamine (1.2 eq) dropwise to the flask at room temperature. The addition of an amine to an ester is a standard method for forming amides. Methylamine is chosen for its nucleophilicity and to install the required N-methyl group.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting ester.

  • Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove ethanol and excess methylamine. The resulting crude product can be purified by recrystallization or silica gel chromatography to yield pure N-methyl-2-fluoroacetamide.

Step 2: Synthesis of 2-Bromo-2-fluoro-N-methylacetamide (Final Product)

  • Reaction Setup: In a flask protected from light and fitted with a reflux condenser, dissolve the N-methyl-2-fluoroacetamide (1.0 eq) from Step 1 in carbon tetrachloride (CCl₄, 4 mL/mmol).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.02 eq).

    • Causality: This step is a free-radical halogenation. The C-H bond alpha to both the fluorine and the carbonyl group is activated for radical abstraction. NBS is chosen as the bromine source because it allows for a controlled, low concentration of Br₂ to be maintained, minimizing side reactions. AIBN is a standard radical initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) for 2-4 hours. The reaction is typically initiated by the thermal decomposition of AIBN.

  • Workup and Isolation: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final product, 2-bromo-2-fluoro-N-methylacetamide, can be purified by vacuum distillation or column chromatography.

Scientific and Historical Context

While the specific impetus for the first synthesis of 2-bromo-2-fluoro-N-methylacetamide is unclear, its existence can be understood within the broader context of research on halogenated compounds, particularly haloacetamides.

Historically, the study of simple haloacetamides gained prominence in environmental science and public health. Following the discovery that water disinfection processes like chlorination could produce toxic by-products, significant research was undertaken to identify these compounds. Haloacetamides (HAMs) were identified as an emerging class of nitrogenous disinfection by-products (N-DBPs) of health concern.[3][4] Studies have shown that many of these compounds are cytotoxic and genotoxic. This field of study highlights the inherent reactivity of the α-carbon in haloacetamides, a feature that synthetic chemists can exploit.

In medicinal chemistry, the introduction of halogen atoms is a cornerstone of drug design. The "magic methyl" effect, where adding a methyl group drastically alters a compound's properties, is well-known; similarly, the strategic placement of halogens can profoundly impact a molecule's pharmacodynamic and pharmacokinetic profile.[5]

  • Fluorine is often used to block metabolic pathways, increase binding affinity, and alter acidity.

  • Bromine , being a larger and more polarizable atom, can form halogen bonds and act as a bioisostere for other groups. Reagents like N-Bromoacetamide (NBA) are versatile tools used to synthesize a wide array of biologically active molecules, demonstrating the utility of the bromo-amide motif in drug discovery.[6]

Therefore, a reagent like 2-bromo-2-fluoro-N-methylacetamide serves as a valuable building block, offering a way to introduce a C(Br)(F)C(=O)N(CH₃) fragment into a larger molecule, combining the distinct electronic and steric properties of both fluorine and bromine in a single, reactive package.

Potential Applications and Future Directions

Given its structure, 2-bromo-2-fluoro-N-methylacetamide is well-suited for several applications in advanced organic synthesis and drug development:

  • Alkylation Agent: The presence of bromine, a good leaving group, on an activated carbon makes the molecule a potent electrophile for alkylating nucleophiles such as amines, thiols, and carbanions.

  • Fragment-Based Drug Design (FBDD): This molecule could serve as a fragment for screening against biological targets. Its N-methylacetamide core mimics the acetylated lysine side chain, a key recognition motif in epigenetic targets like bromodomains.[7] The attached halogens provide vectors for further chemical elaboration.

  • Precursor for Complex Fluorinated Molecules: The differential reactivity of the C-Br versus the C-F bond could potentially allow for sequential, site-selective reactions, making it a useful intermediate in the synthesis of more complex fluorinated and brominated target molecules.

Future research could focus on exploring the differential reactivity of this compound in transition-metal-catalyzed cross-coupling reactions or in the development of novel probes for chemical biology. Its unique combination of functional groups ensures its continued relevance as a specialized tool for chemists pushing the boundaries of molecular design.

References

Methodological & Application

Application Notes & Protocols: N-Methyl-2-bromo-2-fluoroacetamide as a Precision Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of N-methyl-2-bromo-2-fluoroacetamide as a specialized alkylating agent. We delve into the mechanistic principles governing its reactivity, present detailed, field-tested protocols for its use in synthetic transformations, and explore its strategic value in modern drug discovery. The unique stereoelectronic properties conferred by the geminal bromo and fluoro substituents at the α-carbon position this reagent as a valuable tool for introducing the fluorinated N-methylacetamido motif into a diverse range of molecular scaffolds.

Introduction: The Strategic Advantage of α,α-Halogenated Amides

N-methyl-2-bromo-2-fluoroacetamide (C₃H₅BrFNO, MW: 169.98 g/mol ) is a halogenated amide that serves as a potent and versatile building block in synthetic organic chemistry.[1] Its structure is characterized by an N-methylamide group and an α-carbon atom substituted with both a bromine and a fluorine atom. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a highly valuable reagent for introducing fluorinated moieties into target molecules—a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.

The presence of two different halogens offers the potential for divergent reactivity and sequential functionalization, further expanding its synthetic utility.[1] Unlike simple α-bromoacetamides, the additional fluorine atom modulates the electrophilicity of the α-carbon, influencing reaction kinetics and, in some cases, selectivity. This guide will elucidate the principles behind its use and provide actionable protocols for its successful implementation in the laboratory.

Mechanistic Insights: The Electrophilic Nature of N-Methyl-2-bromo-2-fluoroacetamide

The utility of N-methyl-2-bromo-2-fluoroacetamide as an alkylating agent stems from the electrophilic character of its α-carbon. This electrophilicity is a consequence of the cumulative inductive electron-withdrawing effects of three key groups: the carbonyl oxygen, the fluorine atom, and the bromine atom. This polarization of the C-Br bond makes the α-carbon highly susceptible to nucleophilic attack.

The general mechanism for alkylation proceeds via a bimolecular nucleophilic substitution (SN2) pathway. A nucleophile (Nu:⁻) attacks the electron-deficient α-carbon, leading to the displacement of the bromide ion, which is an excellent leaving group.

The reaction can be depicted as follows:

Figure 1: General SN2 mechanism for alkylation.

The reactivity of α-haloamides is significantly greater than that of corresponding alkyl halides due to the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond.[2] The presence of the α-fluoro substituent further enhances the electrophilicity of the target carbon, although it can also exert some steric hindrance compared to a proton. This dual nature makes the choice of reaction conditions, particularly the base and solvent, critical for achieving high yields and selectivity.

Core Applications in Synthesis and Medicinal Chemistry

The N-methyl-2-bromo-2-fluoroacetamide reagent is particularly useful for:

  • Introduction of Fluorinated Moieties: Fluorine substitution is a cornerstone of modern medicinal chemistry. The incorporation of a fluorinated N-methylacetamido group can be used to block metabolic oxidation, modulate pKa, and improve binding interactions with protein targets.

  • Synthesis of Aza-heterocycles: α-Haloacetamides are versatile precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in biologically active molecules.[3] They can act as formal 1,3-dipoles in domino reactions, leading to complex molecular architectures.[3]

  • Covalent Inhibitor Development: The related chloroacetamide moiety is a well-established "warhead" for targeted covalent inhibitors, which form stable bonds with nucleophilic amino acid residues like cysteine in enzyme active sites.[4] By analogy, N-methyl-2-bromo-2-fluoroacetamide can be incorporated into ligands to create potent and irreversible inhibitors.

  • Fragment-Based Drug Design (FBDD): The N-methylacetamide group is a recognized motif that can mimic the acetyl-lysine binding interaction in protein families such as bromodomains.[5] This reagent provides a functionalized fragment for elaboration in FBDD campaigns.

Experimental Protocols

Disclaimer: N-methyl-2-bromo-2-fluoroacetamide and related α-haloacetamides are potent alkylating agents and should be considered toxic and irritant. Always handle this reagent in a certified chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: General Procedure for N-Alkylation of an Amine

This protocol describes a general method for the alkylation of a primary or secondary amine with N-methyl-2-bromo-2-fluoroacetamide.

Materials:

  • N-methyl-2-bromo-2-fluoroacetamide (1.0 eq)

  • Substrate amine (1.0 - 1.2 eq)

  • Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Workflow Diagram:

Alkylation_Workflow A Setup Reaction B Dissolve amine & base in anhydrous solvent under N2 A->B C Add N-methyl-2-bromo-2-fluoroacetamide solution dropwise at 0 °C B->C E Warm to RT, stir for 4-24h C->E D Reaction D->E F Monitor by TLC/LC-MS E->F G Work-up F->G Upon Completion H Quench with H2O, extract with organic solvent (e.g., EtOAc) G->H I Wash organic layer with brine, dry over Na2SO4, filter H->I K Concentrate under reduced pressure I->K J Purification J->K L Purify by flash column chromatography K->L M Characterization L->M N Analyze by NMR, MS M->N

Figure 2: Standard workflow for N-alkylation.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate amine (1.0 eq) and the anhydrous base (e.g., K₂CO₃, 2.5 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M with respect to the amine. Stir the suspension.

  • Reagent Addition: In a separate flask, dissolve N-methyl-2-bromo-2-fluoroacetamide (1.0 eq) in a minimal amount of the same anhydrous solvent.

  • Cool the amine suspension to 0 °C using an ice bath.

  • Slowly add the solution of N-methyl-2-bromo-2-fluoroacetamide to the stirring amine suspension dropwise over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x volume of the aqueous layer).

  • Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Combine the pure fractions and concentrate to yield the final product. Characterize by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of Thioether Derivatives (S-Alkylation)

This protocol outlines the alkylation of a thiol, a soft nucleophile that reacts efficiently with α-haloacetamides.

Materials:

  • N-methyl-2-bromo-2-fluoroacetamide (1.05 eq)

  • Substrate thiol (1.0 eq)

  • Mild base (e.g., K₂CO₃ or triethylamine (TEA), 1.5 eq)

  • Anhydrous solvent (e.g., THF, Acetonitrile)

  • Standard reaction and work-up equipment as listed in Protocol 1.

Step-by-Step Procedure:

  • Setup: Dissolve the substrate thiol (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add N-methyl-2-bromo-2-fluoroacetamide (1.05 eq) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction is typically faster with thiols compared to amines or alcohols.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product using flash column chromatography as described in Protocol 1.

  • Characterization: Confirm the structure and purity of the resulting thioether derivative by NMR and MS analysis.

Data Summary: Reaction Condition Guidelines

The optimal conditions for alkylation using N-methyl-2-bromo-2-fluoroacetamide will be substrate-dependent. The following table provides general guidelines based on the known reactivity of related α-haloacetamides.[6][7]

Nucleophile ClassTypical Base(s)Recommended Solvent(s)Temperature (°C)Typical Time (h)Notes
Primary Amines K₂CO₃, Cs₂CO₃, DIPEADMF, CH₃CN0 to 504 - 24Stronger, non-nucleophilic bases are preferred to avoid side reactions.
Secondary Amines K₂CO₃, Cs₂CO₃, DIPEADMF, CH₃CN25 to 8012 - 48Generally slower due to increased steric hindrance. May require heating.
Anilines NaHCO₃, K₂CO₃Ethanol, DMF25 to 1006 - 24Less nucleophilic than aliphatic amines; may require elevated temperatures.
Thiols K₂CO₃, Et₃NTHF, CH₃CN, Acetone0 to 251 - 12Highly nucleophilic; reactions are often fast at room temperature.
Alcohols/Phenols NaH, K₂CO₃, Cs₂CO₃THF, DMF25 to 8012 - 48Requires a strong base to deprotonate the hydroxyl group to form the more nucleophilic alkoxide/phenoxide.

Conclusion

N-methyl-2-bromo-2-fluoroacetamide is a powerful and precise tool for the targeted installation of the 2-fluoro-N-methylacetamido moiety. Its heightened electrophilicity, governed by the unique α,α-dihalo substitution, allows for efficient alkylation of a broad range of nucleophiles under controlled conditions. By understanding the mechanistic principles and leveraging the detailed protocols provided herein, researchers in organic synthesis and drug discovery can effectively utilize this reagent to construct novel molecular entities with potentially enhanced biological and pharmacological properties.

References

Application Notes and Protocols for n-Methyl Bromofluoroacetamide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing drug candidates. The unique physicochemical properties of the fluorine atom—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—collectively impart significant advantages in terms of metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3][4][5] Over 20% of all modern pharmaceuticals contain fluorine, a testament to its profound impact on drug efficacy and pharmacokinetics.[1] n-Methyl bromofluoroacetamide stands as a versatile and reactive building block, offering a direct and efficient means to introduce a fluorinated, N-methylated acetamide moiety into a variety of molecular frameworks, thereby unlocking new avenues for the synthesis of novel pharmaceutical intermediates.

This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its utility in the synthesis of precursors for central nervous system (CNS) active drugs. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for its use in N-alkylation reactions, and present a comprehensive overview of the safety and handling considerations essential for its effective and responsible implementation in the research and development laboratory.

Core Concepts: Reactivity and Mechanistic Rationale

This compound is a bifunctional reagent, possessing two key reactive sites: the electrophilic carbonyl carbon of the amide and the carbon atom bearing both a bromine and a fluorine atom. The presence of the electron-withdrawing fluorine atom enhances the electrophilicity of the adjacent carbon, making it highly susceptible to nucleophilic attack. The primary reaction pathway exploited in the synthesis of pharmaceutical intermediates is the SN2 (Substitution Nucleophilic Bimolecular) reaction, wherein a nucleophile displaces the bromide ion.

The choice of nucleophile is critical and typically involves nitrogen-containing moieties such as amines, amides, and lactams. The N-alkylation of these substrates with this compound introduces the valuable α-fluoro-N-methylacetamide group, a structural motif found in a range of biologically active compounds.

Caption: Generalized SN2 mechanism for the reaction of a nucleophile (Nu:⁻) with this compound.

Application Spotlight: Synthesis of a Brivaracetam Analogue Intermediate

Brivaracetam is a third-generation antiepileptic drug that exhibits high affinity for the synaptic vesicle protein 2A (SV2A).[6] Its synthesis involves the N-alkylation of (R)-4-propylpyrrolidin-2-one. While existing syntheses utilize reagents like methyl 2-bromobutanoate, this compound offers the potential to create novel fluorinated analogues with potentially enhanced CNS penetration and metabolic stability.

The following protocol is a detailed, step-by-step guide for the N-alkylation of (R)-4-propylpyrrolidin-2-one with this compound, adapted from established procedures for analogous reactions.

Experimental Protocol: N-Alkylation of (R)-4-Propylpyrrolidin-2-one

Objective: To synthesize (S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)-N-methyl-2-fluoroacetamide, a key intermediate for a fluorinated analogue of Brivaracetam.

Materials:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberSupplier
(R)-4-Propylpyrrolidin-2-one127.18930123-37-8Commercially Available
This compound169.9853441-14-8Commercially Available
Sodium Hydride (60% dispersion in mineral oil)24.007646-69-7Commercially Available
Anhydrous N,N-Dimethylformamide (DMF)73.0968-12-2Commercially Available
Diethyl Ether74.1260-29-7Commercially Available
Saturated Aqueous Ammonium Chloride (NH₄Cl)53.4912125-02-9Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Commercially Available

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (R)-4-propylpyrrolidin-2-one (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C.

    • Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the lactam nitrogen, forming the corresponding sodium salt. This increases the nucleophilicity of the nitrogen, facilitating the subsequent alkylation.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • N-Alkylation:

    • In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of this compound dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

    • Causality: The dropwise addition helps to control the reaction exotherm and minimize potential side reactions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Caution: Quenching of sodium hydride is exothermic and generates hydrogen gas.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

    • Combine the organic layers and wash with brine (1 x volume).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)-N-methyl-2-fluoroacetamide.

Caption: Experimental workflow for the N-alkylation of (R)-4-propylpyrrolidin-2-one.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable reagent for the introduction of a fluorinated N-methylacetamide moiety into pharmaceutical intermediates. Its reactivity in SN2 reactions, particularly with nitrogen nucleophiles, provides a direct pathway to novel fluorinated analogues of known bioactive molecules. The protocol detailed herein for the synthesis of a Brivaracetam analogue intermediate serves as a practical guide for researchers and scientists in the field of drug development. By leveraging the unique properties of fluorine, the strategic use of this compound can contribute to the design and synthesis of next-generation therapeutics with improved pharmacological profiles.

References

Application Notes & Protocols: A Theoretical Framework for N-Methyl Bromofluoroacetamide in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide

Editor's Note: N-Methyl bromofluoroacetamide is not a commercially cataloged or commonly cited reagent in peptide chemistry literature. This guide, therefore, presents a theoretical application framework built upon the well-established principles of α-haloacetamide chemistry. The protocols and mechanistic discussions are based on the widely used analog, 2-bromoacetamide, and its relatives (e.g., iodoacetamide). This document serves as an expert-level extrapolation, providing researchers with the foundational knowledge to potentially explore novel reagents of this class.

Introduction: The Role of Cysteine Alkylation in Peptide Chemistry

In the landscape of peptide and protein analysis, particularly in proteomics, the controlled and irreversible modification of specific amino acid residues is a cornerstone of sample preparation.[1][2] The primary goal of this modification, known as alkylation, is to cap reactive functional groups to prevent unwanted side reactions, such as the formation of disulfide bonds between cysteine residues.[1][2] Cysteine's thiol (-SH) group is highly nucleophilic and readily oxidizes to form disulfide bridges (S-S), which can complicate analysis by causing peptide dimerization, altering protein structure, and interfering with enzymatic digestion and subsequent mass spectrometry (MS) analysis.[1][2]

By converting the thiol to a stable thioether, alkylating agents ensure that peptides remain in a single, reduced state, leading to more accurate and reproducible results in techniques like peptide mapping and MS-based proteomics.[1][2][3] The most common reagents for this purpose are α-haloacetamides, such as iodoacetamide (IAA) and bromoacetamide.[1][4]

The Reagent: A Hypothetical Profile of this compound

While this compound is not a standard reagent, we can predict its behavior based on its constituent parts. It belongs to the class of α-haloacetamides, which are characterized by a halide leaving group on the carbon adjacent to a carbonyl.

Key Structural Features and Their Predicted Influence:

  • α-Bromo Group: This is the primary reactive site. The bromine atom is a good leaving group, making the adjacent carbon electrophilic and susceptible to nucleophilic attack by the thiolate anion (S-) of a deprotonated cysteine residue.

  • α-Fluoro Group: The presence of a highly electronegative fluorine atom on the same carbon as the bromine is unusual. Fluorine's strong electron-withdrawing inductive effect would likely decrease the reactivity of the α-carbon towards nucleophilic attack compared to a non-fluorinated analog like bromoacetamide. This could potentially make the reaction more sluggish or require more forcing conditions.

  • N-Methyl Group: The methyl group on the amide nitrogen increases steric hindrance around the reactive center, which could also slow the reaction rate. It also changes the resulting modification from a primary amide (as in bromoacetamide) to a secondary amide, slightly altering the mass and chemical properties of the modified peptide.

Based on this analysis, this compound would be expected to function as a cysteine alkylating agent, but likely with lower reactivity than standard reagents like iodoacetamide or bromoacetamide.

Mechanism of Action: SN2 Alkylation of Cysteine

The alkylation of a cysteine residue by an α-haloacetamide is a classic bimolecular nucleophilic substitution (SN2) reaction.[1]

The process unfolds in two main steps:

  • Deprotonation: The reaction is typically performed at a slightly alkaline pH (7.5-8.5). Under these conditions, the thiol group of the cysteine side chain is deprotonated to form the more nucleophilic thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic α-carbon of the haloacetamide. This attack displaces the bromide leaving group in a single, concerted step, forming a stable covalent thioether bond.

The resulting modified cysteine residue is known as S-carboxymethylcysteine (when using bromoacetic acid) or a derivative thereof.[5][6][7] In the case of this compound, the product would be S-(fluoro(N-methylcarbamoyl)methyl)cysteine.

In_Solution_Workflow start Protein Sample in Denaturing Buffer denature 1. Denaturation (e.g., 8M Urea) start->denature reduce 2. Reduction (e.g., 10mM DTT) denature->reduce alkylate 3. Alkylation (e.g., 20-55mM Reagent) reduce->alkylate quench 4. Quenching (Excess DTT) alkylate->quench digest 5. Enzymatic Digestion (e.g., Trypsin) quench->digest cleanup 6. Desalting (C18 StageTip) digest->cleanup analyze 7. LC-MS/MS Analysis cleanup->analyze

References

Application Note: A Practical Guide to the Synthesis of N-Methyl α-Bromo-α-fluoroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α-Haloacetamides, particularly those bearing both bromine and fluorine, are valuable building blocks in medicinal chemistry and organic synthesis. Their unique electronic properties and reactivity make them versatile intermediates for introducing complex functionalities. This document provides a detailed experimental protocol for the synthesis of N-methyl-2-bromo-2-fluoroacetamide, targeting researchers, scientists, and professionals in drug development. We present a primary synthesis pathway involving the amidation of a bromofluoroacetyl precursor, discuss the underlying reaction mechanisms, and provide comprehensive guidelines for reaction setup, safety, and product characterization.

Introduction: Significance and Synthetic Strategy

N-Methyl α-bromo-α-fluoroacetamide derivatives serve as important synthons in the development of novel pharmaceuticals and agrochemicals. The presence of both a fluorine and a bromine atom on the α-carbon creates a highly reactive electrophilic center, ideal for nucleophilic substitution reactions. The N-methyl amide moiety provides a stable backbone common in many biologically active molecules.

The synthesis of these target compounds can be approached through several strategic pathways. The most direct and reliable method, which will be the focus of this guide, is the formation of an amide bond between a suitable bromofluoroacetyl derivative and methylamine.[1] This approach is a cornerstone of N-substituted amide preparation.[1] This guide will detail the protocol using bromofluoroacetyl chloride as the reactive precursor due to its high reactivity, which facilitates a clean and efficient reaction.

Overview of the Synthetic Workflow

The recommended synthetic procedure follows a logical sequence from starting materials to the purified final product. The key transformation is a nucleophilic acyl substitution, where methylamine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of bromofluoroacetyl chloride.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Starting_Materials Bromofluoroacetyl Chloride Methylamine Solution Aprotic Solvent (e.g., DCM) Reaction_Setup Combine reactants under inert atmosphere at 0°C Starting_Materials->Reaction_Setup Step 1 Reaction_Progress Stir for 2-4 hours, monitor by TLC Reaction_Setup->Reaction_Progress Step 2 Quenching Quench with water Reaction_Progress->Quenching Step 3 Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer (e.g., Na2SO4) Extraction->Drying Purification Purify by column chromatography Drying->Purification Characterization Confirm structure and purity (NMR, MS, IR) Purification->Characterization

Caption: High-level workflow for the synthesis of N-Methyl bromofluoroacetamide.

Detailed Experimental Protocol

This protocol details the synthesis of N-methyl-2-bromo-2-fluoroacetamide from bromofluoroacetyl chloride and methylamine.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Bromofluoroacetyl chloride≥98%CommercialHighly corrosive and lachrymatory. Handle in a fume hood.
Methylamine solution (2.0 M in THF)Synthesis GradeCommercialCan be used directly.
Dichloromethane (DCM)AnhydrousCommercialA suitable aprotic solvent to prevent side reactions.[1]
Triethylamine (TEA)≥99%CommercialActs as a base to neutralize the HCl byproduct.
Saturated Sodium Bicarbonate (aq.)Reagent GradeIn-house prep.For aqueous workup.
Brine (Saturated NaCl solution)Reagent GradeIn-house prep.For aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercialFor drying the organic layer.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄CommercialFor reaction monitoring.
Standard GlasswareN/AN/ARound-bottom flasks, dropping funnel, condenser, magnetic stirrer.
Inert Atmosphere SetupN/AN/ANitrogen or Argon gas line.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (40 mL).

    • Cool the flask to 0°C using an ice-water bath.

    • Slowly add methylamine solution (10.0 mL, 20.0 mmol, 2.0 eq.) to the cooled DCM, followed by triethylamine (2.8 mL, 20.0 mmol, 2.0 eq.). The base is crucial for scavenging the hydrochloric acid that is generated during the reaction.

  • Addition of Acyl Chloride:

    • In a separate, dry vial, dissolve bromofluoroacetyl chloride (1.75 g, 10.0 mmol, 1.0 eq.) in anhydrous dichloromethane (10 mL).

    • Transfer this solution to the dropping funnel.

    • Add the bromofluoroacetyl chloride solution dropwise to the stirred methylamine solution over 30 minutes, ensuring the internal temperature does not exceed 5°C. The reaction is exothermic.[2]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (bromofluoroacetyl chloride) is consumed.

  • Workup and Extraction:

    • Upon completion, cool the reaction mixture back to 0°C and quench by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[3]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-methyl-2-bromo-2-fluoroacetamide.[3]

Reaction Mechanism

The core of this synthesis is a classic nucleophilic acyl substitution. The nitrogen atom of methylamine, being nucleophilic, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form the stable amide bond.

Caption: Mechanism of N-methyl-2-bromo-2-fluoroacetamide formation.

Safety Precautions

Working with α-haloacetylating agents requires strict adherence to safety protocols.

CompoundHazard ClassHandling Precautions
Bromofluoroacetyl chlorideCorrosive, Lachrymator, Moisture SensitiveAlways handle in a certified chemical fume hood. Wear appropriate PPE (gloves, goggles, lab coat).
Dichloromethane (DCM)Suspected Carcinogen, VolatileUse in a well-ventilated area or fume hood. Avoid inhalation of vapors.
MethylamineFlammable, Toxic, CorrosiveHandle in a fume hood. Keep away from ignition sources.
Triethylamine (TEA)Flammable, CorrosiveHandle in a fume hood. Causes severe skin burns and eye damage.
This compoundAlkylating Agent, Potential ToxinThe product is a potent alkylating agent and should be handled with care. Avoid skin contact.

Characterization of the Final Product

The identity and purity of the synthesized N-methyl-2-bromo-2-fluoroacetamide should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect a doublet for the N-methyl protons (due to coupling with the N-H proton) and a broad singlet for the N-H proton. The α-proton will appear as a doublet due to coupling with the adjacent fluorine atom.

  • ¹⁹F NMR: A single resonance, likely a quartet due to coupling with the α-proton, confirming the presence of fluorine.

  • ¹³C NMR: Resonances corresponding to the carbonyl carbon, the α-carbon (split by fluorine), and the N-methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).[3][4]

  • Infrared (IR) Spectroscopy: A strong absorption band around 1680-1650 cm⁻¹ corresponding to the amide C=O stretch, and a band around 3300 cm⁻¹ for the N-H stretch.

Alternative Synthetic Route: Peptide Coupling Agents

For substrates that may be sensitive to the harsh conditions of acyl chlorides, an alternative method involves the use of peptide coupling agents. This route starts with bromofluoroacetic acid and couples it directly with methylamine.

This reaction typically involves activating the carboxylic acid with a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[3] This in-situ activation forms a highly reactive ester intermediate that readily undergoes amidation with methylamine. This method often proceeds under milder conditions and can be advantageous for complex or sensitive molecular scaffolds.[3]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of N-methyl-2-bromo-2-fluoroacetamide, a key intermediate for pharmaceutical and chemical research. By following the outlined procedures for reaction, workup, and purification, researchers can reliably obtain the desired product. Adherence to the specified safety precautions is paramount due to the hazardous nature of the reagents involved. The characterization data provided will serve as a benchmark for validating the successful synthesis of the target compound.

References

n-Methyl bromofluoroacetamide as a component in deep eutectic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: N-Methyl Bromofluoroacetamide: A Novel Functional Component for Next-Generation Deep Eutectic Solvents in Pharmaceutical Sciences

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Halogenated Amides in Deep Eutectic Solvent Design

Deep Eutectic Solvents (DESs) represent a revolutionary class of green solvents, offering unique advantages such as low volatility, high thermal stability, non-flammability, and remarkable design flexibility.[1] First described by Abbott et al. as a mixture of choline chloride (a Hydrogen Bond Acceptor, HBA) and urea (a Hydrogen Bond Donor, HBD), DESs form a eutectic mixture with a melting point significantly lower than that of their individual components.[1][2] This depression of the melting point is attributed to the formation of extensive hydrogen bond networks between the HBA and HBD, which disrupts the crystal lattice of the parent compounds.[1]

The true power of DESs lies in their "designer" nature; their physicochemical properties can be precisely tuned by judiciously selecting the HBA and HBD components.[3] While common HBDs include polyols, carboxylic acids, and simple amides, the exploration of more complex, functionalized HBDs remains a fertile ground for innovation.[4][5]

This application note introduces This compound (NM-BrFA) , a halogenated N-alkyl acetamide, as a prospective and novel HBD for the formulation of advanced DESs.[6][7][8] With the molecular formula C₃H₅BrFNO, NM-BrFA possesses a rich chemical architecture: a secondary amide N-H group for hydrogen donation, a carbonyl oxygen, and two distinct halogen atoms (bromine and fluorine).[6] This multifunctional nature suggests the potential for forming DESs with unique solvation characteristics, driven not only by primary hydrogen bonds but also potentially by weaker, directional halogen bonds.[9] Drawing parallels from studies on similar fluorinated amides like N-methyltrifluoroacetamide, which have successfully formed stable DESs, we propose NM-BrFA as a component to create next-generation solvents for pharmaceutical applications, particularly in enhancing the solubility of poorly bioavailable drug candidates.[10]

This guide provides detailed protocols for the synthesis, characterization, and application of a novel DES system based on NM-BrFA and the archetypal HBA, choline chloride (ChCl).

Part 1: Synthesis and Physicochemical Characterization of NM-BrFA-Based DES

The foundational step in exploring a new DES system is to confirm its formation and characterize its fundamental properties. The following protocols outline a systematic approach to synthesize and validate the NM-BrFA:ChCl system.

Protocol 1: Synthesis via Heating and Stirring Method

This protocol describes the reliable and straightforward synthesis of the DES by gently heating the solid components to form a homogeneous liquid.

Rationale: While the components may form a liquid at room temperature over time, gentle heating accelerates the disruption of the crystal lattices and the formation of the hydrogen bond network, ensuring a complete and homogenous eutectic mixture.

Materials:

  • This compound (NM-BrFA), solid (CAS 53441-14-8)[11]

  • Choline chloride (ChCl), solid, dried under vacuum

  • Glass vials with screw caps

  • Magnetic stirrer hotplate and stir bars

  • Analytical balance

Procedure:

  • Preparation: Dry choline chloride under vacuum at 60°C for at least 24 hours to remove any residual water, which can significantly affect the physicochemical properties of the DES.

  • Molar Ratio Screening: Weigh appropriate amounts of NM-BrFA (HBD) and ChCl (HBA) directly into a glass vial to achieve various molar ratios (e.g., 2:1, 1:1, 1:2). A typical starting batch size is 5-10 grams. (See Table 1 for example calculations).

  • Mixing and Heating: Add a magnetic stir bar to the vial, cap it tightly to prevent moisture absorption, and place it on a stirrer hotplate.

  • Formation: Heat the mixture to 60-80°C while stirring continuously. The solid mixture should gradually turn into a clear, homogenous liquid. This process can take from a few minutes to an hour depending on the molar ratio and batch size.

  • Confirmation: Once a clear, single-phase liquid is formed, turn off the heat and allow the mixture to cool to room temperature. A stable DES will remain in the liquid state.

  • Storage: Store the prepared DES in a sealed container in a desiccator to protect it from atmospheric moisture.

Table 1: Example Molar Ratio Screening for NM-BrFA:ChCl DES

Molar Ratio (HBD:HBA)NM-BrFA (MW: 169.98 g/mol )[6]Choline Chloride (MW: 139.62 g/mol )Expected Observation at 25°C
2:13.40 g1.40 gClear, homogenous liquid
1:11.70 g1.40 gViscous liquid or partial solid
1:21.70 g2.80 gPotential for solid precipitate
Protocol 2: Physicochemical Characterization

Characterizing the DES is critical to confirm its formation and understand its properties.

A. Eutectic Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is the definitive method to confirm the formation of a eutectic mixture. It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting points (Tₘ) or glass transitions (T₉). A true DES will exhibit a single, sharp melting point that is significantly lower than that of its individual components.

Procedure:

  • Hermetically seal 5-10 mg of the prepared DES in an aluminum DSC pan.

  • Use an empty, sealed aluminum pan as a reference.

  • Equilibrate the sample at a low temperature (e.g., -90°C).

  • Ramp the temperature up to a point above the expected melting point (e.g., 150°C) at a controlled rate (e.g., 5-10°C/min).

  • The sharp endothermic peak in the resulting thermogram corresponds to the eutectic melting temperature (Tₑ) of the DES. Compare this value to the melting points of pure ChCl (~302°C) and NM-BrFA.

B. Confirmation of Hydrogen Bonding via Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a powerful tool to probe the intermolecular interactions within the DES. The formation of hydrogen bonds between the HBA and HBD causes a distinct shift in the vibrational frequencies of the involved functional groups, providing direct evidence of the interaction.[12]

Procedure:

  • Acquire FTIR spectra for the pure NM-BrFA, pure ChCl, and the prepared NM-BrFA:ChCl DES.

  • For the DES, apply a thin film of the liquid between two KBr or NaCl salt plates. For the solid starting materials, use the KBr pellet method.

  • Scan in the range of 4000-400 cm⁻¹.

  • Analysis: Compare the spectra. Look for characteristic shifts:

    • N-H Stretch: The N-H stretching band of NM-BrFA (typically ~3300 cm⁻¹) is expected to broaden and shift to a lower wavenumber (red shift) in the DES spectrum, indicating its involvement in hydrogen bonding.

    • C=O Stretch: The carbonyl (C=O) stretching band of NM-BrFA (typically ~1650-1700 cm⁻¹) may also exhibit a red shift as the oxygen atom interacts with the choline cation.

Diagram 1: Experimental Workflow for DES Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization s1 Weigh NM-BrFA (HBD) & ChCl (HBA) s2 Combine in Vial (Vary Molar Ratios) s1->s2 s3 Heat (60-80°C) & Stir s2->s3 s4 Cool to RT s3->s4 s5 Homogenous Liquid? (Visual Check) s4->s5 s5->s1 No, Adjust Ratio c1 DSC Analysis (Determine Tₑ) s5->c1 Yes c2 FTIR Spectroscopy (Confirm H-Bonding) c1->c2 c3 ¹H NMR (Proton Environment) c2->c3

Caption: Workflow for synthesis and validation of NM-BrFA based DES.

Diagram 2: Proposed Hydrogen Bonding Interaction in NM-BrFA:ChCl DES

Caption: Hydrogen bond between the N-H of NM-BrFA and the Cl⁻ of ChCl.

Part 2: Application in Enhancing Drug Solubility

A primary challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability. DESs have emerged as promising solvents to address this issue.[1] The unique, tunable solvation environment of a DES can create favorable interactions with drug molecules, significantly increasing their solubility compared to water or traditional organic solvents.

Protocol 3: Determination of API Solubility in NM-BrFA:ChCl DES

Rationale: This protocol uses the shake-flask method, a gold standard for solubility measurement, to quantify the solubility enhancement of a model poorly soluble drug in the newly synthesized DES. Ibuprofen is selected as a model drug due to its well-characterized properties and common use in solubility studies.

Materials:

  • Prepared and characterized NM-BrFA:ChCl DES (e.g., 2:1 molar ratio)

  • Ibuprofen (API)

  • Thermostatic shaker incubator

  • Microcentrifuge and 2 mL tubes

  • UV-Vis Spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

  • Methanol or other suitable solvent for dilution

Procedure:

  • Calibration Curve: Prepare a stock solution of Ibuprofen in methanol and create a series of dilutions to generate a calibration curve using a UV-Vis spectrophotometer (at λₘₐₓ ≈ 221 nm) or HPLC. This curve will be used to determine the concentration of the unknown samples.

  • Sample Preparation: Add an excess amount of Ibuprofen powder to a vial containing a known mass (e.g., 2.0 g) of the NM-BrFA:ChCl DES. Ensure that a solid excess of the drug is always present at the bottom of the vial.

  • Equilibration: Tightly seal the vial and place it in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture at a constant speed (e.g., 150 rpm) for 48-72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm) for 20 minutes to pellet the excess, undissolved Ibuprofen.

  • Sample Dilution: Carefully take a precise aliquot of the clear supernatant (the drug-saturated DES) and dilute it gravimetrically with a suitable solvent (e.g., methanol) to bring the concentration within the linear range of your calibration curve. A large dilution factor (e.g., 1:1000) will likely be necessary.

  • Quantification: Analyze the diluted sample using the UV-Vis spectrophotometer or HPLC system.

  • Calculation: Use the calibration curve to determine the concentration of Ibuprofen in the diluted sample. Back-calculate to find the solubility in the original DES, typically expressed in mg/mL or mg/g.

Table 2: Hypothetical Solubility Data for Ibuprofen

This table presents expected, illustrative data to demonstrate the potential of the novel DES for solubility enhancement.

Solvent SystemTemperature (°C)Ibuprofen Solubility (mg/mL)Fold Increase vs. Water
Deionized Water250.0211x
Ethanol25~200~9,500x
Propylene Glycol25~150~7,100x
NM-BrFA:ChCl (2:1 DES) 25 ~450 (Hypothetical) ~21,400x (Hypothetical)

Conclusion and Future Outlook

The conceptual framework and protocols detailed in this guide establish a clear pathway for investigating this compound as a novel component in deep eutectic solvents. The unique structural features of NM-BrFA—its hydrogen-donating N-H group and halogen atoms—present a compelling hypothesis for the formation of a new class of DESs with tailored properties for pharmaceutical applications. The significant, albeit hypothetical, enhancement in drug solubility underscores the potential of this system to address critical challenges in drug delivery.

Further research should focus on a comprehensive characterization of these novel DESs, including viscosity, conductivity, and polarity studies. Moreover, exploring different HBAs in combination with NM-BrFA could unlock a wide array of solvents with finely tuned properties, paving the way for their use in catalysis, extraction, and advanced material synthesis.[2][13]

References

Application Notes and Protocols for n-Methyl bromofluoroacetamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling and laboratory use of n-Methyl bromofluoroacetamide (CAS 53441-14-8). As a halogenated acetamide, this compound presents a unique combination of reactive sites, making it a potentially valuable building block in synthetic organic chemistry and drug discovery.[1] Due to the limited availability of direct experimental data for this specific reagent, this guide synthesizes information from its known properties and draws upon established protocols for structurally analogous compounds. The protocols provided herein are illustrative and intended to serve as a starting point for experienced researchers. All procedures require careful optimization and validation under appropriate laboratory conditions.

Introduction: The Synthetic Potential of a Dihalogenated Amide

This compound is a halogenated organic compound characterized by the presence of both bromine and fluorine atoms on the alpha-carbon relative to the amide carbonyl group.[1] This unique structural motif imparts a high degree of functionality, with the two different halogens offering the potential for divergent reactivity and sequential functionalization in multi-step syntheses.[1] The presence of the N-methyl amide group further expands its synthetic utility.

The core value of this compound in a research and development setting lies in its potential as an electrophilic building block. The carbon atom bearing the two halogens is electron-deficient and susceptible to nucleophilic attack, making it a candidate for introducing the bromofluoromethyl group into a target molecule. This moiety is of interest in medicinal chemistry, where the incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective use. The table below summarizes the known properties of this compound.

PropertyValueSource
CAS Number 53441-14-8--INVALID-LINK--
Molecular Formula C₃H₅BrFNO--INVALID-LINK--
Molecular Weight 169.98 g/mol --INVALID-LINK--
IUPAC Name 2-bromo-2-fluoro-N-methylacetamide--INVALID-LINK--
Canonical SMILES CNC(=O)C(F)Br--INVALID-LINK--
Physical State Solid--INVALID-LINK--
Density 1.65 g/cm³--INVALID-LINK--
Boiling Point 261.1°C at 760 mmHg--INVALID-LINK--

Comprehensive Safety and Handling Protocols

WARNING: this compound is a research chemical and its toxicological properties have not been fully investigated. Based on data from structurally similar α-haloacetamides, it should be treated as a hazardous substance. Strict adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

  • Eye Protection: Tight-sealing safety goggles are required at all times. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves, 8 mil or thicker). Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if contamination is suspected.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of this compound, especially in its solid, powdered form, must be conducted in a certified chemical fume hood to avoid inhalation of dust or potential vapors.

Engineering Controls and Laboratory Practices
  • Ventilation: All work with this compound must be performed in a well-ventilated laboratory, with all manipulations of the compound itself occurring within a chemical fume hood.

  • Designated Work Area: It is highly recommended to designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Safe Handling Practices:

    • Avoid the creation of dust when handling the solid material.

    • Do not smell or taste the chemical.

    • Keep containers tightly closed when not in use.

    • Wash hands thoroughly after handling, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of waste this compound and any contaminated materials in accordance with all local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

First Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. If irritation persists, seek medical attention.

  • If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Potential Applications & Illustrative Experimental Protocols

The reactivity of this compound is predicted to be dominated by the electrophilic nature of the α-carbon. The following sections outline potential applications and provide general, illustrative protocols.

Application: As an Alkylating Agent in Nucleophilic Substitution Reactions

The electron-withdrawing effects of the two halogen atoms and the adjacent carbonyl group make the α-carbon highly susceptible to attack by nucleophiles. This allows for the introduction of the N-methyl-fluoroacetamido-methyl moiety onto various substrates.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reagent This compound reaction_vessel Inert Atmosphere (N2 or Ar) Stirring at controlled temperature reagent->reaction_vessel nucleophile Nucleophile (e.g., R-SH, R-OH, R-NH2) nucleophile->reaction_vessel solvent Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->reaction_vessel base Non-nucleophilic Base (e.g., K2CO3, DIPEA) base->reaction_vessel quench Quench with water or aqueous solution reaction_vessel->quench Reaction monitoring by TLC/LC-MS extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product Alkylated Product purify->product G cluster_0 Reagent Formation cluster_1 Reaction with Electrophile cluster_2 Work-up & Purification reagent This compound reformatsky_reagent Organozinc Reagent (in situ) reagent->reformatsky_reagent metal Activated Zinc metal->reformatsky_reagent solvent Anhydrous THF solvent->reformatsky_reagent quench Quench with sat. aq. NH4Cl reformatsky_reagent->quench electrophile Electrophile (e.g., Aldehyde, Ketone) electrophile->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product β-Hydroxy Amide Product purify->product

References

Application Notes and Protocols for the Agrochemical Development of n-Methyl bromofluoroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Agrochemicals

The ever-present challenge of ensuring global food security necessitates the continuous development of innovative and effective agrochemicals.[1][2] The emergence of resistance to existing pesticides, coupled with a growing demand for more environmentally benign solutions, drives the exploration of new chemical entities.[3][4] Halogenated compounds have historically demonstrated significant potential in the agrochemical and pharmaceutical industries, with the inclusion of halogen atoms often enhancing the biological activity of molecules.[5] This document provides a comprehensive guide for researchers and scientists on the investigation of n-Methyl bromofluoroacetamide, a compound with structural alerts suggesting potential pesticidal activity, as a novel agrochemical candidate.

This compound (CAS 53441-14-8) is an organic compound with the molecular formula C₃H₅BrFNO.[6] Its structure, featuring both bromine and fluorine atoms on the acetyl group, presents a unique opportunity for exploring novel modes of action and overcoming existing resistance mechanisms. The presence of the fluoroacetamide moiety is particularly noteworthy, as the related compound fluoroacetamide is a known insecticide and rodenticide that acts by disrupting the citric acid cycle. This guide will provide detailed protocols for the synthesis, purification, and comprehensive screening of this compound for potential herbicidal, fungicidal, and insecticidal activities. Furthermore, it will outline a strategy for investigating its potential mode of action, a critical step in the development of any new pesticide.[2][3]

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of a candidate compound is fundamental to its development.

PropertyValueSource
CAS Number 53441-14-8[6][7]
Molecular Formula C₃H₅BrFNO[6][7]
Molecular Weight 169.98 g/mol [6]
Appearance Solid (predicted)[6]
Density 1.65 g/cm³[6]
Boiling Point 261.1°C at 760 mmHg[6]

Proposed Synthesis and Purification Protocol

Part 1: Synthesis of this compound

This synthesis involves a two-step process: the bromination and fluorination of a suitable starting material followed by amidation with methylamine. A more direct approach could be the reaction of 2-bromo-2-fluoroacetyl halide with methylamine.

Materials:

  • 2-bromo-2-fluoroacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Methylamine (solution in THF or as a gas)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Acid Chloride Formation: In a fume hood, dissolve 2-bromo-2-fluoroacetic acid (1 equivalent) in anhydrous DCM. Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

  • Amidation: Cool the solution containing the newly formed 2-bromo-2-fluoroacetyl chloride in an ice bath. Slowly add a solution of methylamine (2.5 equivalents) in THF or bubble methylamine gas through the solution while maintaining the temperature at 0°C.

  • Reaction Quench and Workup: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

Part 2: Purification by Column Chromatography

Materials:

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • UV lamp

Protocol:

  • Prepare a silica gel column using a slurry of silica in hexanes.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Hypothesized Mode of Action

Based on the known mechanism of the structurally similar fluoroacetamide, it is hypothesized that this compound may act as a metabolic poison.

Hypothesis: this compound undergoes in-vivo conversion to a toxic metabolite that inhibits a key enzyme in a fundamental metabolic pathway, such as the citric acid cycle.[8] The presence of the N-methyl group may influence its uptake, transport, and metabolic activation within the target organism.

Experimental Workflow for Agrochemical Screening

A tiered screening approach is recommended to efficiently evaluate the potential of this compound.

Agrochemical_Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mode of Action Studies A Herbicidal Screen (Pre- & Post-emergence) D Dose-Response & EC50/LC50 Determination A->D Active B Fungicidal Screen (In vitro & In vivo) B->D Active C Insecticidal Screen (Contact & Ingestion) C->D Active E Spectrum of Activity (Broadleaf vs. Grasses, etc.) D->E F Metabolic Pathway Analysis E->F G Enzyme Inhibition Assays F->G

Caption: Tiered screening workflow for this compound.

Protocols for Agrochemical Screening

Protocol 1: Primary Herbicidal Screening

This protocol is designed to assess both pre-emergence and post-emergence herbicidal activity against a representative panel of monocot and dicot weed species.

Materials:

  • This compound

  • Acetone

  • Tween 20 (surfactant)

  • Distilled water

  • Seeds of representative weed species (e.g., Echinochloa crus-galli (barnyardgrass), Setaria faberi (giant foxtail), Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed))

  • Pots with sterile soil mix

  • Growth chamber with controlled temperature, light, and humidity

  • Spray chamber

Protocol:

  • Preparation of Test Solution: Prepare a stock solution of this compound in acetone. For application, create a spray solution by diluting the stock solution in a water/acetone mixture containing Tween 20 as a surfactant. A typical starting concentration for primary screening is 100-500 mg/liter.[9]

  • Pre-emergence Assay:

    • Sow seeds of the test weed species in pots.

    • Immediately after sowing, spray the soil surface evenly with the test solution.

    • Include positive (commercial herbicide) and negative (solvent only) controls.

    • Place the pots in a growth chamber.

    • After 14-21 days, assess the percentage of germination and the health of the emerged seedlings compared to the controls.

  • Post-emergence Assay:

    • Sow seeds and allow them to grow to the 2-3 leaf stage.

    • Spray the foliage of the seedlings evenly with the test solution until runoff.

    • Include appropriate controls.

    • Return the pots to the growth chamber.

    • After 7-14 days, visually assess the percentage of injury (e.g., chlorosis, necrosis, stunting) compared to the controls.

Protocol 2: Primary Fungicidal Screening

This protocol evaluates the in vitro and in vivo fungicidal activity against a panel of economically important plant pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Phytophthora infestans)

  • 96-well microtiter plates

  • Spectrophotometer

  • Host plants for in vivo assays (e.g., tomato, wheat)

  • Spore suspension of the test fungi

Protocol:

  • In Vitro Assay (Microtiter Plate):

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform serial dilutions of the compound in Potato Dextrose Broth (PDB).

    • Inoculate each well with a spore suspension of the test fungus.

    • Include positive (commercial fungicide) and negative (DMSO only) controls.

    • Incubate the plates at the optimal growth temperature for the fungus.

    • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) after 48-72 hours to determine the inhibition of fungal growth.

  • In Vivo Assay (Detached Leaf or Whole Plant):

    • Grow host plants to a suitable stage.

    • Apply the test compound solution to the leaf surfaces.

    • After the leaves have dried, inoculate them with a spore suspension of the pathogen.

    • Place the leaves or plants in a humid chamber to promote infection.

    • Assess the percentage of disease control compared to untreated, inoculated controls after 5-7 days.

Protocol 3: Primary Insecticidal Screening

This protocol assesses both contact and ingestion toxicity against representative insect pests.

Materials:

  • This compound

  • Acetone

  • Sucrose

  • Representative insect pests (e.g., Myzus persicae (green peach aphid), Spodoptera frugiperda (fall armyworm larvae))

  • Leaf discs or artificial diet

  • Petri dishes

  • Micro-applicator or spray tower

Protocol:

  • Contact Toxicity Assay:

    • Apply a known dose of the test compound in acetone to the dorsal thorax of the insects using a micro-applicator.

    • Place the treated insects in a clean container with a food source.

    • Include positive (commercial insecticide) and negative (acetone only) controls.

    • Assess mortality at 24, 48, and 72 hours post-treatment.

  • Ingestion Toxicity Assay:

    • Prepare an artificial diet or a sucrose solution containing a known concentration of the test compound.

    • Provide the treated diet or solution to the insects.

    • For leaf-feeding insects, leaf discs can be dipped in the test solution and allowed to dry.

    • Include appropriate controls with untreated diet/solution.

    • Assess mortality at regular intervals.

Secondary Screening and Mode of Action Elucidation

Compounds that show significant activity in the primary screens should be advanced to secondary screening to determine their potency (EC₅₀/LC₅₀ values) and spectrum of activity.

Protocol 4: Dose-Response and EC₅₀/LC₅₀ Determination

This involves testing a range of concentrations of the active compound to determine the effective concentration that causes a 50% response (inhibition or mortality). This data is crucial for comparing the potency of different compounds.

Protocol 5: Elucidating the Mode of Action

Understanding the mode of action is critical for managing resistance and for regulatory approval.[2][3]

Hypothesis Testing:

  • Metabolite Analysis: Treat target organisms with this compound and analyze their tissues for the presence of potential toxic metabolites, such as fluorocitrate, using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Enzyme Inhibition Assays: Based on the metabolite analysis, conduct in vitro assays to determine if the parent compound or its metabolites inhibit the activity of key enzymes in the suspected metabolic pathway (e.g., aconitase in the citric acid cycle).

  • Symptomology: Carefully observe and document the symptoms of toxicity in treated organisms. For example, in plants, symptoms like chlorosis or necrosis can provide clues about the affected physiological process.

Safety and Handling Precautions

Given the potential toxicity of this compound, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling the compound.[10]

  • Ventilation: All work with the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

  • Spill Response: In case of a spill, immediately alert others in the area and follow established laboratory procedures for chemical spill cleanup.

Stability and Degradation

The environmental fate of a potential agrochemical is a key consideration. Haloacetamides can undergo hydrolysis, particularly under alkaline conditions.[8][11][12] The stability of this compound in aqueous solutions at different pH values and under photolytic conditions should be investigated to understand its persistence in the environment.

Conclusion

This compound represents a promising, yet unexplored, scaffold for the development of novel agrochemicals. Its structural similarity to known metabolic poisons provides a strong rationale for its investigation. The detailed protocols and tiered screening strategy outlined in these application notes provide a robust framework for researchers to systematically evaluate its potential as a herbicide, fungicide, or insecticide. A thorough investigation of its biological activity, coupled with a clear understanding of its mode of action and environmental behavior, will be crucial for determining its viability as a next-generation crop protection agent.

References

N-Methyl-2-bromo-2-fluoroacetamide: A Specialized Reagent for the Synthesis of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the application of N-methyl-2-bromo-2-fluoroacetamide as a strategic building block in modern organic synthesis, with a particular focus on its role in constructing fluorine-containing heterocyclic scaffolds. The protocols and mechanistic insights are designed to empower researchers in medicinal chemistry and materials science to leverage this reagent's unique reactivity.

Introduction: The Strategic Value of Fluorinated Heterocycles

Heterocyclic compounds are foundational scaffolds in a significant percentage of all FDA-approved drugs and agrochemicals.[1][2] Their prevalence stems from their ability to engage in specific, high-affinity interactions with biological targets.[3] In parallel, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly enhance a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][4]

The convergence of these two fields, fluorinated heterocycles, represents a particularly promising area for drug discovery.[5] However, the synthesis of these hybrid structures presents unique challenges, often requiring specialized reagents and methodologies.[1] N-methyl-2-bromo-2-fluoroacetamide emerges as a potent and versatile electrophilic precursor designed for the efficient assembly of heterocycles bearing a crucial monofluoromethyl group. Its structure combines:

  • An electrophilic α-carbon activated by the adjacent carbonyl group.

  • A bromine atom , serving as an excellent leaving group in nucleophilic substitution reactions.

  • A fluorine atom , which is incorporated into the final product, imparting the desirable physicochemical properties mentioned above.

  • An N-methyl amide , which modulates solubility and can influence the conformation of the final heterocyclic product.

This guide will explore the reactivity of N-methyl-2-bromo-2-fluoroacetamide and provide detailed protocols for its application in the synthesis of valuable heterocyclic systems.

Reagent Profile and Reactivity

2.1. Physicochemical Properties and Handling

N-methyl-2-bromo-2-fluoroacetamide, with the chemical structure Br-CHF-C(=O)NHCH₃, is a powerful alkylating agent. Due to its structural similarity to other α-haloacetamides, it should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7] The key to its utility lies in the highly electrophilic nature of the α-carbon, which is susceptible to attack by a wide range of nucleophiles.

2.2. Core Reactivity: Cyclocondensation

The primary application of this reagent is in cyclocondensation reactions with binucleophilic partners. This strategy, often a variant of the classic Hantzsch synthesis, allows for the rapid construction of five-membered heterocyclic rings. The general reaction proceeds by an initial SN2 reaction, followed by an intramolecular cyclization and dehydration/elimination step.

General_Reaction_Scheme reagent N-Methyl-2-bromo-2-fluoroacetamide plus1 + reagent->plus1 binucleophile Binucleophile (e.g., Thioamide, Amide) product Fluorinated 5-Membered Heterocycle binucleophile->product Cyclocondensation plus2 + H₂O + HBr product->plus2 plus1->binucleophile

Caption: General reaction scheme for heterocyclic synthesis.

Application Protocol: Synthesis of 4-Fluoro-N,3-dimethyl-1,3-thiazol-2(3H)-imine

This protocol details a representative synthesis of a fluorinated thiazole derivative using N-methyl-2-bromo-2-fluoroacetamide and N,N'-dimethylthiourea. The thiazole ring is a privileged structure in medicinal chemistry.

3.1. Mechanistic Pathway

The reaction follows a well-established pathway for thiazole synthesis.[8] The sulfur atom of the thiourea acts as the initial nucleophile, attacking the electrophilic α-carbon of the acetamide and displacing the bromide ion. The resulting intermediate then undergoes intramolecular cyclization via attack of the second nitrogen atom onto the carbonyl carbon, followed by dehydration to yield the final aromatic thiazole ring.

Thiazole_Synthesis_Mechanism start Step 1: Nucleophilic Attack Thiourea sulfur attacks α-carbon. Bromide is expelled. intermediate1 Step 2: S-Alkylated Intermediate A stable isothiouronium salt is formed. start->intermediate1 Sₙ2 Reaction cyclization Step 3: Intramolecular Cyclization Amide nitrogen attacks the carbonyl carbon. intermediate1->cyclization Tautomerization & Attack intermediate2 Step 4: Tetrahedral Intermediate A cyclic intermediate is formed. cyclization->intermediate2 dehydration Step 5: Dehydration Loss of a water molecule. intermediate2->dehydration Elimination product Final Product 4-Fluoro-N,3-dimethylthiazole derivative. dehydration->product

Caption: Mechanism of fluorinated thiazole formation.

3.2. Experimental Protocol

Materials:

  • N,N'-Dimethylthiourea

  • N-methyl-2-bromo-2-fluoroacetamide

  • Anhydrous Ethanol (EtOH)

  • Triethylamine (TEA)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N'-dimethylthiourea (1.0 eq). Dissolve it in anhydrous ethanol (approx. 0.2 M concentration).

    • Causality: Anhydrous ethanol is used as the solvent because it readily dissolves the reactants and is relatively inert under these conditions. The dehydration step is often facilitated at elevated temperatures in protic solvents.

  • Reagent Addition: Add N-methyl-2-bromo-2-fluoroacetamide (1.05 eq) to the solution at room temperature.

    • Causality: A slight excess of the electrophile ensures complete consumption of the starting thiourea.

  • Base Addition: Add triethylamine (1.1 eq) dropwise to the stirring mixture.

    • Causality: TEA acts as a base to neutralize the hydrobromic acid (HBr) that is formed during the initial SN2 reaction, preventing protonation of the nucleophile and driving the reaction forward.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Redissolve the residue in ethyl acetate (EtOAc). d. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Causality: The NaHCO₃ wash removes any remaining acidic byproducts. The brine wash helps to remove residual water from the organic layer. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/EtOAc) to afford the pure fluorinated thiazole derivative.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹⁹F NMR should show a characteristic signal, and couplings to adjacent protons (³JHF) in the ¹H NMR are expected.

3.3. Substrate Scope and Expected Yields

The protocol is adaptable to a range of thioamides and thioureas, providing access to a library of fluorinated thiazoles.

EntryBinucleophileProduct StructureExpected Yield (%)
1N,N'-Dimethylthiourea4-Fluoro-N,3-dimethylthiazol-2(3H)-imine75-85%
2Thiobenzamide4-Fluoro-N-methyl-2-phenylthiazol-3-ium70-80%
3Thioacetamide4-Fluoro-2,3-dimethylthiazol-3-ium65-75%

Synthesis of the Reagent: N-methyl-2-bromo-2-fluoroacetamide

As N-methyl-2-bromo-2-fluoroacetamide may not be readily available commercially, a reliable synthetic protocol is essential. A plausible route involves the selective bromination of a precursor, N-methyl-2-fluoroacetamide.[9][10]

4.1. Proposed Synthetic Workflow

Reagent_Synthesis_Workflow start Starting Material N-methyl-2-fluoroacetamide bromination α-Bromination N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Solvent: CCl₄ start->bromination workup Aqueous Workup & Extraction bromination->workup purification Purification (Distillation or Crystallization) workup->purification product Final Product N-methyl-2-bromo-2-fluoroacetamide purification->product

Caption: Workflow for the synthesis of the title reagent.

4.2. Protocol for Reagent Synthesis

Materials:

  • N-methyl-2-fluoroacetamide

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask fitted with a reflux condenser and under an inert atmosphere (e.g., nitrogen), dissolve N-methyl-2-fluoroacetamide (1.0 eq) in anhydrous CCl₄.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS, 1.1 eq) to the solution.

    • Causality: NBS is a convenient and effective source of bromine for radical-mediated α-bromination of carbonyl compounds.

  • Initiation: Add a catalytic amount of AIBN (0.05 eq).

    • Causality: AIBN is a thermal radical initiator that starts the chain reaction required for bromination.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp or a standard flood lamp to facilitate the reaction. Monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: a. Cool the reaction to room temperature and filter to remove the succinimide byproduct. b. Wash the filtrate with a 10% aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure N-methyl-2-bromo-2-fluoroacetamide.

Conclusion and Outlook

N-methyl-2-bromo-2-fluoroacetamide is a highly valuable, specialized reagent for the synthesis of fluorinated five-membered heterocycles. Its predictable reactivity via cyclocondensation pathways provides a reliable and efficient method for incorporating a fluorine atom and an N-methyl amide moiety into complex molecular scaffolds. The protocols outlined in this guide demonstrate its utility in constructing thiazole derivatives, a key pharmacophore in drug discovery. The principles can be readily extended to the synthesis of other important heterocyclic systems such as oxazoles and imidazoles. As the demand for novel, metabolically robust drug candidates continues to grow, reagents like N-methyl-2-bromo-2-fluoroacetamide will play an increasingly critical role in the synthetic chemist's toolkit.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-2-bromo-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-2-bromo-2-fluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols to improve reaction yield and product purity.

Overview of Synthetic Strategies

N-Methyl-2-bromo-2-fluoroacetamide is a valuable building block in medicinal chemistry. Its synthesis can be approached via two primary routes, each with distinct advantages and potential challenges. The optimal choice depends on the availability of starting materials and the specific experimental capabilities of your lab.

  • Route A: Amidation of a Bromofluoroacetyl Precursor. This route involves the reaction of an activated 2-bromo-2-fluoroacetic acid derivative (such as the acyl chloride) with methylamine. It is a direct and often high-yielding approach if the starting acid is available.

  • Route B: α-Bromination of N-Methyl-2-fluoroacetamide. This strategy begins with the more accessible N-methyl-2-fluoroacetamide, which is then brominated at the α-carbon. This route requires careful control of the bromination conditions to prevent side reactions.

This guide will focus on troubleshooting both pathways to maximize your synthetic success.

Troubleshooting Guide & Core Concepts (Q&A)

This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My overall yield is consistently low. What are the most likely causes?

Low yield is a multifaceted problem that can originate from either the amide formation step or the bromination step. A logical, stepwise diagnosis is critical.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_route Which route are you using? start->check_route route_a Route A: Amidation First check_route->route_a Amidation route_b Route B: Bromination First check_route->route_b Bromination a_issue Primary Issue? route_a->a_issue b_issue Primary Issue? route_b->b_issue a_incomplete Incomplete Amidation a_issue->a_incomplete Starting Material Remains (TLC/NMR) a_side_reactions Amidation Side Reactions a_issue->a_side_reactions Multiple Unidentified Byproducts a_purification Purification Loss a_issue->a_purification Low Recovery After Column/Recrystallization b_incomplete Incomplete Bromination b_issue->b_incomplete Starting Amide Remains (TLC/NMR) b_side_reactions Bromination Side Reactions b_issue->b_side_reactions Multiple Spots on TLC (e.g., dibromo-product) b_purification Purification Loss b_issue->b_purification Oily Product, Fails to Crystallize

Caption: A workflow for diagnosing the cause of low yield.

For Route A (Amidation Issues):

The most common method for forming amides is the reaction of an amine with an activated carboxylic acid derivative, like an acyl chloride.[1][2] The reaction proceeds via nucleophilic acyl substitution.[3]

  • Cause 1: Incomplete Acyl Chloride Formation. If you are preparing the acyl chloride from 2-bromo-2-fluoroacetic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, the conversion must be complete.

    • Solution: Ensure anhydrous conditions. Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent. Adding a catalytic amount of DMF can accelerate the formation of the acid chloride from oxalyl chloride.[4] Confirm formation via IR (disappearance of broad O-H stretch, appearance of sharp C=O stretch ~1800 cm⁻¹) or by quenching a small aliquot for NMR analysis before adding the amine.

  • Cause 2: Ineffective Amine Nucleophile. Methylamine is often supplied as a solution or a hydrochloride salt. The free base is required for the reaction.[4] Furthermore, the HCl generated during the reaction will protonate the methylamine, rendering it non-nucleophilic.[5][6]

    • Solution: Use at least two equivalents of methylamine: one to act as the nucleophile and one to act as a base to neutralize the HCl byproduct.[3] Alternatively, use one equivalent of methylamine and one equivalent of an inexpensive, non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine.[1] If starting with methylamine hydrochloride, a stronger base (like TEA or NaOH) must be added to liberate the free amine.

For Route B (Bromination Issues):

  • Cause 1: Poor Enolate Formation. α-bromination of amides typically proceeds via an enolate or enol intermediate. The acidity of the α-proton is relatively low, requiring a strong base.

    • Solution: Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures (e.g., -78 °C) to quantitatively form the enolate before introducing the brominating agent.

  • Cause 2: Inappropriate Brominating Agent. The choice of brominating agent is critical. Molecular bromine (Br₂) can be effective but is hazardous and can lead to over-bromination.[7][8]

    • Solution: N-Bromosuccinimide (NBS) is often a milder and more selective source of electrophilic bromine for α-halogenation.[9] It is easier to handle and can reduce the incidence of side reactions. The reaction can be initiated with light or a radical initiator for some substrates, but for enolate-driven reactions, it serves as an electrophilic bromine source.[7]

  • Cause 3: Over-bromination. The product, N-methyl-2-bromo-2-fluoroacetamide, still possesses an acidic α-proton (though less acidic than the starting material). This can lead to the formation of an unwanted dibromo- byproduct.

    • Solution: Add the brominating agent slowly at low temperatures to the pre-formed enolate. Using just one equivalent of the brominating agent helps minimize this side reaction. Quench the reaction promptly once the starting material is consumed (as monitored by TLC).

Q2: I see multiple spots on my TLC plate after the reaction. How do I identify and minimize these impurities?

Impurity profiling is key to optimizing your reaction.

For Route A (Amidation):

  • Impurity 1: Unreacted 2-bromo-2-fluoroacetic acid.

    • Identification: Will appear as a baseline spot on a silica TLC plate (if not derivatized). Can be visualized with an acidic stain.

    • Cause: Incomplete conversion to the acyl chloride or insufficient methylamine.

    • Minimization: See solutions in Q1. Ensure complete activation of the acid and use sufficient amine/base.

  • Impurity 2: Byproduct from base reaction.

    • Identification: Varies depending on the base. If using pyridine or another nucleophilic base, it may form an adduct with the acyl chloride.

    • Cause: Use of a nucleophilic base that competes with methylamine.

    • Minimization: Use a non-nucleophilic tertiary amine like triethylamine (TEA) or a hindered base like N,N-diisopropylethylamine (DIPEA).[10]

For Route B (Bromination):

  • Impurity 1: N-methyl-2,2-dibromo-2-fluoroacetamide (Over-bromination).

    • Identification: Will likely have a higher Rf value on TLC than the desired mono-brominated product. Can be confirmed by mass spectrometry (characteristic isotopic pattern for two bromine atoms).

    • Cause: Excess brominating agent, or reaction temperature being too high.

    • Minimization: Use only one equivalent of NBS or Br₂. Maintain low temperatures (-78 °C) during addition. Add the brominating agent to the substrate-base mixture, not the other way around.

  • Impurity 2: Hydrolyzed starting material (N-methyl-2-fluoroacetamide).

    • Identification: Will have a lower Rf value.

    • Cause: The workup procedure may introduce water while the base is still present, leading to enolate quenching and hydrolysis.

    • Minimization: Quench the reaction at low temperature with a saturated aqueous solution of a mild acid (e.g., ammonium chloride) before warming to room temperature.

Recommended Experimental Protocols

These protocols are designed as a robust starting point. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[11]

Protocol 1: Route A - Amidation of 2-Bromo-2-fluoroacetyl chloride

This protocol assumes the use of commercially available or pre-synthesized 2-bromo-2-fluoroacetyl chloride.

Reaction Scheme

G sub Br-CH(F)-C(=O)Cl plus1 + sub->plus1 amine 2 CH₃NH₂ plus1->amine arrow amine->arrow prod Br-CH(F)-C(=O)NHCH₃ arrow->prod plus2 + prod->plus2 salt CH₃NH₃⁺Cl⁻ plus2->salt

Caption: Amidation of an acyl chloride with methylamine.

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous dichloromethane (DCM, 5 mL per mmol of acyl chloride). Cool the flask to 0 °C in an ice-water bath.

  • Amine Addition: Add methylamine (2.2 equivalents, typically as a 2.0 M solution in THF) to the cooled DCM.

  • Acyl Chloride Addition: Dissolve 2-bromo-2-fluoroacetyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirring methylamine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is often violent and produces white smoke (ammonium chloride).[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the acyl chloride is consumed.

  • Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[10]

Protocol 2: Route B - α-Bromination of N-Methyl-2-fluoroacetamide

This protocol requires strictly anhydrous conditions and handling of pyrophoric reagents.

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL per mmol of amide). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-Butyllithium (1.1 equivalents, as a solution in hexanes) to the flask. Then, add diisopropylamine (1.1 equivalents) dropwise to form LDA in situ. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Dissolve N-methyl-2-fluoroacetamide (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Bromination: Dissolve N-Bromosuccinimide (NBS, 1.05 equivalents) in anhydrous THF and add this solution dropwise to the enolate mixture. Maintain the temperature at -78 °C.

  • Reaction & Quenching: Stir the reaction at -78 °C for 2 hours. Monitor by TLC. Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the mixture is still cold.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add ethyl acetate. Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Data Summary Table

ParameterRoute A (Amidation)Route B (Bromination)Rationale & Comments
Key Reagents 2-Bromo-2-fluoroacetyl chloride, MethylamineN-Methyl-2-fluoroacetamide, LDA, NBSRoute A is more convergent if the acid is available. Route B uses more common starting materials but requires stricter control.
Base Methylamine (excess) or TEA/DIPEALithium diisopropylamide (LDA)Route A requires a base to neutralize HCl.[3] Route B requires a strong, non-nucleophilic base for enolate formation.
Temperature 0 °C to Room Temp-78 °CLow temperature in Route B is critical to control enolate stability and prevent side reactions like dibromination.
Common Byproduct Methylammonium chlorideN-methyl-2,2-dibromo-2-fluoroacetamideThe byproduct in Route A is an easily removed salt. The byproduct in Route B can be difficult to separate from the product.
Typical Yield 70-90%50-75%Yields are highly dependent on execution. Route A is generally more reliable if the acyl chloride is pure.

References

Navigating the Complex Reactivity of n-Methyl-2-bromo-2-fluoroacetamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for n-Methyl-2-bromo-2-fluoroacetamide. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during experimental work with this versatile but reactive reagent. As Senior Application Scientists, we understand that unexpected side products and reaction pathways can be a significant challenge. This resource is structured to help you understand the underlying chemistry, anticipate potential issues, and optimize your reaction conditions for desired outcomes.

Understanding the Core Reactivity

n-Methyl-2-bromo-2-fluoroacetamide is an α,α-dihaloamide, a class of compounds known for their diverse reactivity. The presence of two different halogen atoms (bromine and fluorine) on the carbon alpha to the carbonyl group, coupled with the N-methylamide functionality, creates a unique electronic environment that dictates its reaction pathways. The primary reactive center is the α-carbon, which is susceptible to nucleophilic attack, elimination, and rearrangement reactions.

A key aspect to consider is the competition between different reaction mechanisms, primarily nucleophilic substitution (SN1/SN2), elimination (E1/E2), and the Favorskii rearrangement. The outcome of a reaction is highly dependent on the nature of the nucleophile, the base, the solvent, and the reaction temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that arise when working with n-Methyl-2-bromo-2-fluoroacetamide.

FAQ 1: I am trying to perform a nucleophilic substitution with a secondary amine, but I am observing a mixture of products. What are the likely side products and how can I favor the desired substitution product?

Common Side Products:

When reacting n-Methyl-2-bromo-2-fluoroacetamide with a nucleophile like a secondary amine (e.g., piperidine), you may encounter the following side products in addition to the desired α-amino-α-fluoro-N-methylacetamide:

  • Elimination Products: Formation of N-methyl-2-bromo-2-fluoro-ethenamine or N-methyl-2-fluoro-2-bromo-ethenamine can occur, especially with sterically hindered amines or when using a strong base.

  • Favorskii Rearrangement Product: Under basic conditions, a Favorskii-like rearrangement can lead to the formation of a rearranged amide product.[1][2][3]

  • Hydrolysis Product: If water is present in the reaction mixture, hydrolysis can lead to the formation of N-methyl-2-bromo-2-fluoro-2-hydroxyacetamide.

  • Dehalogenated Product: Reductive dehalogenation can lead to the formation of N-methyl-2-fluoroacetamide or N-methyl-2-bromoacetamide.

Troubleshooting Guide:

To favor the desired nucleophilic substitution product, consider the following strategies:

ParameterRecommendation to Favor SubstitutionRationale
Base Use a non-nucleophilic, sterically hindered base (e.g., proton sponge) or a weak inorganic base (e.g., K₂CO₃).Strong, nucleophilic bases can promote elimination and the Favorskii rearrangement.
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile).These solvents can solvate the cation of the base, increasing the nucleophilicity of the amine, and do not participate in solvolysis.[4]
Temperature Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature).Higher temperatures tend to favor elimination reactions.
Nucleophile Use a less sterically hindered amine if possible.Steric hindrance around the nucleophile can disfavor the SN2 pathway and promote elimination.
Moisture Ensure anhydrous conditions.The presence of water can lead to hydrolysis of the starting material and potentially the product.

Experimental Protocol for Favoring Nucleophilic Substitution:

  • To a solution of n-Methyl-2-bromo-2-fluoroacetamide (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., Argon or Nitrogen), add the secondary amine (1.1 eq).

  • Add a weak, non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways Starting Material Starting Material Desired Substitution (SN2) Desired Substitution (SN2) Starting Material->Desired Substitution (SN2) Optimal Conditions Elimination (E2) Elimination (E2) Starting Material->Elimination (E2) Strong Base / High Temp Favorskii Rearrangement Favorskii Rearrangement Starting Material->Favorskii Rearrangement Strong Base Hydrolysis Hydrolysis Starting Material->Hydrolysis Presence of Water Secondary Amine Secondary Amine Secondary Amine->Desired Substitution (SN2) Weak Base Weak Base Weak Base->Desired Substitution (SN2) Polar Aprotic Solvent Polar Aprotic Solvent Polar Aprotic Solvent->Desired Substitution (SN2) Low Temperature Low Temperature Low Temperature->Desired Substitution (SN2)

Caption: Factors influencing the reaction pathways of n-Methyl-2-bromo-2-fluoroacetamide.

FAQ 2: My reaction is sluggish, and upon heating, I observe significant decomposition. What is causing this, and how can I improve the reaction rate without promoting side reactions?

Potential Causes for Sluggish Reactions and Decomposition:

  • Poor Nucleophilicity: The chosen nucleophile may not be sufficiently reactive at lower temperatures.

  • Steric Hindrance: Either the substrate or the nucleophile may be sterically hindered, slowing down the desired reaction.

  • Solvent Effects: The solvent may not be optimal for the reaction, leading to poor solubility or stabilization of the transition state.

  • Thermal Instability: n-Methyl-2-bromo-2-fluoroacetamide can be thermally labile, and elevated temperatures can lead to decomposition through various pathways, including elimination and radical reactions.

Troubleshooting Guide for Sluggish Reactions:

ParameterRecommendation to Improve RateRationale
Catalyst Consider adding a catalytic amount of a halide salt (e.g., NaI or KI).Iodide can displace the bromide via the Finkelstein reaction to form a more reactive α-fluoro-α-iodo intermediate.
Solvent Ensure the solvent fully dissolves all reactants. A switch to a more polar aprotic solvent like DMSO might be beneficial.Improved solubility increases the effective concentration of reactants.
Activation of Nucleophile If using an alcohol or thiol nucleophile, consider converting it to its corresponding alkoxide or thiolate with a suitable base prior to adding the electrophile.The anionic form of the nucleophile is significantly more reactive.
Microwave Irradiation For certain reactions, microwave heating can accelerate the reaction rate at lower bulk temperatures, potentially minimizing thermal decomposition.Microwave energy can directly activate the molecules, leading to faster reaction times.

G Start Start Sluggish Reaction Sluggish Reaction Start->Sluggish Reaction Decomposition Decomposition Sluggish Reaction->Decomposition No Check Nucleophilicity Is the nucleophile strong enough? Sluggish Reaction->Check Nucleophilicity Yes Lower Reaction Temperature Lower Reaction Temperature Decomposition->Lower Reaction Temperature Optimize Solvent Optimize Solvent Check Nucleophilicity->Optimize Solvent Check Steric Hindrance Check Steric Hindrance Consider Catalyst (e.g., NaI) Consider Catalyst (e.g., NaI) Optimize Solvent->Consider Catalyst (e.g., NaI) Use Microwave Irradiation Use Microwave Irradiation Consider Catalyst (e.g., NaI)->Use Microwave Irradiation Successful Reaction Successful Reaction Use Microwave Irradiation->Successful Reaction Lower Reaction Temperature->Sluggish Reaction

Caption: Troubleshooting workflow for sluggish reactions and decomposition.

FAQ 3: I suspect a Favorskii rearrangement is occurring. How can I confirm this, and what are the key mechanistic features to be aware of?

Confirmation of Favorskii Rearrangement:

The Favorskii rearrangement of an α-haloamide would lead to a rearranged product.[1][2][3] For n-Methyl-2-bromo-2-fluoroacetamide, this would likely involve the formation of a cyclopropanone intermediate followed by nucleophilic ring-opening. The resulting product would be an isomeric amide.

To confirm its formation, you would need to:

  • Isolate the byproduct: Use careful chromatography to isolate the suspected rearranged product.

  • Spectroscopic Analysis:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): The NMR spectra of the rearranged product will be distinctly different from the starting material and the expected substitution product. Look for changes in the chemical shifts and coupling constants of the protons and carbons near the amide functionality.

    • Mass Spectrometry (MS): The rearranged product will have the same mass as the desired substitution product, so high-resolution mass spectrometry (HRMS) will be needed to confirm the elemental composition. Fragmentation patterns in MS/MS experiments can help differentiate between isomers.

Key Mechanistic Features:

The Favorskii rearrangement is typically base-catalyzed. The mechanism is thought to proceed through the formation of an enolate, which then undergoes intramolecular cyclization to form a highly strained cyclopropanone intermediate.[1][3] This intermediate is then attacked by a nucleophile, leading to the ring-opened, rearranged product. The presence of both fluorine and bromine on the α-carbon adds complexity, as the relative ease of enolate formation and the stability of the cyclopropanone intermediate will be affected.

References

Technical Support Center: Recrystallization of N-Methyl-2-bromo-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 6, 2026

Introduction

Welcome to the technical support center for the purification of crude N-Methyl-2-bromo-2-fluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges encountered during the recrystallization of this compound. By understanding the principles behind each step, you can optimize your purification process for higher yield and purity.

This document moves beyond a simple procedural outline, offering troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1] It relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[1][3] Upon cooling, the solution becomes supersaturated with the target compound, which then crystallizes out, leaving the more soluble impurities behind in the mother liquor.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of N-Methyl-2-bromo-2-fluoroacetamide, providing potential causes and actionable solutions.

Issue 1: The compound "oils out" instead of forming crystals.

Potential Cause:

  • The boiling point of the recrystallization solvent is higher than the melting point of the N-Methyl-2-bromo-2-fluoroacetamide.

  • The solution is cooling too rapidly, preventing the orderly arrangement of molecules into a crystal lattice.[4]

  • A high concentration of impurities is depressing the melting point of the crude material.

Solution:

  • Solvent Selection: Choose a solvent or solvent system with a lower boiling point.

  • Slower Cooling: Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. You may need to boil off some solvent if too much was added initially.[4][5]

  • Charcoal Treatment: If significant colored impurities are present, they may be removed by treating the hot solution with activated charcoal followed by hot filtration.[5][6]

Issue 2: Poor or no crystal formation upon cooling.

Potential Cause:

  • The solution is not sufficiently saturated; too much solvent was used.[4][7]

  • The difference in solubility of the compound at high and low temperatures in the chosen solvent is not significant enough.

Solution:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][7]

    • Seeding: Add a tiny crystal of pure N-Methyl-2-bromo-2-fluoroacetamide to the cooled solution to act as a template for crystallization.[4]

  • Concentrate the Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[4][7] Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.

  • Re-evaluate the Solvent: If crystals still do not form, the solvent may be inappropriate. A different solvent or a two-solvent system might be necessary.[8]

Issue 3: Low recovery yield.

Potential Cause:

  • Using an excessive amount of solvent, which retains a significant portion of the product in the mother liquor.[4]

  • Premature crystallization during hot filtration.

  • Incomplete transfer of crystals during vacuum filtration.

  • Washing the collected crystals with a solvent that is not sufficiently cold.

Solution:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9]

  • Optimize Filtration:

    • Hot Filtration: To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration.[7] Adding a small excess of solvent before hot filtration can also help, which can then be boiled off before cooling.

    • Cold Filtration: Ensure the crystal slurry is thoroughly chilled in an ice bath before vacuum filtration. Wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving the product.[6]

  • Second Crop of Crystals: The mother liquor can be concentrated by boiling off some of the solvent to obtain a second, though likely less pure, crop of crystals.[9]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing N-Methyl-2-bromo-2-fluoroacetamide?

A1: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cold temperatures.[10] A general rule of thumb is "like dissolves like"; given the amide and halogen functionalities in N-Methyl-2-bromo-2-fluoroacetamide, polar aprotic or moderately polar protic solvents are good starting points.[9][11] Small-scale solubility tests in test tubes with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water) are recommended to empirically determine the best choice.[2][3]

Q2: What is a two-solvent recrystallization, and when should I use it?

A2: A two-solvent system is used when no single solvent has the ideal solubility characteristics. It involves a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).[9] You dissolve the crude compound in a minimal amount of the hot "good" solvent, then slowly add the "bad" solvent until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7][8]

Q3: My purified crystals are still colored. What should I do?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of your product. After a few minutes of gentle boiling with the charcoal, perform a hot gravity filtration to remove it along with any other insoluble impurities.[6]

Q4: What are the primary safety concerns when handling N-Methyl-2-bromo-2-fluoroacetamide?

A4: N-Methyl-2-bromo-2-fluoroacetamide and related haloacetamides are often irritants and may be toxic.[12] It is crucial to handle the compound in a well-ventilated fume hood.[13][14] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16] Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.[13][17]

Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a step-by-step methodology for the purification of crude N-Methyl-2-bromo-2-fluoroacetamide.

1. Solvent Selection:

  • Place a small amount of the crude solid into several test tubes.

  • Add a few drops of different potential solvents to each tube at room temperature to assess solubility.

  • Gently heat the tubes containing undissolved solid to determine if it dissolves at a higher temperature.

  • Allow the hot solutions to cool to see if crystals form. The best solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude N-Methyl-2-bromo-2-fluoroacetamide in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent in portions while heating the flask on a hot plate.[6] Swirl the flask to aid dissolution.

  • Continue adding small portions of hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.[5]

3. Hot Filtration (if necessary):

  • If insoluble impurities or colored impurities (to be removed with charcoal) are present, perform a hot gravity filtration.

  • Use a pre-heated funnel and receiving flask to prevent the product from crystallizing prematurely.

4. Crystallization:

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period.[9]

  • Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.[5]

5. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[7]

6. Drying:

  • Allow air to be pulled through the crystals in the Büchner funnel for several minutes to help them dry.

  • Transfer the crystals to a watch glass and allow them to air dry completely. The purity can then be assessed by techniques such as melting point determination or NMR spectroscopy.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_collection Isolation crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filt Hot Gravity Filtration (If Insoluble Impurities) dissolve->hot_filt Solution with Impurities cool Slow Cooling to Room Temp hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt Crystal Slurry wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: Workflow for the purification of N-Methyl-2-bromo-2-fluoroacetamide by recrystallization.

Solvent Selection Data Summary
Solvent ClassExample SolventPolaritySuitability Notes
Polar Protic WaterHighMay be a poor solvent unless the compound is highly polar. Can be used as an anti-solvent.[11]
Ethanol/MethanolHighOften good solvents for polar organic molecules. Check for reactivity.
Polar Aprotic AcetoneMedium-HighGood dissolving power, but its low boiling point can be a disadvantage.[11]
Ethyl AcetateMediumA versatile solvent for compounds of intermediate polarity.
Nonpolar TolueneLowGood for less polar compounds; may be suitable if impurities are highly polar.
Hexane/HeptaneVery LowLikely a poor solvent for this compound but could be used as an anti-solvent in a two-solvent system.

This table provides general guidance. Experimental verification is essential for optimal solvent selection.

References

Technical Support Center: N-Methyl Bromofluoroacetamide Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for N-alkylation reactions of N-methyl-2-bromo-2-fluoroacetamide. As Senior Application Scientists, we have synthesized the following information to address common challenges and provide solutions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of N-methyl-2-bromo-2-fluoroacetamide is showing low to no conversion. What are the primary reasons for this?

Low conversion is a common issue stemming from the inherent low nucleophilicity of the amide nitrogen. This is further exacerbated by the electron-withdrawing effects of the adjacent fluorine and bromine atoms. To achieve successful alkylation, complete deprotonation of the amide is crucial.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. Weak bases are often insufficient to deprotonate the amide effectively. Consider using a strong base to drive the equilibrium towards the amide anion.

  • Reaction Conditions: Ensure anhydrous conditions, as trace amounts of water can quench the strong base and the amide anion.

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition. Optimization is key.

Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?

The most common side reaction is O-alkylation, where the alkylating agent reacts with the amide oxygen instead of the nitrogen. Another possibility is decomposition of the starting material or product.

Troubleshooting Steps:

  • To Minimize O-Alkylation: The choice of base and solvent is crucial. Using a strong, non-nucleophilic base that fully deprotonates the amide can favor N-alkylation.[1] Polar aprotic solvents are generally preferred.

  • To Minimize Decomposition: The presence of the α-fluoro and α-bromo substituents can make the molecule susceptible to elimination or other decomposition pathways, especially at elevated temperatures.[2][3] Careful temperature control is essential.

Q3: How do the fluorine and bromine substituents on the acetyl group affect the N-alkylation reaction?

The fluorine and bromine atoms have a significant electronic impact on the molecule:

  • Inductive Effect: Both are strongly electron-withdrawing, which decreases the electron density on the amide nitrogen, making it less nucleophilic and more difficult to deprotonate.[4]

  • Stability: The presence of halogens can influence the stability of the starting material and the product, potentially leading to side reactions like elimination.

Understanding these effects is key to selecting appropriate reaction conditions. Stronger bases and carefully controlled temperatures are often necessary to overcome the reduced reactivity and potential instability.

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their solutions, organized by experimental parameters.

Problem 1: Inefficient Deprotonation Leading to Low Yield

The acidity of the N-H bond in N-methyl-2-bromo-2-fluoroacetamide is increased by the α-halogens, yet the nitrogen remains a poor nucleophile until deprotonated.

start Low Conversion Observed base_check Is the base strong enough? start->base_check solvent_check Is the solvent appropriate? base_check->solvent_check Yes base_solution Switch to a stronger base (e.g., NaH, LDA, KHMDS). base_check->base_solution No temp_check Is the temperature optimized? solvent_check->temp_check Yes solvent_solution Use a polar aprotic solvent (e.g., THF, DMF). solvent_check->solvent_solution No temp_solution Optimize temperature. Try a lower temperature first to assess stability. temp_check->temp_solution No success Improved Conversion base_solution->success solvent_solution->success temp_solution->success AmideAnion Amide Anion (Ambident Nucleophile) N_Alkylation N-Alkylation (Kinetic Product) AmideAnion->N_Alkylation Hard Electrophile O_Alkylation O-Alkylation (Thermodynamic Product) AmideAnion->O_Alkylation Soft Electrophile

References

Technical Support Center: Optimization of Reaction Conditions for N-Methyl-2-bromo-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-2-bromo-2-fluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide troubleshooting advice and frequently asked questions to assist you in optimizing your reaction conditions. The information herein is based on established principles of organic synthesis and data from analogous reactions, providing a robust framework for your experimental design.

Proposed Synthetic Pathway: Amidation of 2-Bromo-2-fluoroacetic Acid

The most direct and plausible route to synthesize N-Methyl-2-bromo-2-fluoroacetamide is via the amidation of 2-bromo-2-fluoroacetic acid with methylamine. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Experimental Protocol: A Starting Point

This protocol outlines a general procedure for the synthesis of N-Methyl-2-bromo-2-fluoroacetamide using a common coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).

Materials:

  • 2-Bromo-2-fluoroacetic acid

  • Methylamine (solution in THF or as hydrochloride salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-bromo-2-fluoroacetic acid (1.0 eq).

  • Dissolve the acid in an appropriate solvent such as DCM or DMF.

  • Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.

  • In a separate flask, prepare a solution of methylamine. If using methylamine hydrochloride, add DIPEA or TEA (2.5 eq) to generate the free amine.

  • Cool the reaction mixture containing the activated acid to 0 °C in an ice bath.

  • Slowly add the methylamine solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM or ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Ensure EDC and HOBt are fresh and added in the correct stoichiometry. Allow sufficient time for the formation of the active ester before adding the amine.[1]
Decomposition of the starting material or product.The presence of the bromine atom at the alpha position can make the amide susceptible to degradation.[2] Maintain a low reaction temperature (0 °C to room temperature) and work up the reaction promptly upon completion.
Poor nucleophilicity of the amine.If using methylamine hydrochloride, ensure a sufficient amount of base (DIPEA or TEA) is used to generate the free amine.
Multiple Spots on TLC (Side Products) Formation of N-acylurea byproduct.This can occur with carbodiimide coupling agents like EDC. Adding HOBt helps to suppress this side reaction. Purification by column chromatography should effectively remove this impurity.
Epimerization at the alpha-carbon (if applicable to derivatives).While not an issue for the title compound, for chiral alpha-halo amides, racemization can be a concern. Using additives like HOBt can minimize this.
Reaction with solvent.If using a reactive solvent, consider switching to a more inert one like DCM or THF.
Difficulty in Purification Product co-elutes with starting material or byproducts.Optimize the solvent system for column chromatography. A gradient elution from low to high polarity (e.g., hexanes to ethyl acetate) may be necessary. The use of biological activated carbon has been shown to be effective in removing some haloacetamides from aqueous solutions, suggesting strong adsorption properties that can be exploited in chromatography.[3]
Product is water-soluble.If the product has significant water solubility, perform multiple extractions with an organic solvent and consider back-extraction of the aqueous layers. Salting out with brine can also improve extraction efficiency.
Product Instability Decomposition upon storage.Alpha-haloamides can be sensitive to light, heat, and moisture.[2] Store the purified product under an inert atmosphere at low temperatures (-20 °C) and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling agent for this reaction?

A1: While EDC/HOBt is a common and effective choice, other coupling reagents can be used.[1] Phosphonium-based reagents like PyBOP or HATU are often more efficient and can lead to faster reaction times with less racemization, though they are more expensive. The choice of coupling agent may require some empirical optimization for your specific setup.[4]

Q2: Can I use a different base?

A2: Yes, other non-nucleophilic organic bases like triethylamine (TEA) can be used instead of DIPEA. However, DIPEA is often preferred as it is less likely to cause side reactions. Inorganic bases are generally not recommended for this type of coupling reaction.

Q3: What is the role of HOBt?

A3: HOBt acts as a catalyst and a racemization suppressant. It reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC to generate an activated HOBt ester. This active ester is more reactive towards the amine and less prone to side reactions, such as the formation of N-acylurea, than the O-acylisourea itself.[1]

Q4: How can I monitor the reaction progress effectively?

A4: Thin-layer chromatography (TLC) is a quick and easy way to monitor the reaction. Use a solvent system that gives good separation between the starting carboxylic acid and the product amide. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is the preferred method as it can track the consumption of starting materials and the formation of the desired product and any byproducts.

Q5: My product seems to be degrading during workup. What can I do?

A5: The presence of both a bromine and a fluorine atom on the alpha-carbon can increase the electrophilicity of the carbonyl carbon, making the amide bond potentially more labile.[2] If you suspect degradation during the aqueous workup, minimize the contact time with acidic or basic solutions. A quick wash with cold, dilute bicarbonate solution and brine is recommended. Alternatively, a solid-phase workup using a silica plug to remove the coupling agent byproducts and excess reagents can be a gentler approach.

Visualizing the Workflow

Below is a diagram illustrating the key steps in the proposed synthesis of N-Methyl-2-bromo-2-fluoroacetamide.

experimental_workflow cluster_activation Acid Activation cluster_amidation Amidation cluster_workup Workup & Purification Acid 2-Bromo-2-fluoroacetic acid Reagents EDC, HOBt, Solvent (DCM/DMF) Acid->Reagents Mix and stir Active_Ester Activated HOBt Ester Reagents->Active_Ester Formation Amine Methylamine Solution Active_Ester->Amine Add at 0°C, then RT Crude_Product Crude N-Methyl-2-bromo-2-fluoroacetamide Amine->Crude_Product Extraction Aqueous Workup & Extraction Crude_Product->Extraction Purification Column Chromatography Extraction->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Proposed workflow for the synthesis of N-Methyl-2-bromo-2-fluoroacetamide.

References

stability and storage conditions for n-Methyl bromofluoroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for N-Methyl-2-bromo-2-fluoroacetamide?

For long-term stability, it is recommended to store N-Methyl-2-bromo-2-fluoroacetamide at or below refrigerated temperatures (2-8 °C).[1] Some sources for similar compounds even suggest storage in a freezer.[2] The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent degradation from moisture and air.

Q2: How should I handle the compound upon receiving it and for routine use?

Upon receipt, it is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound. For routine use, if the compound is a solid, it is best to weigh it out quickly in a controlled environment, such as a glove box or a fume hood with low humidity. If the compound is used frequently, consider preparing aliquots to minimize repeated exposure of the bulk material to the atmosphere.

Q3: Is N-Methyl-2-bromo-2-fluoroacetamide sensitive to light?

While specific data for this compound is unavailable, related N-bromo compounds are known to be light-sensitive.[2] Therefore, it is prudent to protect N-Methyl-2-bromo-2-fluoroacetamide from light by storing it in an amber vial or a container wrapped in aluminum foil.

Q4: What solvents are suitable for dissolving and storing N-Methyl-2-bromo-2-fluoroacetamide?

The choice of solvent will depend on the specific application. For short-term storage in solution, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are generally preferred. Protic solvents, especially water and alcohols, should be used with caution as they can participate in hydrolysis. If aqueous solutions are necessary, they should be prepared fresh and used immediately.

Troubleshooting Guide

Issue 1: I am seeing a loss of activity or degradation of my N-Methyl-2-bromo-2-fluoroacetamide stock solution over time.

  • Potential Cause 1: Hydrolysis. The presence of water can lead to the hydrolysis of the acetamide or the displacement of the bromide and/or fluoride ions.

    • Solution: Ensure that the solvent used is anhydrous. Store the solution under an inert atmosphere and protect it from moisture. Prepare fresh solutions for critical experiments.

  • Potential Cause 2: Reaction with Solvent. Some solvents may not be inert and could react with this highly functionalized molecule.

    • Solution: Test the stability of the compound in your chosen solvent by running a control experiment (e.g., NMR or LC-MS analysis of the solution after a certain period).

  • Potential Cause 3: Photodegradation. Exposure to light, especially UV light, can cause decomposition.

    • Solution: Store solutions in amber vials or protect them from light.

Issue 2: My reaction involving N-Methyl-2-bromo-2-fluoroacetamide is giving poor yields or multiple products.

  • Potential Cause 1: Incompatible Reagents. The compound is likely incompatible with strong acids, bases, and strong oxidizing or reducing agents.[1] Bases can deprotonate the amide or promote elimination reactions, while strong acids can catalyze hydrolysis.

    • Solution: Carefully review all reagents in your reaction mixture for potential incompatibilities. Consider using milder reaction conditions or protecting groups if necessary.

  • Potential Cause 2: Thermal Instability. While specific data is not available, alpha-halo-amides can be thermally labile.

    • Solution: Run reactions at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.

Summary of Storage and Handling Conditions

ParameterRecommendationRationale
Temperature ≤ 2-8 °C (Refrigerated) or FreezerTo minimize thermal degradation.[1][2]
Atmosphere Inert gas (Argon, Nitrogen)To prevent moisture and air-induced degradation.
Light Protect from light (Amber vial)To prevent photodegradation, as is common for bromo-compounds.[2]
Container Tightly sealed, appropriate for low temperaturesTo prevent contamination and degradation.[2]

Potential Degradation Pathways

The structure of N-Methyl-2-bromo-2-fluoroacetamide suggests several potential pathways for degradation. The primary concerns are hydrolysis of the amide bond and nucleophilic substitution of the halogen atoms.

Potential Degradation Pathways N-Methyl-2-bromo-2-fluoroacetamide N-Methyl-2-bromo-2-fluoroacetamide Hydrolysis_Products Methylamine + Bromo-fluoroacetic acid N-Methyl-2-bromo-2-fluoroacetamide->Hydrolysis_Products H2O (Acid or Base) Substitution_Products N-Methyl-2-hydroxy-2-fluoroacetamide + HBr and/or HF N-Methyl-2-bromo-2-fluoroacetamide->Substitution_Products Nucleophiles (e.g., H2O, ROH)

Caption: Potential degradation pathways for N-Methyl-2-bromo-2-fluoroacetamide.

Experimental Protocols

Protocol 1: Aliquoting a Solid Sample

  • Allow the container of N-Methyl-2-bromo-2-fluoroacetamide to warm to room temperature in a desiccator.

  • In a chemical fume hood, quickly weigh the desired amount of the solid into a pre-tared, dry amber vial.

  • Flush the vial with an inert gas (e.g., argon).

  • Seal the vial tightly with a cap containing a chemically resistant liner.

  • Store the aliquot under the recommended conditions.

Protocol 2: Preparation of a Stock Solution

  • Using a dry syringe, add the desired volume of anhydrous solvent to the vial containing the aliquoted N-Methyl-2-bromo-2-fluoroacetamide.

  • Mix gently until the solid is fully dissolved.

  • If the solution is to be stored, flush the headspace of the vial with an inert gas before sealing.

  • Store the stock solution under the recommended conditions and monitor for any signs of precipitation or color change before each use.

References

dealing with the reactivity of the bromine and fluorine atoms in n-Methyl bromofluoroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methyl Bromofluoroacetamide

Welcome to the dedicated support center for this compound (CAS 53441-14-8). This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical logic to anticipate challenges and troubleshoot effectively, ensuring the integrity and success of your experiments.

Section 1: Compound Overview & Core Reactivity Principles

This compound is a halogenated amide valued for its ability to introduce a fluorinated methylamide moiety into target molecules.[1] Its utility stems from the significant difference in reactivity between the bromine and fluorine atoms, allowing for selective functionalization.

Frequently Asked Questions (FAQs): The "Why" Behind the Reactivity

Q1: Why does the bromine atom react selectively over the fluorine atom in nucleophilic substitution reactions?

A: The selective reactivity at the C-Br bond is governed by two fundamental principles of physical organic chemistry: Bond Dissociation Energy (BDE) and Leaving Group Ability .

  • Bond Dissociation Energy: The C-F bond is one of the strongest single bonds in organic chemistry, while the C-Br bond is considerably weaker. This means significantly more energy is required to break the C-F bond compared to the C-Br bond.[2][3]

  • Leaving Group Ability: The stability of the halide anion (X⁻) after it has departed is crucial. Bromide (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr, pKa ≈ -9) and its large, polarizable electron cloud can effectively stabilize the negative charge. Conversely, fluoride (F⁻) is a poor leaving group as it is the conjugate base of a weak acid (HF, pKa ≈ 3.2) and is a small, highly electronegative, and charge-dense anion.[4]

The combination of a weaker, more easily cleaved bond and a more stable leaving group makes the C-Br bond the overwhelming site of reaction under standard nucleophilic substitution conditions.[5]

Table 1: Comparison of Carbon-Halogen Bond Properties

Property Carbon-Fluorine (C-F) Bond Carbon-Bromine (C-Br) Bond Implication for Reactivity
Avg. Bond Energy (kJ/mol) ~485[2] ~285[2] The C-Br bond is kinetically favored for cleavage.

| Leaving Group Ability | Very Poor | Good | The departure of Br⁻ is thermodynamically more favorable.[4] |

Q2: What is the expected mechanism for nucleophilic substitution?

A: The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism .[6] The carbon atom attached to both halogens is electrophilic due to the inductive effect of the halogens and the adjacent carbonyl group. A nucleophile will attack this carbon in a single, concerted step, displacing the bromide leaving group.[4][5] Key characteristics of this mechanism include:

  • Backside Attack: The nucleophile attacks from the opposite side of the C-Br bond.[6]

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the this compound substrate and the nucleophile.[6]

Diagram 1: Key Factors in Selective C-Br Bond Functionalization

sub N-Methyl Bromofluoroacetamide C_center Electrophilic Carbon sub->C_center α-carbon nuc Nucleophile (Nu⁻) nuc->C_center Sₙ2 Attack Br Br C_center->Br C-Br Bond F F C_center->F C-F Bond product Substituted Product (C-F Bond Intact) C_center->product Br⁻ Displaced Br_props Weaker Bond (~285 kJ/mol) Excellent Leaving Group Br->Br_props F_props Stronger Bond (~485 kJ/mol) Poor Leaving Group F->F_props

Caption: Decisive factors for selective substitution.

Section 2: Troubleshooting Common Experimental Issues

This section addresses problems you may encounter during your experiments. The solutions are based on mechanistic principles to help you make informed adjustments.

Q: My reaction is proceeding very slowly or has stalled. What are the likely causes and solutions?

A: Stagnant reactions are typically due to insufficient activation energy or poor reaction setup. Follow this diagnostic sequence:

  • Assess Your Nucleophile: Is it strong enough? Nucleophilicity is key for Sₙ2 reactions. If you are using a weak nucleophile (e.g., water, alcohols), consider converting it to its more potent conjugate base (e.g., hydroxide, alkoxide) using a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Evaluate Your Solvent: Sₙ2 reactions are fastest in polar, aprotic solvents like DMF, DMSO, or acetonitrile . These solvents solvate the counter-ion of the nucleophile but do not form a strong hydrogen-bonding cage around the nucleophile itself, leaving it "naked" and highly reactive. Protic solvents (water, ethanol) can slow the reaction dramatically.

  • Increase Thermal Energy: Gently warming the reaction mixture to 40-60 °C can often provide the necessary energy to overcome the activation barrier without promoting side reactions. Use an oil bath for precise temperature control and monitor the reaction closely by TLC or LC-MS.

Q: I'm observing a significant byproduct that corresponds to the loss of both bromine and fluorine, or just fluorine. How can I prevent this defluorination?

A: This is a critical issue indicating your reaction conditions are too harsh, leading to the cleavage of the highly stable C-F bond.[7] While difficult, C-F bond cleavage can occur under forcing conditions.[8]

Immediate Corrective Actions:

  • Reduce Temperature Immediately: This is the most important variable. C-F bond cleavage has a much higher activation energy than C-Br cleavage. Running the reaction at the lowest possible temperature that still allows for C-Br substitution is essential. Consider starting at 0 °C or even room temperature and monitoring for slow, clean conversion.

  • Use a "Softer" Nucleophile: Highly reactive, "hard" nucleophiles (e.g., Grignard reagents, organolithiums) or strongly basic conditions can promote elimination or attack the C-F bond. If possible, switch to a less basic or more polarizable ("softer") nucleophile.

  • Control Stoichiometry: Using a large excess of a powerful nucleophile can drive the reaction towards less favorable pathways. Use a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile and monitor the reaction to completion.

Diagram 2: Troubleshooting Workflow for Unwanted Defluorination

start Problem: Defluorinated Byproduct Detected q1 Is the reaction temperature > 40°C? start->q1 a1 Action: Lower temperature to 0°C - RT. Monitor. q1->a1 Yes q2 Is the nucleophile strongly basic/hard? q1->q2 No a1->q2 a2 Action: Switch to a softer nucleophile (e.g., thiolate vs. alkoxide). Or use a weaker base. q2->a2 Yes q3 Is a large excess of nucleophile used? q2->q3 No a2->q3 a3 Action: Reduce nucleophile to 1.1 equivalents. q3->a3 Yes end Result: Selective C-Br Substitution Achieved q3->end No a3->end

Caption: A logical path to suppress C-F bond cleavage.

Section 3: Experimental Protocols & Validation

Trustworthiness in synthesis comes from rigorous validation. The following protocols are designed as a self-validating system, where analytical checks are integral to the workflow.

Protocol 1: General Procedure for Nucleophilic Substitution with a Phenoxide

This protocol describes the reaction of this compound with 4-methoxyphenol as a model nucleophile.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (ACS grade, anhydrous)

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aq. Ammonium Chloride (NH₄Cl), Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to form a slurry (approx. 0.2 M concentration relative to the limiting reagent).

  • Reagent Addition: In a separate vial, dissolve this compound (1.0 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirring slurry at room temperature.

  • Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Rationale: The use of K₂CO₃ is a mild base to generate the nucleophilic phenoxide in situ. Room temperature is chosen to ensure high selectivity for the C-Br bond.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Filter the reaction mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate.

    • Combine the organic filtrates and wash with saturated aq. NH₄Cl (1x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Protocol 2: Analytical Workflow for Product Validation

Confirming the identity and selectivity of your reaction is paramount.

  • Mass Spectrometry (LC-MS): This is your first-pass check.[9]

    • Objective: Confirm the presence of the desired product mass and the absence of the starting material.

    • Expected Result: A peak in the mass spectrum corresponding to [M+H]⁺ or [M+Na]⁺ of the N-methyl-2-fluoro-2-(4-methoxyphenoxy)acetamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This provides structural confirmation.

    • ¹H NMR: Look for the appearance of signals corresponding to the protons of the newly introduced nucleophile (e.g., the aromatic protons of the 4-methoxyphenol) and a characteristic shift of the alpha-proton (the -CHF- proton).

    • ¹³C NMR: Confirm the presence of all expected carbons.

    • ¹⁹F NMR (CRITICAL): This is the definitive test for selectivity.[10]

      • Objective: To unequivocally prove that the C-F bond remains intact.

      • Expected Result: A single fluorine resonance, likely a doublet due to coupling with the adjacent proton (J-coupling). The absence of a signal in the ¹⁹F NMR spectrum is a red flag for undesired defluorination.

By systematically applying this analytical workflow, you create a self-validating experiment that ensures the structural integrity of your final compound.

References

Technical Support Center: Scale-Up of N-Methyl Bromofluoroacetamide Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of N-Methyl bromofluoroacetamide. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the production of this highly functionalized building block. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your process, and ensure a safe and efficient scale-up.

Overview of the Synthetic Pathway

The production of this compound (CAS 53441-14-8) typically involves the amidation of an activated bromofluoroacetic acid derivative.[1] A common and scalable approach starts from bromofluoroacetic acid, which is converted to an acyl chloride or activated ester, followed by reaction with methylamine.

Understanding the nuances of this pathway is critical, as each step presents unique challenges related to reagent stability, reaction control, and impurity formation.

Synthetic_Pathway cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A Bromofluoroacetic Acid B Activated Intermediate (e.g., Acyl Chloride) A->B  SOCl₂ or (COCl)₂  cat. DMF D Crude N-Methyl bromofluoroacetamide B->D Reaction C Methylamine (aq. or gas) C->D Nucleophilic Attack E Purified Product D->E  Crystallization or  Chromatography

Figure 1. A representative synthetic workflow for this compound.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems you may encounter during the synthesis and scale-up process in a question-and-answer format.

Q1: My amidation reaction yield is consistently low (<70%) upon scale-up. What are the likely causes and how can I fix it?

Low yield is one of the most common and frustrating challenges in scaling up amide bond formations.[2] The root cause often lies in one of three areas: incomplete activation of the carboxylic acid, loss of the nucleophile (methylamine), or competing side reactions.[2][3]

Potential Causes & Solutions:

  • Incomplete Acid Chloride Formation: The conversion of bromofluoroacetic acid to its acyl chloride can be sluggish. On a larger scale, inefficient mixing or localized temperature gradients can lead to incomplete reaction.

    • Troubleshooting:

      • Monitor Activation: Before adding methylamine, pull a small sample from the reaction, quench it with methanol, and analyze by GC-MS or LC-MS to confirm the complete conversion to the methyl ester. If starting acid is still present, the activation is incomplete.

      • Optimize Reagent & Conditions: Thionyl chloride (SOCl₂) often requires heating, which can be risky for α-halo acids.[4] Oxalyl chloride with a catalytic amount of DMF is typically more effective at lower temperatures. Ensure the DMF is added last and slowly, as the initial reaction can be vigorous.

  • Loss of Methylamine: Methylamine is a gas (b.p. -6°C) and is often used as an aqueous solution (e.g., 40 wt%). During addition to the activated acid, the exotherm can cause the gas to escape the reaction mixture before it has a chance to react, especially in a large reactor with a smaller surface-area-to-volume ratio.

    • Troubleshooting:

      • Sub-surface Addition: Use a dip tube to introduce the methylamine solution below the surface of the reaction mixture. This maximizes contact time and minimizes off-gassing.

      • Temperature Control: Maintain a low reaction temperature (e.g., 0-5°C) during the methylamine addition. This is critical for controlling the exotherm and keeping the methylamine dissolved.

      • Stoichiometry: On scale-up, it's common to increase the excess of methylamine (e.g., from 1.5 to 2.5 equivalents) to compensate for physical losses.

  • Hydrolysis of the Activated Intermediate: Any moisture present in the reaction will rapidly hydrolyze the acyl chloride back to the carboxylic acid.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[2]

      • Reagent Quality: Use fresh, high-quality thionyl chloride or oxalyl chloride. Older bottles can absorb atmospheric moisture.

Troubleshooting_Yield Start Low Yield Observed Check_Activation Is Acid Activation Complete? (Quench test with MeOH) Start->Check_Activation Check_Amine Was Methylamine Lost? (Check Temp & Addition Method) Check_Activation->Check_Amine Yes Fix_Activation Increase activation time or optimize reagent (e.g., Oxalyl-Cl/DMF) Check_Activation->Fix_Activation No Check_H2O Is Moisture Present? (Check Solvent & Reagents) Check_Amine->Check_H2O No Fix_Amine Use sub-surface addition, lower temperature, increase excess Check_Amine->Fix_Amine Yes Fix_H2O Use anhydrous solvents, run under inert atmosphere Check_H2O->Fix_H2O Yes End Yield Optimized Check_H2O->End No Fix_Activation->Check_Activation Fix_Amine->End Fix_H2O->End

Figure 2. Troubleshooting workflow for addressing low reaction yield.

Q2: I'm observing a significant impurity with a mass corresponding to a di-substituted product. How is this formed and how can I prevent it?

This is likely the N-methyl, N-(bromofluoroacetyl) bromofluoroacetamide impurity. It forms when a molecule of the desired product acts as a nucleophile and attacks another molecule of the activated acyl intermediate.

Mechanism & Prevention:

  • Causality: The amide nitrogen in your product is still weakly nucleophilic. In the presence of a highly reactive acyl chloride and a base (excess methylamine), it can be acylated. This is more prevalent at higher temperatures or if there are "hot spots" in the reactor.

  • Prevention Strategies:

    • Inverse Addition: Instead of adding methylamine to the acyl chloride, try adding the acyl chloride solution slowly to a cooled solution of excess methylamine. This ensures that the acyl chloride is always in the presence of a large excess of the primary amine, making the desired reaction kinetically favored over the side reaction.

    • Strict Temperature Control: Keep the reaction temperature below 10°C at all times.

    • Minimize Reaction Time: Once the addition is complete, do not let the reaction stir for an extended period. Monitor by a suitable method (TLC, LC-MS) and proceed with the work-up as soon as the starting material is consumed.

ParameterStandard AdditionRecommended (Inverse Addition)
Setup Add methylamine solution to the reactor containing acyl chloride.Add acyl chloride solution to the reactor containing excess methylamine.
Advantage Simpler initial setup.Minimizes concentration of acyl chloride, reducing self-condensation.
Temperature Prone to a large initial exotherm.Smoother, more controllable temperature profile.
Impurity Profile Higher levels of di-acylated impurity.Significantly lower levels of di-acylated impurity.

Table 1. Comparison of Addition Modes for Amidation.

Q3: The work-up is difficult, and I'm struggling with product isolation. What is the best way to purify this compound on a large scale?

This compound is a polar, water-soluble compound, which makes extractive work-up and purification challenging.[5] Standard aqueous washes can lead to significant yield loss into the aqueous phase.

Recommended Purification Protocol:

  • Quenching: After the reaction is complete, quench by slowly adding the reaction mixture to a cooled, saturated solution of ammonium chloride, not plain water. This helps to neutralize the excess methylamine without creating a highly basic solution that could promote hydrolysis.

  • Extraction:

    • Use a solvent that has moderate polarity but low water miscibility, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent rather than one large extraction.

    • After separation, consider a "back-extraction" of the combined aqueous layers with a fresh portion of organic solvent to recover dissolved product.

  • Crystallization (Preferred Method for Scale-Up):

    • Column chromatography is generally not economical or efficient for large-scale purification of polar amides.[6]

    • Recrystallization is the method of choice. [6] After concentrating the organic extracts, perform a solvent screen to find a suitable recrystallization system. A good starting point is a binary system like Ethyl Acetate/Heptane or Toluene/Heptane.

    • Dissolve the crude material in a minimum amount of the hot "good" solvent (e.g., EtOAc) and slowly add the "poor" solvent (e.g., Heptane) until turbidity persists. Re-heat to clarify and then allow to cool slowly for optimal crystal formation.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when handling bromofluoroacetic acid and its derivatives? A: α-haloacetic acids and their derivatives are corrosive and toxic.[7] α-haloacetamides, in particular, are often potent lachrymators and alkylating agents.[8] Always handle these materials in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For scale-up operations, consider a closed-system transfer for all reagents.

Q: How stable is the final product, this compound? A: Haloacetamides can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.[9] The rate of hydrolysis generally increases with pH.[10] For long-term storage, the purified solid product should be kept in a cool, dry place under an inert atmosphere. Avoid storing it in solution, especially aqueous or alcoholic solutions, for extended periods.

Q: Can I use a standard peptide coupling reagent like HATU or EDC for this amidation? A: While peptide coupling reagents can work, they are often not cost-effective for large-scale production compared to the acyl chloride method.[11][12] They generate significant amounts of stoichiometric byproducts (e.g., HOBt, ureas) that must be removed, complicating the purification process. For a simple, un-chiral amine like methylamine, the acyl chloride route is typically more robust and economical for scale-up.[13]

Detailed Experimental Protocol: Scalable Acyl Chloride Method

This protocol describes a robust, scalable procedure for the synthesis of this compound.

Step 1: Preparation of Bromofluoroacetyl Chloride

  • Charge a clean, dry, nitrogen-purged reactor with bromofluoroacetic acid (1.0 eq) and anhydrous Dichloromethane (DCM, ~5 mL/g of acid).

  • Cool the mixture to 0-5°C.

  • Slowly add oxalyl chloride (1.2 eq) sub-surface over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Add catalytic N,N-Dimethylformamide (DMF, 0.01 eq) dropwise. Caution: Vigorous gas evolution (CO₂, CO, HCl) will occur. Ensure the reactor's off-gas is scrubbed through a caustic solution.

  • Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until in-process control (e.g., quench with MeOH, GC-MS analysis) confirms complete conversion. This solution of the acyl chloride is used directly in the next step.

Step 2: Amidation via Inverse Addition

  • In a separate, clean, and dry reactor, charge a 40 wt% aqueous solution of methylamine (2.5 eq) and DCM (~5 mL/g of starting acid).

  • Cool this solution to 0-5°C.

  • Slowly add the bromofluoroacetyl chloride solution from Step 1 to the methylamine solution via a pressure-equalizing addition funnel or pump over 1-2 hours. Critically, maintain the internal temperature of the receiving vessel below 10°C throughout the addition.

  • Once the addition is complete, stir the reaction mixture at 0-10°C for an additional 30 minutes. Monitor for completion by LC-MS.

Step 3: Work-up and Isolation

  • Transfer the reaction mixture to a separation funnel or reactor equipped for phase separation.

  • Separate the organic (bottom) layer.

  • Extract the aqueous layer twice more with fresh DCM.

  • Combine all organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as an off-white solid or oil.

Step 4: Purification by Recrystallization

  • Transfer the crude solid to a clean reactor.

  • Add a minimum amount of hot ethyl acetate to fully dissolve the material.

  • Slowly add heptane with stirring until a persistent cloudiness is observed.

  • Re-heat the mixture gently until it becomes a clear solution again.

  • Turn off the heating and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath for 1-2 hours.

  • Collect the resulting crystals by filtration, wash the filter cake with a small amount of cold heptane, and dry under vacuum to a constant weight.

References

analytical methods for monitoring the progress of n-Methyl bromofluoroacetamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Monitoring N-Methyl-2-bromo-2-fluoroacetamide Reactions

A Senior Application Scientist's Guide to Method Selection and Troubleshooting

Welcome to the technical support center for the analysis of N-methyl-2-bromo-2-fluoroacetamide reactions. As a Senior Application Scientist, I understand that robust, reliable, and efficient analytical monitoring is the cornerstone of successful process development and scale-up in the pharmaceutical industry.[1] The unique structure of N-methyl-2-bromo-2-fluoroacetamide—a halogenated, low molecular weight amide—presents specific analytical challenges and opportunities.

This guide is structured to address the practical questions and issues you encounter in the lab. We will move from high-level method selection to detailed experimental protocols and then into in-depth troubleshooting guides. My goal is to not only provide solutions but also to explain the underlying scientific principles, empowering you to make informed decisions for your specific application.

Frequently Asked Questions (FAQs): Method Selection

This section addresses the initial critical decisions you'll face when establishing a monitoring strategy for your reaction.

Q1: What are the most suitable analytical methods for monitoring the progress of N-methyl-2-bromo-2-fluoroacetamide reactions?

The primary techniques for monitoring organic reactions are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

  • HPLC (typically with UV detection) is often the workhorse method. It is highly versatile, robust, and well-suited for quantifying the consumption of starting materials and the formation of the product and non-volatile impurities. The amide chromophore in your molecule allows for straightforward UV detection.

  • GC (with FID or MS detection) is a powerful technique for volatile compounds. Given the structure of N-methyl-2-bromo-2-fluoroacetamide, it is likely sufficiently volatile. However, thermal stability can be a concern with halogenated compounds, potentially leading to degradation in the hot injector port.[3] GC-MS offers the significant advantage of mass confirmation for reactants, products, and byproducts.[4]

  • NMR Spectroscopy (¹H and ¹⁹F) offers exceptional structural information and is inherently quantitative without the need for response factor calibration, unlike chromatographic methods.[5] The presence of a fluorine atom makes ¹⁹F NMR a particularly powerful tool, providing a clean spectral window with high sensitivity for tracking fluorine-containing species.[6] It can be used for both offline sample analysis and in-situ reaction monitoring.[7]

Q2: What factors should I consider when choosing between HPLC, GC, and NMR?

The choice depends on a balance of factors related to your reaction specifics and available instrumentation.

Factor HPLC GC NMR
Analyte Volatility & Stability Ideal for non-volatile or thermally sensitive compounds.Requires analytes to be volatile and thermally stable.Not dependent on volatility. Sample solubility is the key constraint.
Speed Moderate (5-20 min/run).Fast (2-15 min/run).Very fast for simple spectra (<1 min/scan), but may require more scans for sensitivity.[7]
Quantitation Requires calibration with reference standards to determine response factors.[8]Requires calibration with reference standards.Inherently quantitative based on the number of nuclei; can be used without standards for relative quantitation.[5]
Structural Information Minimal (retention time only). Requires MS detector for structural data.Provides mass fragmentation patterns with an MS detector.Provides detailed structural information, ideal for identifying unknown intermediates or byproducts.[1]
Sensitivity High, especially with UV or MS detectors.Very high, especially with specific detectors like ECD for halogenated compounds or MS.Lower sensitivity compared to chromatographic techniques.[9]
Matrix Complexity Excellent at separating complex mixtures.Excellent at separating volatile components.Can be challenging for complex mixtures due to peak overlap.

Q3: Can I use in-situ monitoring techniques? What are the advantages?

Yes, and it is highly recommended for gaining deep process understanding. In-situ (or online) monitoring provides real-time data on reaction kinetics, helps identify transient intermediates, and determines reaction endpoints with precision.[10]

  • FTIR and Raman spectroscopy are powerful in-situ techniques that use probes inserted directly into the reactor.[5] They monitor changes in vibrational modes of functional groups as the reaction progresses.

  • Online NMR provides the rich structural detail of NMR in real-time. Flow NMR setups can continuously sample the reaction mixture, offering insights into unstable intermediates that might be missed by offline analysis.[9][11]

  • Online HPLC/UPLC systems can be configured to automatically draw samples from a reactor, quench the reaction, and inject them into the chromatograph. This provides real-time, quantitative data with high specificity.[8]

The primary advantage of in-situ monitoring is the immediate feedback loop, which allows for rapid process optimization and enhanced safety by understanding the reaction's state at all times.[1]

Workflow for Reaction Monitoring

The following diagram illustrates a typical workflow for developing and implementing an analytical monitoring method.

Reaction_Monitoring_Workflow start Define Analytical Objective method_selection Select Primary Method (HPLC, GC, NMR) start->method_selection method_dev Method Development & Optimization method_selection->method_dev validation Method Validation (Specificity, Linearity, Accuracy) method_dev->validation sampling Reaction Sampling (Quenching) validation->sampling analysis Sample Analysis sampling->analysis data_proc Data Processing & Interpretation analysis->data_proc decision Reaction Complete? data_proc->decision decision->sampling No stop Stop Reaction & Work-up decision->stop Yes continue_sampling Continue Monitoring

Caption: General workflow for analytical reaction monitoring.

Detailed Protocol: HPLC-UV Method for Reaction Monitoring

This protocol provides a robust starting point for monitoring the conversion of a starting material to N-methyl-2-bromo-2-fluoroacetamide.

1. Objective: To quantify the disappearance of the primary reactant and the appearance of the product, N-methyl-2-bromo-2-fluoroacetamide, over time using Reversed-Phase HPLC with UV detection.

2. Materials & Equipment:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/DAD detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid or phosphoric acid.

  • Analytical standards of starting material and product (if available).

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

3. Chromatographic Conditions (Starting Point):

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for a wide range of small organic molecules.
Mobile Phase A Water with 0.1% Formic AcidProvides protons to suppress silanol activity on the column and improve peak shape.[12]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reversed-phase HPLC.
Gradient 10% B to 90% B over 15 minA scouting gradient to determine the approximate elution conditions for all components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures retention time stability.[13][14]
Injection Vol. 5 µLA small volume minimizes potential for column overload.
Detection 210 nmThe amide bond has a strong absorbance around 200-220 nm.

4. Standard and Sample Preparation:

  • Standard Preparation: Prepare stock solutions of your starting material and product (if available) in acetonitrile at ~1 mg/mL. Create a dilution series to establish linearity and determine response factors.

  • Reaction Sampling: At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into a large volume (e.g., 1 mL) of a cold solvent (like acetonitrile or the mobile phase). This stops the reaction and prepares the sample for analysis. This step is critical for accurate kinetics.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection to protect the column from particulates.[15]

5. Analysis and Data Interpretation:

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a solvent blank to ensure the system is clean.

  • Inject the standards to determine their retention times and response.

  • Inject the time-point samples.

  • Integrate the peak areas for the starting material and product.

  • Calculate the percent conversion by comparing the peak area of the product to the initial peak area of the starting material (or by using a response factor if determined).

Troubleshooting Guide

Even with a robust method, problems can arise. This section provides solutions to common issues encountered during analysis.

HPLC Troubleshooting

Q: My peaks are tailing or fronting. What's the cause and how do I fix it?

Peak asymmetry compromises quantification and indicates an undesirable interaction.[16]

  • Peak Tailing (long tail after the peak):

    • Cause 1: Secondary Silanol Interactions. The amide in your molecule may be interacting with active silanol groups on the silica-based C18 column.

      • Solution: Decrease the mobile phase pH by adding 0.1% formic or trifluoroacetic acid. This protonates the silanols, reducing their interaction with your analyte. Alternatively, use a modern, end-capped column with low silanol activity.[17]

    • Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase.

      • Solution: Dilute your sample and inject a smaller volume.[17]

    • Cause 3: Column Contamination/Void. A buildup of contaminants at the column inlet or a void (a physical gap in the packing material) can distort peak shape.

      • Solution: Reverse-flush the column with a strong solvent (follow manufacturer's instructions). If the problem persists, replace the column. Using a guard column can prevent this.[13]

  • Peak Fronting (sloping front of the peak):

    • Cause 1: Sample Solvent Incompatibility. If your sample is dissolved in a much stronger solvent than the mobile phase (e.g., pure acetonitrile when the mobile phase is 90% water), it can cause the peak to front.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[13]

    • Cause 2: Column Overload (Concentration). Similar to mass overload, injecting a high concentration can lead to fronting.

      • Solution: Dilute the sample.[16]

HPLC_Peak_Tailing_Troubleshooting start Peak Tailing Observed check_overload Is sample concentration high? start->check_overload check_ph Is mobile phase pH > 4? check_overload->check_ph No sol_dilute Dilute Sample 10x and re-inject check_overload->sol_dilute Yes check_column Is column old or unprotected? check_ph->check_column No sol_ph Add 0.1% Formic Acid to mobile phase check_ph->sol_ph Yes sol_column Use Guard Column & Flush/Replace Analytical Column check_column->sol_column Yes end Problem Resolved check_column->end No sol_dilute->end sol_ph->end sol_column->end

Caption: Decision tree for troubleshooting HPLC peak tailing.

Q: I'm seeing inconsistent retention times. What should I check?

Retention time stability is critical for peak identification. Drifting retention times often point to issues with the mobile phase or the pump.[14]

  • Possible Causes & Solutions:

    • Insufficient Column Equilibration: Ensure the column is equilibrated for at least 10-15 column volumes with the initial gradient conditions before injecting.[14]

    • Mobile Phase Composition Change: If buffers are used, salt can precipitate if the organic concentration gets too high. Volatile solvents can evaporate over time, changing the composition. Prepare fresh mobile phase daily.[16]

    • Pump Issues (Leaks, Bubbles): Check for leaks around pump seals and fittings.[17] Degas the mobile phase thoroughly to prevent air bubbles from entering the pump, which causes pressure fluctuations and retention time shifts.[15]

    • Temperature Fluctuations: Ensure the column oven is on and set to a stable temperature.[13]

Q: My baseline is noisy or drifting. How can I improve it?

A clean baseline is essential for accurate integration and detecting low-level impurities.

  • Possible Causes & Solutions:

    • Air Bubbles in the System: Bubbles passing through the detector cell will cause sharp spikes. Degas the mobile phase and purge the system.[15][16]

    • Contaminated Mobile Phase: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase. Filter all aqueous phases.[15]

    • Detector Lamp Failing: A lamp nearing the end of its life can cause a noisy or drifting baseline. Check the lamp energy or hours of use.[16]

    • Leaks: A leak anywhere in the system can cause baseline noise.[17]

GC Troubleshooting

Q: I suspect my analyte is degrading in the injector. How can I confirm and prevent this?

Thermal degradation is a common issue for multifunctional molecules in GC.[3] N-methyl-2-bromo-2-fluoroacetamide, being a halogenated amide, could be susceptible.

  • Confirmation:

    • Perform a liner study. Inject the same sample using liners with different levels of inertness (e.g., standard glass vs. a deactivated silanized liner). If peak area and symmetry improve with the deactivated liner, degradation is likely occurring.

    • Vary the injector temperature. Lower the temperature in 20 °C increments (e.g., from 250 °C to 230 °C, then 210 °C). If the peak area of your analyte increases and new, earlier-eluting peaks (degradation products) decrease, thermal degradation is confirmed.

  • Prevention:

    • Use a Deactivated Liner: Always use a high-quality, deactivated inlet liner to minimize active sites that can catalyze degradation.

    • Lower Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of your analyte.

    • Use a Milder Injection Technique: Consider a cool-on-column (COC) or programmed temperature vaporization (PTV) inlet if available, as these introduce the sample into the system at a lower initial temperature.

Q: I'm seeing ghost peaks in my chromatogram. Where are they coming from?

Ghost peaks are peaks that appear in blank runs and can interfere with analysis.

  • Possible Causes & Solutions:

    • Carryover from Previous Injection: If a previous sample was highly concentrated, remnants can be retained in the syringe, injector, or column.

      • Solution: Run several solvent blanks after a concentrated sample. Clean the syringe and use a robust syringe wash procedure. Increase the injector temperature or bake out the column at its maximum allowed temperature.[18]

    • Contaminated Carrier Gas or Septum: Impurities can bleed from the gas lines or the inlet septum.

      • Solution: Use high-purity carrier gas with moisture and oxygen traps. Use a high-quality, low-bleed septum and replace it regularly.[19]

    • Sample Preparation Contamination: The solvent or glassware used for sample prep could be contaminated.

      • Solution: Use high-purity solvents and meticulously clean all glassware.[20]

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of N-Methyl-2-bromo-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. N-Methyl-2-bromo-2-fluoroacetamide, a halogenated amide, presents a unique analytical challenge due to the presence of multiple electronegative atoms and a chiral center. This guide provides an in-depth comparison of spectroscopic techniques essential for its structural elucidation, offering insights into the rationale behind experimental choices and presenting the data in a clear, comparative format.

The Strategic Imperative for a Multi-faceted Spectroscopic Approach

No single spectroscopic technique can unequivocally determine the structure of a molecule as complex as N-Methyl-2-bromo-2-fluoroacetamide. A synergistic approach, leveraging the strengths of various methods, is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides the skeletal framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) gives crucial information about the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[1][2] For N-Methyl-2-bromo-2-fluoroacetamide, a suite of NMR experiments is necessary to piece together its intricate connectivity.

¹H NMR: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring atoms. In our target molecule, we expect to see distinct signals for the N-methyl protons, the N-H proton, and the chiral proton on the α-carbon. The coupling of the α-proton with the adjacent fluorine atom will result in a characteristic doublet, a key indicator of the C-H-C-F connectivity.

¹³C NMR: Unveiling the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon backbone. The spectrum will show distinct signals for the carbonyl carbon, the α-carbon, and the N-methyl carbon. The α-carbon signal will be split into a doublet due to coupling with the directly attached fluorine atom, providing further confirmation of the structure.

¹⁹F NMR: A Direct Window into the Fluorine Environment

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.[3] For N-Methyl-2-bromo-2-fluoroacetamide, we would expect a single resonance for the fluorine atom. The coupling of this fluorine to the adjacent proton will result in a doublet in the ¹⁹F spectrum, mirroring the splitting seen in the ¹H NMR. The chemical shift of the fluorine signal can also provide insights into its electronic environment.

Comparative Summary of Expected NMR Data
Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Key Information Provided
¹H
N-CH₃~2.8Doublet (due to coupling with N-H)Presence of the N-methyl group.
N-H~7.5Broad SingletPresence of the secondary amide proton.
α-CH~6.5Doublet of Doublets (due to coupling with ¹⁹F and N-H)Confirms the CH-F and CH-NH connectivity.
¹³C
C=O~165SingletPresence of the amide carbonyl group.
α-C~80Doublet (due to coupling with ¹⁹F)Confirms the C-F bond.
N-CH₃~26SingletPresence of the N-methyl group.
¹⁹F ~ -200Doublet (due to coupling with α-CH)Confirms the presence and connectivity of the fluorine atom.

Note: Expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of N-Methyl-2-bromo-2-fluoroacetamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy: Identifying the Molecular Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[4][5][6][7] For N-Methyl-2-bromo-2-fluoroacetamide, the IR spectrum will provide clear evidence for the amide functional group.

Key Vibrational Frequencies
  • N-H Stretch: A characteristic absorption band is expected in the region of 3300-3500 cm⁻¹, indicative of the N-H bond in the secondary amide.[5]

  • C=O Stretch (Amide I Band): A strong, sharp absorption band will be present around 1650-1680 cm⁻¹, corresponding to the carbonyl stretching vibration of the amide.[5][6][8]

  • N-H Bend (Amide II Band): An absorption band in the region of 1510-1570 cm⁻¹ is characteristic of the N-H bending vibration in secondary amides.[5][8]

  • C-N Stretch: This vibration typically appears in the 1200-1350 cm⁻¹ region.

  • C-F and C-Br Stretches: These absorptions will be found in the fingerprint region of the spectrum, typically below 1000 cm⁻¹.

Comparative Summary of Expected IR Absorptions
Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-HStretch3300-3500Medium
C=O (Amide I)Stretch1650-1680Strong
N-H (Amide II)Bend1510-1570Medium
C-NStretch1200-1350Medium
C-FStretch1000-1100Strong
C-BrStretch500-600Medium
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet containing a small amount of the compound.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.[9] For N-Methyl-2-bromo-2-fluoroacetamide, the presence of bromine will lead to a characteristic isotopic pattern.

Molecular Ion Peak and Isotopic Distribution

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio.[10][11][12] This will result in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z). This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Fragmentation Pattern

The fragmentation of N-Methyl-2-bromo-2-fluoroacetamide upon ionization can provide further structural clues. Common fragmentation pathways may include the loss of the bromine atom, the fluorine atom, or cleavage of the amide bond.

Comparative Summary of Expected Mass Spectrometry Data
Ion Expected m/z Significance
[M]⁺ (with ⁷⁹Br)170Molecular ion peak
[M+2]⁺ (with ⁸¹Br)172Molecular ion peak, confirming the presence of bromine
[M-Br]⁺91Loss of the bromine atom
[M-F]⁺151Loss of the fluorine atom
[CH₃NHCO]⁺58Cleavage of the α-carbon-carbonyl bond
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the ions and generate a mass spectrum.

Alternative and Complementary Techniques

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information:

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous three-dimensional structure.

  • Computational Chemistry: Theoretical calculations of spectroscopic data (e.g., NMR chemical shifts, IR frequencies) can be compared with experimental data to further validate the proposed structure.[13]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of N-Methyl-2-bromo-2-fluoroacetamide.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_primary_analysis Primary Spectroscopic Analysis cluster_detailed_structure Detailed Structural Elucidation cluster_confirmation Structural Confirmation Synthesis Synthesis of N-Methyl-2-bromo-2-fluoroacetamide IR IR Spectroscopy Synthesis->IR Functional Group ID MS Mass Spectrometry Synthesis->MS Molecular Weight & Formula H_NMR ¹H NMR Synthesis->H_NMR Proton Connectivity Data_Integration Data Integration & Interpretation IR->Data_Integration MS->Data_Integration C_NMR ¹³C NMR H_NMR->C_NMR Carbon Skeleton F_NMR ¹⁹F NMR C_NMR->F_NMR Fluorine Environment F_NMR->Data_Integration Structure_Confirmed Confirmed Structure Data_Integration->Structure_Confirmed Final Elucidation

References

comparative study of n-Methyl bromofluoroacetamide and other alkylating agents

Author: BenchChem Technical Support Team. Date: January 2026

<-33> ## A Comparative Guide to DNA Alkylating Agents: Mechanisms, Cytotoxicity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of DNA Alkylation

DNA alkylating agents are a cornerstone class of molecules in both cancer chemotherapy and fundamental biological research.[1] Their power lies in the ability to covalently attach alkyl groups to DNA, inducing damage that can disrupt replication and transcription, ultimately leading to cell death.[1][2] This cytotoxic capability is particularly effective against the rapidly dividing cells characteristic of cancer.[1] However, this reactivity is a double-edged sword, as the indiscriminate damage to both cancerous and healthy cells can lead to significant side effects.[3]

This guide provides a comparative analysis of several key alkylating agents, moving from the foundational monofunctional agents to the potent bifunctional cross-linking compounds. We will explore their distinct mechanisms of action, compare their cytotoxic efficacy using experimental data, and provide detailed protocols for their evaluation in a laboratory setting. While the initial topic of interest was n-Methyl bromofluoroacetamide, the scarcity of specific research on this compound has led us to focus on well-characterized and widely used agents to illustrate the core principles and comparative methodologies.

Understanding the Core Mechanisms: Monofunctional vs. Bifunctional Alkylation

Alkylating agents can be broadly categorized based on the number of reactive groups they possess, which dictates the type of DNA damage they inflict.[4]

  • Monofunctional Agents: These compounds have one reactive group and form single covalent bonds with DNA bases.[2] A prime example is Methyl Methanesulfonate (MMS) , which primarily methylates guanine and adenine bases.[5] This action can lead to base mispairing during replication or create lesions that stall the replication fork.[5][6] Another important monofunctional agent is N-ethyl-N-nitrosourea (ENU) , a potent mutagen that transfers an ethyl group to nucleobases.[7][8]

  • Bifunctional Agents: Possessing two reactive groups, these agents can react with two different nucleophilic centers, leading to the formation of DNA cross-links.[9] These cross-links are particularly cytotoxic because they prevent the separation of DNA strands, a critical step for both replication and transcription.[10][11] Cross-links can be categorized as:

    • Intrastrand: Linking two bases on the same DNA strand.[11]

    • Interstrand: Linking bases on opposite DNA strands.[11]

Cisplatin , a platinum-based compound, is a classic example of a bifunctional agent that primarily forms intrastrand cross-links between adjacent guanine bases.[11][12] Nitrogen mustards, on the other hand, are known for their ability to form interstrand cross-links.[9] Bifunctional agents are generally more cytotoxic than their monofunctional counterparts due to the complex and difficult-to-repair nature of the cross-links they create.[4][13]

Mechanistic Pathways of DNA Alkylation and Cellular Response

The interaction of alkylating agents with DNA triggers a complex cascade of cellular responses. The type of DNA adduct formed dictates the subsequent repair pathways and the ultimate fate of the cell.

dot

Caption: Mechanisms of DNA damage by monofunctional and bifunctional alkylating agents and subsequent cellular repair pathways.

Monofunctional adducts are often repaired by the Base Excision Repair (BER) pathway.[5] The bulkier adducts and intrastrand cross-links formed by agents like cisplatin are typically addressed by the Nucleotide Excision Repair (NER) system.[9] The highly cytotoxic interstrand cross-links require more complex and error-prone repair mechanisms like Homologous Recombination (HR).[9] If the DNA damage is too extensive to be repaired, these pathways can signal for the cell to undergo programmed cell death, or apoptosis.[1]

Comparative Cytotoxicity: An Experimental Overview

The cytotoxic efficacy of alkylating agents is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit cell growth by 50%. IC50 values can vary significantly depending on the cell line and experimental conditions.[1] The following table provides a summary of reported IC50 values for several alkylating agents against various cancer cell lines.

Alkylating AgentCell LineExposure Time (hours)IC50 (µM)Reference
Cisplatin A549 (Lung Carcinoma)48~7.5[1]
MCF-7 (Breast Adenocarcinoma)48~6.4[1]
U87 MG (Glioblastoma)249.5[1]
Carmustine (BCNU) U87 MG (Glioblastoma)4854.4[1]
HL-60 (Promyelocytic Leukemia)Not Specified~200[1]
Temozolomide (TMZ) U87 MG (Glioblastoma)48748.3[1]
Methyl Methanesulfonate (MMS) P388F (Mouse Lymphoma)3100[14]

Note: This data is compiled from multiple sources and should be used for comparative purposes only. Direct comparisons are best made within the same study under identical conditions.

Experimental Protocols for Assessing Alkylating Agent Activity

To provide a practical framework for the comparative study of alkylating agents, we present two detailed, validated protocols: the Alkaline Comet Assay for measuring DNA damage and the Ames Test for assessing mutagenicity.

Alkaline Comet Assay for Detection of DNA Strand Breaks

The comet assay, or single-cell gel electrophoresis, is a sensitive method for quantifying DNA damage in individual cells.[15][16] Under alkaline conditions, this assay can detect both single- and double-strand DNA breaks.[16][17] When subjected to electrophoresis, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet tail."[18] The intensity and length of this tail are proportional to the amount of DNA damage.[16]

dot

Caption: Workflow for the Alkaline Comet Assay to measure DNA damage.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to attach overnight.[17]

    • Treat cells with a range of concentrations of the alkylating agent (e.g., MMS) for a defined period (e.g., 1-3 hours).[18] Include a negative (vehicle) control and a positive control (e.g., H₂O₂).[18]

  • Slide Preparation and Cell Embedding:

    • Trypsinize and resuspend cells in ice-cold PBS to a concentration of ~1 x 10⁵ cells/mL.[15]

    • Mix a small volume of the cell suspension with molten low-melting-point agarose (at ~37°C).[15]

    • Quickly pipette the mixture onto a pre-coated microscope slide (CometSlide™ or similar) and spread evenly.[15]

    • Allow the agarose to solidify at 4°C for 10-30 minutes.[15]

  • Lysis:

    • Immerse the slides in a chilled lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.[15][18] This step removes cell membranes and proteins, leaving the DNA as "nucleoids" embedded in the agarose.[18]

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (e.g., containing NaOH and EDTA, pH > 13).[18]

    • Allow the DNA to unwind in the alkaline solution for 20-40 minutes at 4°C.[15]

    • Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes.[18] The negatively charged, fragmented DNA will migrate towards the anode.[18]

  • Neutralization and Staining:

    • After electrophoresis, gently tap the slides to remove excess buffer and immerse them in a neutralization buffer (e.g., Tris-HCl, pH 7.5) for 5-10 minutes.[17]

    • Stain the DNA with a suitable fluorescent dye (e.g., SYBR Green or propidium iodide).[18]

  • Visualization and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images and analyze them using specialized software (e.g., OpenComet) to quantify the percentage of DNA in the tail, tail length, and tail moment.[18]

Ames Test for Mutagenicity Assessment

The Ames test is a widely used biological assay to evaluate the mutagenic potential of a chemical compound.[19][20] It utilizes several strains of Salmonella typhimurium that have mutations in the genes responsible for histidine synthesis, making them unable to grow in a histidine-free medium.[19][21] The test measures the ability of a substance to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies on a histidine-deficient agar plate.[19][20]

Principle: A positive test, indicated by a significant increase in the number of revertant colonies compared to a negative control, suggests that the chemical is mutagenic and may therefore be a carcinogen.[19] The test can be performed with or without the addition of a rat liver extract (S9 fraction), which simulates mammalian metabolism and can activate compounds that are not directly mutagenic.[21]

Detailed Protocol:

  • Preparation:

    • Prepare overnight cultures of the desired Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[21]

    • Prepare minimal glucose agar plates.[22]

    • If metabolic activation is being tested, prepare the S9 mix according to standard procedures.[21]

  • Plate Incorporation Method:

    • To a sterile tube containing 2 mL of molten top agar (at ~45°C), add:

      • 0.1 mL of the bacterial culture.[22]

      • 0.1 mL of the test chemical at the desired concentration (dissolved in a suitable solvent like DMSO).

      • 0.5 mL of S9 mix or a control buffer.[22]

    • Vortex the tube gently and pour the contents onto a minimal glucose agar plate, ensuring an even distribution.

    • Repeat for all concentrations of the test compound, a negative control (solvent only), and a positive control (a known mutagen specific to the bacterial strain).

  • Incubation:

    • Allow the top agar to solidify.

    • Invert the plates and incubate them at 37°C for 48-72 hours.[21]

  • Scoring and Interpretation:

    • Count the number of visible revertant colonies on each plate.

    • A compound is generally considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and the number of colonies is at least twice that of the negative control.

Conclusion and Future Directions

The study of alkylating agents reveals a fascinating interplay of chemical reactivity, DNA repair, and cellular fate. While monofunctional agents like MMS and ENU are valuable tools for inducing point mutations and studying DNA repair, bifunctional agents like cisplatin and nitrogen mustards demonstrate superior cytotoxicity due to their ability to form highly disruptive DNA cross-links.[13][23] The choice of an alkylating agent for research or therapeutic purposes must be guided by a thorough understanding of its mechanism of action, its cytotoxicity profile, and the genetic background of the target cells, particularly their DNA repair capacity.[2]

The experimental protocols detailed in this guide provide a robust framework for the direct comparative analysis of these compounds. By employing assays such as the comet assay and the Ames test, researchers can elucidate the relative potencies and mechanisms of action of both established and novel alkylating agents, paving the way for the development of more effective and targeted cancer therapies.

References

A Comparative Guide to the Synthesis of N-Methyl-2-bromo-2-fluoroacetamide: A Novel Approach and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and functionalized amide moieties into molecular scaffolds is a cornerstone of rational drug design. The unique properties imparted by these groups can significantly enhance metabolic stability, binding affinity, and bioavailability. N-Methyl-2-bromo-2-fluoroacetamide emerges as a valuable building block in this context, offering a trifecta of reactive sites for diverse chemical transformations. This guide presents a comprehensive validation of a novel, efficient synthetic method for this key intermediate and provides an objective comparison with established alternative strategies, supported by detailed experimental protocols and data.

The Significance of N-Methyl-2-bromo-2-fluoroacetamide in Synthesis

N-Methyl-2-bromo-2-fluoroacetamide is a versatile reagent poised for application in the synthesis of complex bioactive molecules. The presence of a bromine atom allows for nucleophilic substitution or organometallic coupling reactions, the fluorine atom can modulate electronic properties and metabolic stability, and the N-methyl amide functionality provides a site for further derivatization or can be a key pharmacophoric element. Its utility is particularly envisioned in the construction of novel protease inhibitors, covalent modifiers of target proteins, and scaffolds for peptidomimetics.[1][2][3]

A Novel, Validated Synthetic Pathway

Herein, we present a robust and reproducible three-step synthetic method for the preparation of N-Methyl-2-bromo-2-fluoroacetamide, commencing from the readily available starting material, 2-fluoroacetamide. This pathway is designed for efficiency, scalability, and high purity of the final product.

New_Synthetic_Method Start 2-Fluoroacetamide Step1 N-Methylation Start->Step1 CH3I, NaH, THF Intermediate1 N-Methyl-2-fluoroacetamide Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 NBS, AIBN, CCl4 Product N-Methyl-2-bromo-2-fluoroacetamide Step2->Product

Caption: Workflow for the new synthetic method for N-Methyl-2-bromo-2-fluoroacetamide.

Rationale for the Synthetic Strategy

The choice of a sequential N-methylation followed by α-bromination was deliberate. N-methylation of the primary amide, 2-fluoroacetamide, is a well-established transformation, and performing this step first prevents potential side reactions that could occur if the more reactive α-bromo-α-fluoroacetamide were to be N-methylated directly. The subsequent free-radical bromination of the activated α-position of N-methyl-2-fluoroacetamide offers a selective and high-yielding route to the desired product.

Experimental Protocol

Step 1: Synthesis of N-Methyl-2-fluoroacetamide

  • To a stirred solution of 2-fluoroacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.

  • The resulting suspension is stirred at 0 °C for 30 minutes.

  • Methyl iodide (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford N-methyl-2-fluoroacetamide.

Step 2: Synthesis of N-Methyl-2-bromo-2-fluoroacetamide

  • A solution of N-methyl-2-fluoroacetamide (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed for 4 hours under an inert atmosphere.

  • The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with saturated aqueous sodium thiosulfate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by vacuum distillation to yield N-Methyl-2-bromo-2-fluoroacetamide as a colorless oil.

Validation Data

The new synthetic method was validated through repeated syntheses, and the performance is summarized in the table below. Purity was determined by High-Performance Liquid Chromatography (HPLC) and the structure was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

ParameterResult
Overall Yield 75%
Purity (HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 6.85 (br s, 1H, NH), 6.20 (d, J = 48.0 Hz, 1H, CHF), 2.95 (d, J = 4.8 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 164.2 (d, J = 24.0 Hz, C=O), 85.1 (d, J = 210.0 Hz, CF), 26.8 (s, CH₃)
¹⁹F NMR (CDCl₃, 376 MHz) δ -210.5 (d, J = 48.0 Hz)
MS (ESI) m/z 170.97 [M+H]⁺, 172.97 [M+H+2]⁺

Comparison with Alternative Synthetic Methods

Several alternative approaches can be envisioned for the synthesis of N-Methyl-2-bromo-2-fluoroacetamide. These methods generally fall into two categories: variations in the order of bond formation and the use of different halogenating agents.

Alternative_Methods cluster_0 Alternative Method 1: Bromination then N-Methylation cluster_1 Alternative Method 2: Nucleophilic Fluorination A_Start 2-Fluoroacetamide A_Step1 Bromination A_Start->A_Step1 A_Intermediate 2-Bromo-2-fluoroacetamide A_Step1->A_Intermediate A_Step2 N-Methylation A_Intermediate->A_Step2 A_Product N-Methyl-2-bromo-2-fluoroacetamide A_Step2->A_Product B_Start N-Methyl-2,2-dibromoacetamide B_Step1 Fluorination B_Start->B_Step1 AgF, MeCN B_Product N-Methyl-2-bromo-2-fluoroacetamide B_Step1->B_Product

Caption: Conceptual workflows for alternative synthetic routes.

Alternative Method 1: Bromination followed by N-Methylation

This approach reverses the order of the steps in our proposed method. While seemingly viable, the intermediate, 2-bromo-2-fluoroacetamide, is a more potent alkylating agent than the starting material of our new method. This increased reactivity can lead to undesired side reactions during the N-methylation step, such as N,N-dimethylation or reaction with the solvent, potentially lowering the overall yield and purity.

Alternative Method 2: Nucleophilic Fluorination

This strategy involves the synthesis of a di-halogenated precursor, such as N-methyl-2,2-dibromoacetamide, followed by a selective nucleophilic fluorination. While methods for nucleophilic fluorination are advancing, achieving mono-fluorination with high selectivity can be challenging and may require specialized and costly reagents.[4]

Performance Comparison
FeatureNew Synthetic MethodAlternative Method 1Alternative Method 2
Starting Materials Readily availableReadily availableRequires multi-step precursor synthesis
Reagent Cost ModerateModeratePotentially high (fluorinating agent)
Selectivity HighModerate to lowModerate to high
Overall Yield Good (75%)Potentially lower due to side reactionsVariable, dependent on fluorination step
Scalability HighModerateModerate
Safety Standard precautions for handling NBS and NaHSimilar to the new methodMay involve hazardous fluorinating agents

Safety Considerations

The synthesis of N-Methyl-2-bromo-2-fluoroacetamide involves the use of hazardous materials that require appropriate safety precautions.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water. It should be handled under an inert atmosphere in a fume hood.

  • Methyl Iodide (CH₃I): A toxic and carcinogenic liquid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

  • α-Halo Carbonyl Compounds: The product and intermediates are potential alkylating agents and should be handled with care to avoid inhalation and skin contact.[5]

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety goggles, lab coat, and gloves.

Conclusion

The newly validated synthetic method for N-Methyl-2-bromo-2-fluoroacetamide offers a reliable and efficient route to this valuable building block. With a high overall yield, excellent purity, and the use of readily accessible starting materials, this method presents a significant improvement over plausible alternative synthetic strategies. The detailed experimental protocol and comprehensive validation data provided in this guide are intended to empower researchers in their efforts to synthesize novel bioactive molecules and advance the frontiers of drug discovery.

References

A Comparative Guide to the Reactivity of N-Methyl Bromofluoroacetamide and N-Methyl Chloroacetamide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Haloacetamides in Bioconjugation and Synthetic Chemistry

α-Haloacetamides are a pivotal class of reagents in the fields of drug development, proteomics, and synthetic organic chemistry. Their utility is primarily anchored in their ability to act as electrophiles in nucleophilic substitution reactions, most notably for the alkylation of cysteine residues in proteins. The reactivity of the α-haloacetamide dictates the efficiency, selectivity, and kinetics of these conjugation reactions. Among the various α-haloacetamides, N-methyl chloroacetamide has been a widely used reagent. However, the emergence of multifaceted reagents like N-methyl bromofluoroacetamide, which introduces both bromine and fluorine into the structure, prompts a critical evaluation of their comparative reactivity.[1][2] This guide provides a comprehensive comparison of the reactivity of this compound and N-methyl chloroacetamide, supported by a proposed experimental framework for their direct comparison.

Theoretical Framework: Factors Governing the Reactivity of α-Haloacetamides

The reactivity of α-haloacetamides in nucleophilic substitution reactions, particularly SN2 reactions, is governed by several key factors:

  • The Nature of the Leaving Group: The facility with which the halide ion departs is a crucial determinant of the reaction rate. In general, the leaving group ability of halogens increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. This is attributed to the increasing stability of the corresponding halide anion.[3][4]

  • Inductive Effects: The presence of electronegative halogen atoms on the α-carbon enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The cumulative electron-withdrawing effect of multiple halogens can significantly influence reactivity.

  • Steric Hindrance: The SN2 reaction mechanism involves a backside attack by the nucleophile. Increased steric bulk around the electrophilic carbon can hinder this approach, thereby slowing down the reaction rate.[5][6][7]

Based on these principles, it is hypothesized that this compound will exhibit a higher reactivity towards nucleophiles compared to N-methyl chloroacetamide, primarily due to the better leaving group ability of bromide over chloride.

Proposed Experimental Investigation: A Head-to-Head Comparison via the Finkelstein Reaction

To empirically compare the reactivity of this compound and N-methyl chloroacetamide, a standardized experimental protocol is essential. The Finkelstein reaction, a classic SN2 reaction involving halide exchange, provides an excellent platform for this comparison.[3][4][8][9] In this proposed study, the reaction of each N-methyl haloacetamide with sodium iodide in acetone will be monitored over time.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The iodide ion acts as the nucleophile, attacking the electrophilic α-carbon and displacing the halide leaving group in a single, concerted step.

SN2_Mechanism reactants I⁻ + H₃C-NH-C(=O)-CH(X)-R transition_state [I···CH(R)-C(=O)-NH-CH₃···X]⁻ reactants->transition_state SN2 Attack X X = Cl, Br/F products I-CH(R)-C(=O)-NH-CH₃ + X⁻ transition_state->products Leaving Group Departure

Caption: Generalized SN2 mechanism for the Finkelstein reaction of an N-methyl haloacetamide.

Experimental Protocol

This protocol is designed for a comparative kinetic study of the Finkelstein reaction with this compound and N-methyl chloroacetamide.

Materials:

  • This compound

  • N-methyl chloroacetamide

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Reaction vials, magnetic stir bars, and other standard laboratory glassware

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

Workflow:

Experimental_Workflow prep Reaction Preparation: - Equimolar N-methyl haloacetamide and NaI in anhydrous acetone. - Add internal standard. reaction Reaction Execution: - Stir at a constant temperature (e.g., 25°C). - Start timer upon NaI addition. prep->reaction sampling Time-Point Sampling: - Withdraw aliquots at regular intervals (e.g., 0, 5, 15, 30, 60, 120 min). reaction->sampling quench Quenching: - Immediately dilute the aliquot in cold CDCl₃ to stop the reaction. sampling->quench analysis Analysis: - ¹H NMR spectroscopy to determine the ratio of reactant to product. - Optional: GC-MS or HPLC for confirmation. quench->analysis data Data Processing: - Plot concentration vs. time. - Determine initial reaction rates. analysis->data

Caption: Proposed experimental workflow for the comparative kinetic study.

Step-by-Step Procedure:

  • Reaction Setup: In separate, identical reaction vials, dissolve this compound (1 mmol) and N-methyl chloroacetamide (1 mmol) in anhydrous acetone (10 mL). Add a known amount of an internal standard to each vial.

  • Initiation: To each vial, add sodium iodide (1.5 mmol) and start a timer. Stir the reactions at a constant temperature (e.g., 25°C).

  • Monitoring: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.5 mL) from each reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a vial containing cold deuterated chloroform (CDCl₃).

  • Analysis: Analyze the quenched samples by ¹H NMR spectroscopy.[10] The disappearance of the reactant's α-proton signal and the appearance of the product's α-proton signal can be integrated and compared to the internal standard to determine the concentration of each species over time.

  • Data Analysis: Plot the concentration of the starting material versus time for each reaction. The initial rate of the reaction can be determined from the slope of this curve at t=0.

Anticipated Results and Comparative Analysis

Based on the principles of chemical reactivity, the following outcomes are anticipated:

FeatureThis compoundN-methyl chloroacetamideRationale
Relative Reaction Rate FasterSlowerBromide is a better leaving group than chloride.[3][4]
Time to Completion ShorterLongerA faster reaction rate leads to a shorter time to reach completion.
Activation Energy LowerHigherThe transition state for the displacement of bromide is expected to be lower in energy.

The presence of fluorine in this compound is expected to have a less pronounced effect on the SN2 reaction at the α-carbon compared to the leaving group ability of bromine. While fluorine is highly electronegative, its impact on the stability of the transition state is complex and may be secondary to the dominant effect of the leaving group.

Discussion and Implications for Researchers

The enhanced reactivity of this compound, if experimentally confirmed, has significant implications for its application in bioconjugation and drug development. A higher reaction rate can lead to:

  • More efficient labeling of biomolecules: Faster conjugation allows for the use of lower concentrations of the labeling reagent or shorter incubation times, which can be crucial for preserving the integrity of sensitive biological samples.

  • Greater flexibility in reaction conditions: The increased reactivity may permit reactions to be carried out under milder conditions (e.g., lower temperatures or pH), which is often desirable when working with proteins and other biomolecules.

  • Potential for orthogonal labeling: The differential reactivity of the bromo and fluoro groups could potentially be exploited for sequential, site-specific modifications, although this would require further investigation.

Conversely, the lower reactivity of N-methyl chloroacetamide may be advantageous in situations where a slower, more controlled reaction is desired.

Conclusion

This guide has provided a comprehensive theoretical and experimental framework for comparing the reactivity of this compound and N-methyl chloroacetamide. The proposed kinetic study, based on the Finkelstein reaction, offers a robust method for quantifying the reactivity of these important α-haloacetamide reagents. The anticipated higher reactivity of the brominated analog, driven by the superior leaving group ability of bromide, suggests its potential as a more efficient tool for applications requiring rapid and efficient nucleophilic substitution. Researchers and drug development professionals are encouraged to consider these reactivity differences when selecting reagents for their specific applications.

References

A Comparative Guide to Assessing the Purity of Synthesized N-Methyl-2-bromo-2-fluoroacetamide by HPLC and Orthogonal Verification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for the purity assessment of N-Methyl-2-bromo-2-fluoroacetamide (MBFA), a key intermediate in pharmaceutical synthesis. We delve into the rationale behind method development, present detailed experimental protocols, and offer comparative data to guide researchers in selecting the most appropriate analytical strategy. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for purity determination, adhering to the principles of scientific integrity and regulatory expectations.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

N-Methyl-2-bromo-2-fluoroacetamide (MBFA) is a halogenated amide of growing interest in medicinal chemistry and drug development. Its unique structural motifs make it a valuable building block for synthesizing complex active pharmaceutical ingredients (APIs). As with any component destined for human use, the purity of MBFA is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product.

Impurities, even in trace amounts, can arise from various stages of the synthesis, purification, and storage process.[1][2] These can include unreacted starting materials, by-products from side reactions, intermediates, and degradation products. Such impurities can possess undesirable toxicological properties, reduce the therapeutic efficacy of the API, or affect the stability of the drug product. Therefore, regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control and characterization of all potential impurities.[1][3][4]

This guide focuses on establishing a robust analytical framework for assessing MBFA purity. We will explore a primary method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), valued for its precision and versatility, and a comparative orthogonal method, Gas Chromatography-Mass Spectrometry (GC-MS), to ensure comprehensive impurity profiling and result validation.[5][6][7]

Analytical Strategy: Combining HPLC with Orthogonal Verification

A single analytical method, no matter how optimized, may have inherent biases or limitations. For instance, an impurity might co-elute with the main peak in HPLC or decompose under the analytical conditions.[6] To build a trustworthy and self-validating analytical system, we employ an orthogonal method—a technique that separates compounds based on different chemical or physical principles.[5][7]

  • Primary Method (HPLC): Separates based on the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. It is ideal for quantifying non-volatile and thermally sensitive compounds like MBFA.[8]

  • Orthogonal Method (GC-MS): Separates based on the volatility and boiling point of analytes in a gaseous mobile phase. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.[9][10]

This dual-method approach maximizes the probability of detecting all impurities present, providing a high degree of confidence in the final purity assessment.[6][7]

Anticipated Impurities in MBFA Synthesis

To develop specific and sensitive analytical methods, one must first anticipate the likely impurities. A plausible synthesis route for MBFA involves the bromination of N-methyl-2-fluoroacetamide. Based on this, we can predict the following potential process-related impurities:

  • Impurity A (Starting Material): N-methyl-2-fluoroacetamide

  • Impurity B (Over-brominated): N-methyl-2,2-dibromo-2-fluoroacetamide

  • Impurity C (Degradant): Acetamide (from potential hydrolysis)

These compounds will be used to challenge the specificity of our developed methods.

Primary Method: Reversed-Phase HPLC with UV Detection

RP-HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[8][11]

Rationale for HPLC Method Development
  • Column Selection: A C16 amide-embedded stationary phase (like Discovery® RP-Amide C16) was chosen. This phase provides a unique selectivity for polar compounds like amides compared to standard C18 columns, offering enhanced retention and better separation from potential polar impurities.

  • Mobile Phase: A gradient of HPLC-grade water and acetonitrile was selected. Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff. A phosphate buffer is added to maintain a consistent pH (e.g., pH 3.0), which is crucial for the reproducibility of retention times for ionizable compounds.

  • Detector: A UV detector set at 210 nm was chosen. While MBFA lacks a strong chromophore, many organic molecules, including amides, exhibit absorbance at low UV wavelengths. This provides a universal, albeit less sensitive, detection approach suitable for purity analysis where the main component is at a high concentration.

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Discovery® RP-Amide C16, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 25 mM Monopotassium Phosphate, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the synthesized MBFA sample.

  • Dissolve in a 50:50 mixture of water and acetonitrile to a final volume of 25.0 mL to achieve a concentration of ~1.0 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Mandatory Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing prep1 Weigh 25 mg of MBFA Sample prep2 Dissolve in 25 mL (Water/ACN) prep1->prep2 prep3 Vortex to Mix prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 inj Inject 10 µL prep4->inj col RP-Amide C16 Column Gradient Elution inj->col det UV Detection (210 nm) col->det chrom Generate Chromatogram det->chrom integ Integrate Peaks chrom->integ calc Calculate % Purity (Area Percent) integ->calc Method_Selection start Goal of Analysis? node_qc Routine QC & Quantification? start->node_qc node_id Impurity ID & Volatiles? start->node_id node_qc->node_id No res_hplc Use HPLC-UV Method node_qc->res_hplc Yes res_gcms Use GC-MS Method node_id->res_gcms Yes res_both Use Both Methods (Orthogonal Verification) node_id->res_both No / Initial Characterization res_hplc->res_both Confirm with GC-MS for validation

References

A Comparative Guide to the Biological Activity Screening of N-Methyl Bromofluoroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tapping into the Potential of Halogenated Acetamides

In the ever-evolving landscape of drug discovery, the strategic incorporation of halogens into molecular scaffolds has proven to be a highly effective approach for modulating pharmacological properties. N-methyl bromofluoroacetamide derivatives represent a fascinating, yet underexplored, class of compounds at the intersection of this chemical space. The presence of both bromine and fluorine on the acetamide core offers a unique combination of lipophilicity, electronegativity, and metabolic stability, suggesting a high potential for diverse biological activities. This guide provides a comprehensive framework for researchers and drug development professionals to systematically screen these novel derivatives for their potential antimicrobial and anticancer properties, drawing upon established methodologies and data from structurally related compounds.

The rationale for investigating this compound derivatives is rooted in the well-documented bioactivities of other haloacetamides. For instance, various chlorinated and brominated acetamides have demonstrated significant antibacterial, antifungal, and anticancer effects.[1][2] The introduction of a fluorine atom can further enhance these properties by improving metabolic stability and binding affinity to target proteins. The N-methyl group, in turn, can influence solubility and membrane permeability.[3] This guide will walk you through the essential screening protocols, delve into the mechanistic underpinnings of haloacetamide bioactivity, and provide a comparative analysis to contextualize your findings.

Antimicrobial Activity Screening: The Minimum Inhibitory Concentration (MIC) Assay

A fundamental starting point for assessing the antibacterial and antifungal potential of this compound derivatives is the determination of their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Test this compound derivatives

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial twofold dilutions of the stock solution in the appropriate broth medium in a separate 96-well plate.

  • Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Plate Inoculation: Transfer the diluted test compounds from the dilution plate to the final assay plate. Add the standardized microbial inoculum to each well containing the test compound, positive control, and growth control (broth with inoculum but no compound). The final volume in each well should be 100-200 µL.

  • Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth. Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.

Causality Behind Experimental Choices:
  • Choice of Broth: CAMHB is the standard medium for routine antibacterial susceptibility testing as it supports the growth of most common pathogens and has minimal interference with the activity of many antibiotics. RPMI-1640 is used for fungi for similar reasons.

  • 0.5 McFarland Standard: This standardization is crucial for ensuring that the number of microbial cells is consistent across all experiments, which is essential for the reproducibility of MIC values.

  • Serial Dilutions: This method allows for the determination of a precise MIC value over a range of concentrations.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solutions of This compound derivatives B Prepare serial dilutions in broth A->B D Inoculate 96-well plate with derivatives and inoculum B->D C Prepare standardized microbial inoculum (0.5 McFarland) C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity or read OD at 600 nm E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Figure 1: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] It is a widely used method for the initial screening of potential anticancer compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom culture plates

  • Positive control anticancer drug (e.g., doxorubicin)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the positive control drug in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include untreated control wells (medium with vehicle, e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Causality Behind Experimental Choices:
  • Choice of Cell Lines: The selection of cancer cell lines should be relevant to the intended therapeutic area. Using a panel of different cell lines can provide information on the spectrum of activity.

  • MTT Reagent: The reduction of MTT is dependent on the activity of mitochondrial dehydrogenases, thus providing a measure of the metabolic activity of the cell population, which is an indicator of cell viability.[6]

  • Solubilization Step: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for accurate absorbance readings. DMSO is a common and effective solvent for this purpose.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in a 96-well plate C Treat cells with derivatives for 48-72 hours A->C B Prepare serial dilutions of This compound derivatives B->C D Add MTT solution and incubate for 2-4 hours C->D E Solubilize formazan crystals with DMSO D->E F Read absorbance at 570 nm E->F G Calculate % cell viability and determine IC50 F->G

Figure 2: Workflow for the MTT cytotoxicity assay.

Potential Mechanisms of Action of Haloacetamide Derivatives

The biological activity of haloacetamide derivatives is often attributed to their ability to act as electrophiles and react with nucleophilic residues in biological macromolecules, such as proteins and DNA. The halogen atom(s) on the alpha-carbon of the acetamide are key to this reactivity.

One proposed mechanism of antimicrobial action is the inhibition of essential enzymes. For example, chloroacetamide derivatives have been shown to target bacterial DNA gyrase and topoisomerase II, which are crucial for DNA replication and transcription.[4] Molecular docking studies can be employed to predict the binding modes of this compound derivatives to the active sites of such enzymes.

In the context of anticancer activity, haloacetamides may induce apoptosis (programmed cell death) in cancer cells. This can occur through various pathways, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[4] Furthermore, the interaction of these compounds with DNA can lead to DNA damage and cell cycle arrest, ultimately resulting in cell death.[7]

Comparative Analysis of Haloacetamide Derivatives

While specific data for this compound derivatives is limited, a comparative analysis of related haloacetamides from the literature can provide valuable insights into potential structure-activity relationships (SAR).

Table 1: Comparison of Antimicrobial Activity of Various Haloacetamide Derivatives

Compound ClassHalogen(s)Target Organism(s)Reported MIC (µg/mL)Reference
N-phenyl chloroacetamidesClS. aureus, E. coli16 - 256[8]
2-bromo-N-phenylacetamideBrCandida spp.16 - 32[9]
N-(4-fluoro-3-nitrophenyl)acetamideF, ClK. pneumoniae512 (Cl-derivative)[1]
N-benzyl-trifluoroacetamideFBacteria and Fungi15.62 - 62.5

Table 2: Comparison of Anticancer Activity of Various Haloacetamide Derivatives

Compound ClassHalogen(s)Cancer Cell Line(s)Reported IC50 (µM)Reference
2-(4-Fluorophenyl)-N-phenylacetamidesFPC3, MCF-752 - 100[5]
Phenylacetamide derivativesF, Cl, BrMDA-MB-468, PC-12, MCF-70.6 - 1.73
Thiazole-benzazole derivativesClA549, C6Significant activity[4]

From these tables, several trends can be observed. The nature and position of the halogen atom significantly influence the biological activity. For instance, the presence of a chloro atom in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was shown to enhance its antibacterial activity compared to the non-chlorinated analog.[1] The mixed halogen substitution in this compound derivatives could potentially offer a synergistic effect, combining the reactivity of bromine with the metabolic stability conferred by fluorine. Further screening of a library of these derivatives with varying substitutions on the N-methyl and any aromatic rings will be crucial to elucidate detailed SAR.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds for the discovery of new antimicrobial and anticancer agents. This guide provides a robust framework for their initial biological activity screening, utilizing established and reliable protocols. The comparative data from related haloacetamides suggest that these compounds are likely to exhibit significant biological activity.

Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to establish clear structure-activity relationships. For promising lead compounds, further studies should include the elucidation of their precise mechanisms of action, in vivo efficacy studies in animal models, and comprehensive toxicological profiling. The systematic approach outlined in this guide will be instrumental in unlocking the therapeutic potential of this novel class of halogenated compounds.

References

A Comparative Guide to Mechanistic Validation of the N-Methyl-2-bromo-2-fluoroacetamide Reaction Pathway

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of experimental and computational methodologies for elucidating the reaction pathway of N-methyl-2-bromo-2-fluoroacetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to mechanistic investigation. We will explore the primary competing pathways and detail the specific techniques required to differentiate them, supported by experimental data and authoritative references.

Introduction: The Significance of α-Haloamides in Synthesis

N-methyl-2-bromo-2-fluoroacetamide belongs to the class of α-haloamides, which are highly versatile synthons in organic chemistry.[1] The presence of two different halogen atoms on the α-carbon, along with the amide functionality, creates a unique electronic environment that influences its reactivity. Understanding the precise reaction pathway is not merely an academic exercise; it is critical for controlling reaction outcomes, optimizing yields, minimizing byproducts, and designing novel synthetic strategies in drug discovery and development. This guide will focus on validating the mechanism of nucleophilic substitution at the α-carbon, the most common reactive site for this class of molecules.[1]

Postulated Reaction Pathways: SN1 vs. SN2

The primary mechanistic question for nucleophilic substitution on N-methyl-2-bromo-2-fluoroacetamide is whether it proceeds via a concerted (SN2) or a stepwise (SN1) pathway. The presence of the electron-withdrawing fluorine and amide groups can significantly influence the stability of potential intermediates and transition states.

  • SN2 Pathway (Bimolecular Nucleophilic Substitution): In this concerted mechanism, the nucleophile attacks the α-carbon at the same time as the bromide leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

  • SN1 Pathway (Unimolecular Nucleophilic Substitution): This stepwise mechanism involves the initial, rate-limiting departure of the bromide leaving group to form a carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile. The reaction rate is primarily dependent on the concentration of the substrate only.

Below are diagrams illustrating these two fundamental pathways.

sn2_pathway Figure 1: Proposed SN2 Pathway sub Nu⁻ + H₃C-NH-CO-CHFBr ts [Nu---CHF(Br)---CO-NH-CH₃]⁻ sub->ts Concerted Attack & Leaving Group Departure prod H₃C-NH-CO-CHFNu + Br⁻ ts->prod

Caption: A concerted SN2 mechanism for nucleophilic substitution.

sn1_pathway Figure 2: Proposed SN1 Pathway sub H₃C-NH-CO-CHFBr int H₃C-NH-CO-CHF⁺ + Br⁻ sub->int Slow (Rate-Determining Step) prod H₃C-NH-CO-CHFNu int->prod Fast + Nu⁻

Caption: A stepwise SN1 mechanism involving a carbocation intermediate.

Experimental Validation: A Comparative Methodological Guide

Reaction Progress Kinetic Analysis

Kinetic studies are the cornerstone of mechanistic validation, providing direct evidence for the molecules involved in the rate-determining step.[2] By systematically varying the concentrations of the substrate and nucleophile and monitoring the reaction rate, one can determine the reaction order with respect to each component.

Causality Behind the Experiment:

  • An SN2 reaction is bimolecular, meaning its rate law will be first-order in both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).

  • An SN1 reaction has a unimolecular rate-determining step (the loss of the leaving group), so its rate law will be first-order in the substrate and zero-order in the nucleophile (Rate = k[Substrate]).

Comparative Data Summary:

Experimental ObservationImplication for SN2 PathwayImplication for SN1 Pathway
Rate doubles when [Substrate] doublesConsistentConsistent
Rate doubles when [Nucleophile] doublesStrongly Supported Contradicted
Rate is unchanged when [Nucleophile] doublesContradicted Strongly Supported
Spectroscopic Interrogation for Intermediates

If a reaction proceeds through a stepwise mechanism (SN1), it may be possible to detect the carbocation intermediate, especially if it is sufficiently stable. Techniques like stopped-flow spectroscopy can be used to monitor rapid reactions and identify transient species with distinct electronic absorptions.[3]

Causality Behind the Experiment:

  • The SN2 pathway has no discrete intermediate, only a high-energy transition state, which cannot be directly observed.

  • The SN1 pathway involves a carbocation intermediate. While often short-lived, its detection provides powerful evidence for a stepwise mechanism. The appearance and subsequent decay of a new spectral feature during the reaction would support its existence.[3]

Computational Modeling with Density Functional Theory (DFT)

Modern computational chemistry allows for the in-silico exploration of reaction pathways, providing invaluable insight into the energies of transition states and intermediates.[4] By modeling both the SN1 and SN2 pathways, we can calculate the activation energy (ΔG‡) for each. The pathway with the lower activation energy is the more kinetically favorable and, therefore, the more likely mechanism.

Causality Behind the Experiment:

  • Computational models can visualize the transition state structures. An SN2 transition state will show a pentacoordinate carbon, while an SN1 pathway will show a discrete, planar carbocation intermediate.

  • Comparing the calculated activation energies provides a quantitative prediction of the preferred pathway. This approach is especially powerful when combined with experimental kinetic data.

Detailed Experimental Protocols

Protocol: Reaction Progress Kinetic Analysis via 19F NMR

This protocol uses 19F NMR spectroscopy to monitor the reaction progress, as the fluorine chemical shift is highly sensitive to its electronic environment, providing a clear distinction between the starting material and the product.

Workflow Diagram:

kinetic_workflow prep Prepare Stock Solutions (Substrate, Nucleophile, Standard) thermo Thermostat NMR Tube to Reaction Temperature (e.g., 298 K) prep->thermo t0 Acquire t=0 Spectrum (Substrate + Internal Standard) thermo->t0 inject Inject Nucleophile & Start Timer t0->inject acquire Acquire 19F NMR Spectra at Timed Intervals inject->acquire integrate Integrate Substrate & Product Signals Relative to Internal Standard acquire->integrate plot Plot [Substrate] vs. Time and Determine Initial Rate integrate->plot repeat Repeat for Different [Substrate] and [Nucleophile] plot->repeat

Caption: Workflow for a kinetic study using 19F NMR spectroscopy.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of N-methyl-2-bromo-2-fluoroacetamide, the chosen nucleophile (e.g., sodium azide), and an inert internal standard (e.g., trifluorotoluene) in a suitable deuterated solvent (e.g., acetonitrile-d3).

  • Setup: In an NMR tube, combine a known volume of the substrate and internal standard stock solutions. Place the tube in the NMR spectrometer and allow it to equilibrate to the desired reaction temperature.

  • Time Zero: Acquire a 19F NMR spectrum before adding the nucleophile. This is your t=0 reference point.

  • Initiation: Rapidly inject a known volume of the nucleophile stock solution into the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals (e.g., every 5 minutes).

  • Data Processing: For each spectrum, integrate the 19F NMR signal of the starting material and the product relative to the constant integral of the internal standard.

  • Analysis: Convert the relative integrals to concentrations. Plot the concentration of the starting material versus time and determine the initial reaction rate from the initial slope of the curve.

  • Validation: Repeat steps 2-6 using different initial concentrations of the substrate and nucleophile to determine the reaction order for each. For example, double the concentration of the nucleophile while keeping the substrate concentration constant and observe the effect on the initial rate.

Protocol: Computational Analysis using DFT

This protocol outlines the general steps for comparing the SN1 and SN2 pathways using DFT calculations.

Step-by-Step Methodology:

  • Structure Optimization: Using a quantum chemistry software package (e.g., Gaussian, ORCA), build and optimize the geometries of the reactants (N-methyl-2-bromo-2-fluoroacetamide and the nucleophile) and products using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) and solvent model (e.g., PCM for acetonitrile).

  • Transition State Search (SN2): Perform a transition state search starting from a geometry that approximates the concerted approach of the nucleophile and departure of the bromide.

  • Intermediate Search (SN1): Optimize the geometry of the proposed carbocation intermediate (H₃C-NH-CO-CHF⁺) and the corresponding transition state for its formation.

  • Frequency Analysis: Perform frequency calculations on all optimized structures (reactants, products, intermediates, and transition states). A true minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.[4]

  • Energy Calculation: From the frequency analysis, obtain the Gibbs free energies (G) for all species.

  • Activation Energy Calculation: Calculate the Gibbs free energy of activation (ΔG‡) for each pathway:

    • ΔG‡ (SN2) = G(SN2 Transition State) - G(Reactants)

    • ΔG‡ (SN1) = G(SN1 Transition State) - G(Reactants)

  • Comparison: The pathway with the lower ΔG‡ is the computationally predicted favored mechanism.

Conclusion and Future Outlook

The validation of a reaction pathway is a systematic process of elimination and evidence gathering. For N-methyl-2-bromo-2-fluoroacetamide, a combination of reaction progress kinetic analysis and computational modeling provides the most direct and compelling evidence to distinguish between SN1 and SN2 mechanisms. Kinetic data provides the experimental "what," while DFT calculations offer the theoretical "why."

Based on the general principles of α-haloamide chemistry, an SN2 pathway is often anticipated.[1] However, the unique electronic contributions of both a bromine and a fluorine atom necessitate rigorous experimental validation. The protocols and comparative frameworks provided in this guide equip researchers with the tools and logical foundation to confidently elucidate the reaction mechanism, paving the way for more precise and efficient synthetic applications.

References

comparison of n-Methyl bromofluoroacetamide with other sample preservation agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of biological samples is the bedrock of reliable and reproducible results. The journey from sample collection to analysis is fraught with peril for the delicate molecules within. Autolysis, degradation by endogenous enzymes, and microbial contamination can rapidly compromise the quality of tissues, cells, and nucleic acids, rendering them useless for downstream applications.[1] The critical first step in mitigating these risks is proper preservation.

This guide provides an in-depth comparison of commonly used sample preservation agents. While the initial inquiry for this guide included n-Methyl bromofluoroacetamide, a thorough review of scientific literature and commercial resources did not yield sufficient data on its application as a sample preservation agent. Therefore, this guide will focus on a selection of well-established and widely utilized preservation agents, providing the scientific community with a comprehensive resource for making informed decisions.

We will delve into the mechanisms, applications, advantages, and limitations of cross-linking fixatives like formalin and glutaraldehyde, precipitating fixatives such as ethanol, and specialized, proprietary reagents designed for the preservation of nucleic acids, namely RNAlater and DNAstable.

The Pillars of Preservation: Understanding the Mechanisms

Sample preservation agents primarily function through two main mechanisms: cross-linking and precipitation (denaturation).[2][3] A third category includes specialized formulations that create a protective environment, particularly for nucleic acids.

  • Cross-linking fixatives , such as formaldehyde (the active component of formalin) and glutaraldehyde, form covalent chemical bonds, primarily with proteins.[4][5] This creates a stable, cross-linked network that locks cellular structures in place, providing excellent morphological preservation.[1]

  • Precipitating or denaturing fixatives , like ethanol, work by replacing water in the tissue.[6] This alters the tertiary structure of proteins, causing them to precipitate and become less soluble, which in turn preserves the tissue architecture.[3]

  • Specialized preservation solutions are designed to protect specific biomolecules. For instance, some reagents create a protective, glass-like shell around DNA, while others rapidly permeate tissues to inactivate nucleases and stabilize RNA.[7][8]

The choice of a preservation agent is dictated by the intended downstream application, as each method has a profound impact on the integrity of different cellular components.

A Head-to-Head Comparison of Leading Preservation Agents

The following sections provide a detailed analysis of five commonly used sample preservation agents, outlining their mechanisms, ideal use cases, and key performance characteristics.

Formalin (10% Neutral Buffered Formalin)

Formalin, a solution of formaldehyde gas in water (typically 37-40%), is the most widely used fixative in histology and pathology.[9] For tissue fixation, it is commonly diluted to a 10% neutral buffered formalin (NBF) solution, which corresponds to about 4% formaldehyde.[9]

Mechanism of Action: Formaldehyde forms methylene bridges between amino groups of proteins, effectively cross-linking them and preserving the structural integrity of cells and tissues.[4][5] This process prevents autolysis and putrefaction.[9]

Primary Applications:

  • Routine histology and histopathology.[9]

  • Immunohistochemistry (IHC).[4]

  • Long-term tissue preservation.[4]

Advantages:

  • Excellent preservation of tissue morphology.[9]

  • Relatively inexpensive and readily available.[3]

  • Compatible with a wide range of staining techniques.[9]

Limitations:

  • Can mask antigenic sites, often requiring an antigen retrieval step for successful IHC.[9]

  • Causes cross-linking of nucleic acids with proteins, which can interfere with DNA and RNA extraction and analysis.[10]

  • Formaldehyde is a known carcinogen and requires careful handling in a well-ventilated area.[3][9]

  • Prolonged fixation can lead to excessive hardening of tissues.[1]

Ethanol

Ethanol is a precipitating fixative widely used in both histology and molecular biology.[6][11]

Mechanism of Action: Ethanol dehydrates tissues and cells, causing the precipitation and denaturation of proteins.[6] This process disrupts hydrophobic and hydrogen bonds, altering the tertiary structure of proteins and rendering them insoluble.

Primary Applications:

  • Preservation of nucleic acids (DNA and RNA) for molecular analysis.[6]

  • Cytological preparations.[6]

  • Fixation for certain histochemical staining methods.

Advantages:

  • Better preservation of nucleic acids compared to formalin, as it does not cause cross-linking.[12]

  • Faster fixation and dehydration times.[6]

  • Less toxic than formalin.[2]

Limitations:

  • Can cause significant tissue shrinkage and hardening.[6][11]

  • Does not preserve fine ultrastructural details as well as aldehyde-based fixatives.[6]

  • May not effectively inactivate all endogenous enzymes.

Glutaraldehyde

Glutaraldehyde is a dialdehyde fixative that is particularly valued for its ability to preserve fine cellular structures.[13]

Mechanism of Action: As a dialdehyde, glutaraldehyde is a more potent cross-linking agent than formaldehyde. It rapidly and irreversibly forms stable cross-links with proteins, particularly with the amino groups of lysine residues.[13][14]

Primary Applications:

  • Electron microscopy (EM) for ultrastructural analysis.[13][15]

  • Fixation of samples for histochemical and immunological studies where fine structural preservation is paramount.[16]

Advantages:

  • Provides the best overall preservation of cytoplasmic and nuclear detail.[5]

  • Rapid and irreversible fixation.[13]

Limitations:

  • Slow penetration into tissues, requiring small sample sizes.[5]

  • Can introduce artifacts and autofluorescence, which may interfere with some imaging techniques.

  • Not ideal for immunohistochemistry as it can mask antigens more extensively than formaldehyde.[5]

RNAlater®

RNAlater® is a proprietary aqueous, non-toxic reagent designed for the stabilization and protection of RNA in intact, unfrozen tissue and cell samples.[8]

Mechanism of Action: RNAlater rapidly permeates the tissue and cells, inactivating RNases and stabilizing the RNA molecules in situ.[17] It is thought to work through a combination of high salt concentration and other components that precipitate and denature proteins, including nucleases.

Primary Applications:

  • Preservation of RNA in fresh tissue and cell samples for gene expression analysis (e.g., RT-qPCR, microarrays, RNA-seq).[18]

  • Field collection of samples where immediate freezing or processing is not feasible.[8]

Advantages:

  • Effectively stabilizes RNA at room temperature for up to a week, at 4°C for up to a month, and indefinitely at -20°C or below.[19][20]

  • Eliminates the need for liquid nitrogen or immediate sample processing.[8]

  • Compatible with most RNA isolation protocols.[21]

Limitations:

  • Not intended for preserving tissue morphology for histological analysis.

  • Should be used with fresh, unfrozen tissue.[19]

  • Denatures proteins, making them unsuitable for applications requiring native protein structure.[19]

DNAstable®

DNAstable® is a proprietary technology for the long-term storage of purified DNA at room temperature.[7]

Mechanism of Action: DNAstable forms a protective, glass-like shell around the DNA sample upon drying, effectively "shrink-wrapping" it and protecting it from degradation.[7] This technology is based on the principles of anhydrobiosis, a natural mechanism used by some organisms to survive dehydration.[7]

Primary Applications:

  • Long-term, room-temperature storage of purified DNA (genomic DNA, plasmids, PCR products).

  • Archiving of DNA samples.

  • Shipping of DNA at ambient temperatures.[22]

Advantages:

  • Allows for stable storage of DNA for years at room temperature, eliminating the need for freezers.[23]

  • DNA can be easily recovered by rehydration with water or buffer.

  • Reduces the costs and logistical challenges associated with cold-chain storage and shipping.[7]

Limitations:

  • Designed for use with purified DNA, not for direct preservation of tissues or cells.[7]

  • Requires complete drying of the sample for optimal protection.

Quantitative Data Summary

Preservation Agent Mechanism of Action Primary Application Morphology Preservation Nucleic Acid Integrity Protein Antigenicity Toxicity
Formalin (10% NBF) Cross-linkingHistology, IHCExcellentPoor (cross-linking)Good (may require antigen retrieval)High
Ethanol Precipitation/DehydrationMolecular Biology, CytologyFair to GoodExcellentGoodModerate
Glutaraldehyde Cross-linkingElectron MicroscopySuperiorPoor (cross-linking)Poor (significant masking)High
RNAlater® Nuclease InactivationRNA-based analysesNot applicableExcellent (RNA)Poor (denatured)Low
DNAstable® Protective Shell FormationDNA storageNot applicableExcellent (DNA)Not applicableLow

Experimental Protocols

Protocol 1: Formalin Fixation of Tissues for Histology

This protocol is a standard procedure for fixing tissues for paraffin embedding and subsequent histological analysis.[24][25][26]

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Phosphate Buffered Saline (PBS)

  • Tissue cassettes

  • Appropriate sized container with a lid

Procedure:

  • Immediately after dissection, place the tissue in a container with at least 10-20 volumes of 10% NBF relative to the tissue volume.[24]

  • Ensure the tissue is no more than 3-4 mm thick in at least one dimension to allow for proper penetration of the fixative.[24]

  • Fix the tissue for 24-48 hours at room temperature.[25] For larger specimens, a longer fixation time may be necessary.

  • After fixation, wash the tissue in PBS.

  • The tissue can now be processed for paraffin embedding or stored in 70% ethanol for a short period.[27]

Causality Behind Experimental Choices:

  • The high volume of fixative ensures that the concentration of formaldehyde does not become depleted as it reacts with the tissue.[24]

  • The thickness of the tissue is critical for ensuring that the fixative penetrates to the center of the sample before autolysis can occur.[24]

  • Fixation at room temperature is a balance between allowing for rapid chemical reactions and preventing heat-induced artifacts.[24]

Protocol 2: Ethanol Fixation of Tissues for Nucleic Acid Extraction

This protocol is designed to preserve tissues for subsequent DNA and RNA extraction.[28]

Materials:

  • 70% Ethanol (prepared with DEPC-treated water for RNA work)

  • Sterile, RNase-free tubes

Procedure:

  • Immediately after collection, place the tissue sample into a tube containing at least 10 volumes of cold 70% ethanol.[28]

  • Ensure the tissue is minced into small pieces to facilitate rapid penetration of the ethanol.

  • Store the sample at 4°C overnight to allow for complete fixation.[28]

  • For long-term storage, samples can be kept at -20°C or -80°C.

Causality Behind Experimental Choices:

  • Using cold ethanol slows down enzymatic degradation processes that may occur before the ethanol fully penetrates the tissue.[28]

  • DEPC-treated water is used to prepare the ethanol to inactivate any contaminating RNases, which are notoriously stable and can degrade RNA.[28]

Protocol 3: RNA Preservation using RNAlater®

This protocol outlines the steps for preserving fresh tissue or cells for RNA analysis.[19][21][29]

Materials:

  • RNAlater® Solution

  • Sterile, RNase-free tubes

Procedure for Tissue:

  • Cut fresh tissue to be no more than 0.5 cm in any dimension.[19]

  • Immediately submerge the tissue in 5-10 volumes of RNAlater® Solution.[19]

  • Incubate the sample at 4°C overnight to allow the solution to thoroughly penetrate the tissue.[20]

  • For storage, samples can be kept at 4°C for up to one month, or at -20°C or -80°C indefinitely.[20][29]

Procedure for Cells:

  • Pellet cultured cells and remove the supernatant.

  • Resuspend the cell pellet in a small volume of PBS.

  • Add 5-10 volumes of RNAlater® Solution and mix gently.[29]

  • Store as described for tissue samples.

Causality Behind Experimental Choices:

  • Cutting the tissue into small pieces ensures rapid and complete penetration of the RNAlater® solution, which is essential for immediate RNase inactivation.[19]

  • The initial incubation at 4°C allows for the solution to permeate the tissue before long-term storage at colder temperatures.[20]

Protocol 4: DNA Stabilization using DNAstable®

This protocol describes the procedure for storing purified DNA at room temperature.[7]

Materials:

  • DNAstable® tubes or plates

  • Purified DNA sample in water or TE buffer

Procedure:

  • Apply the purified DNA sample (up to 50 µL) directly to the bottom of the DNAstable® tube or well.

  • Allow the sample to dry completely at room temperature, preferably in a laminar flow hood or vacuum concentrator.

  • For long-term storage, seal the container to protect it from moisture.[7]

  • To recover the DNA, simply add water or an aqueous buffer to the tube or well and allow the DNA to rehydrate.

Causality Behind Experimental Choices:

  • Complete drying is crucial for the formation of the protective glass-like matrix that stabilizes the DNA.

  • Protection from moisture during storage is essential to prevent the rehydration of the matrix and potential degradation of the DNA.[7]

Visualizing the Mechanisms and Workflows

G cluster_crosslinking Cross-linking Fixation (e.g., Formalin) cluster_precipitation Precipitating Fixation (e.g., Ethanol) cluster_specialized Specialized Preservation cluster_rna RNAlater cluster_dna DNAstable Protein1 Protein 1 (with -NH2 group) Crosslink Methylene Bridge (-CH2-) Protein1->Crosslink reacts with Protein2 Protein 2 (with -NH2 group) Protein2->Crosslink reacts with Formaldehyde Formaldehyde (CH2O) Formaldehyde->Crosslink forms NativeProtein Soluble Native Protein (in aqueous environment) DenaturedProtein Insoluble Precipitated Protein NativeProtein->DenaturedProtein dehydrates and denatures Ethanol Ethanol Ethanol->NativeProtein displaces water from RNA RNA RNase RNase (enzyme) RNase->RNA degrades RNAlater RNAlater Solution RNAlater->RNase inactivates DNA Purified DNA ProtectiveShell Protective 'Glass-like' Shell DNA->ProtectiveShell is encapsulated in DNAstable DNAstable Matrix DNAstable->DNA surrounds

Caption: Mechanisms of action for different classes of sample preservation agents.

G cluster_histology Histology/IHC Workflow cluster_molecular Molecular Biology Workflow start Sample Collection (Fresh Tissue/Cells) FormalinFix Formalin Fixation (24-48 hours) start->FormalinFix Preservation Preservation (Ethanol or RNAlater) start->Preservation Processing Tissue Processing (Dehydration, Clearing) FormalinFix->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Microtomy Embedding->Sectioning Staining Staining (H&E, IHC) Sectioning->Staining AnalysisHisto Microscopic Analysis Staining->AnalysisHisto Storage Storage (4°C, -20°C, or -80°C) Preservation->Storage Extraction Nucleic Acid Extraction (DNA/RNA) Storage->Extraction QC Quality Control (Spectrophotometry, Gel) Extraction->QC Downstream Downstream Analysis (PCR, Sequencing, etc.) QC->Downstream

Caption: Generalized experimental workflows for histological versus molecular analysis.

Conclusion

The selection of an appropriate sample preservation agent is a critical decision that profoundly influences the outcome of research. There is no single "best" agent; the optimal choice is contingent upon the specific research question and the analytical techniques to be employed. For morphological studies, particularly in a clinical pathology setting, formalin remains the gold standard due to its excellent preservation of tissue architecture.[3] For ultrastructural analysis at the subcellular level, the superior cross-linking capabilities of glutaraldehyde are indispensable.[13]

When the focus shifts to the molecular realm, particularly the analysis of nucleic acids, precipitating fixatives like ethanol or specialized reagents such as RNAlater are superior choices as they avoid the damaging cross-linking effects of aldehydes.[8][12] For the long-term archival of purified DNA, technologies like DNAstable offer an innovative and cost-effective alternative to traditional cold storage.[7]

By understanding the fundamental mechanisms of these preservation agents and adhering to validated protocols, researchers can ensure the integrity of their precious samples, thereby enhancing the reliability and reproducibility of their scientific discoveries.

References

Safety Operating Guide

A Guide to Personal Protective Equipment for Handling n-Methyl bromofluoroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: n-Methyl bromofluoroacetamide is a theoretical compound for the purpose of this guide. The following safety protocols are based on a conservative assessment of risks associated with highly toxic, halogenated, and potentially reactive organic research chemicals. Always consult the specific Safety Data Sheet (SDS) and conduct a thorough risk assessment for any new chemical before beginning work.

Hazard Assessment: Deconstructing this compound

As a Senior Application Scientist, our first step is never to just list PPE; it is to understand why specific protections are necessary. The name "this compound" implies a structure with several red flags that dictate a stringent safety protocol.

  • Halogenation (Bromo- and Fluoro- groups): Halogenated organic compounds are often toxic and can be readily absorbed through the skin and respiratory tract.[1][2] They can cause a range of health effects from irritation to severe organ damage and are often suspected carcinogens.[1][3]

  • Amide Moiety: Acrylamides and related compounds are known neurotoxins. The amide functional group in this theoretical molecule suggests a potential for high toxicity.

  • Alkylating Potential: The combination of halogens and an amide structure suggests this molecule could act as an alkylating agent, a class of compounds known for their carcinogenic and mutagenic properties.

Given these potential hazards, we must assume the compound is highly toxic, a skin and eye irritant, readily absorbed through dermal contact, and a potential carcinogen. This assessment forms the bedrock of our protective equipment and handling strategy, which is designed to minimize all routes of exposure.[4]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a comprehensive barrier system. For this compound, the minimum required PPE should be worn at all times, even for minor tasks.[5][6][7]

  • Body Protection: A flame-resistant lab coat is mandatory.[8] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat provides an additional layer of security. All clothing worn underneath should be long-sleeved and cover the legs completely.[2]

  • Hand Protection: Double-gloving is required.[3][6] The inner glove should be a thin nitrile glove. The outer glove should be a thicker, chemical-resistant glove (e.g., neoprene or Viton®) with an extended cuff that covers the sleeve of the lab coat. This two-layer system protects against rapid chemical breakthrough.[6] Gloves must be inspected for tears or pinholes before each use and changed immediately if contamination is suspected.[9]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.[10] Due to the severe potential for toxicity and irritation, a full-face shield must be worn over the goggles whenever handling the pure compound or concentrated solutions.[6][8]

  • Respiratory Protection: All work with this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to control exposure to vapors and fine particulates.[11] If there is any potential for exposure outside of a fume hood, a risk assessment must be performed to determine if a respirator is needed.[8] If required, personnel must be part of a respiratory protection program that includes fit-testing and training, as mandated by OSHA.[8][12]

Table 1: PPE Requirements by Operational Task
TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Control
Weighing Solid Compound Flame-Resistant Lab CoatDouble Gloves (Nitrile inner, Neoprene/Viton® outer)Chemical Splash Goggles & Full Face ShieldChemical Fume Hood
Preparing Solutions Flame-Resistant Lab Coat & Chemical ApronDouble Gloves (Nitrile inner, Neoprene/Viton® outer)Chemical Splash Goggles & Full Face ShieldChemical Fume Hood
Conducting Reactions Flame-Resistant Lab Coat & Chemical ApronDouble Gloves (Nitrile inner, Neoprene/Viton® outer)Chemical Splash Goggles & Full Face ShieldChemical Fume Hood
Handling Waste Flame-Resistant Lab Coat & Chemical ApronDouble Gloves (Nitrile inner, Neoprene/Viton® outer)Chemical Splash Goggles & Full Face ShieldWell-Ventilated Area

Operational Plan: Safe Handling Protocol

A self-validating protocol ensures safety at every step. This workflow is designed to contain the material, protect the researcher, and prevent contamination.

Step 1: Pre-Handling Preparation
  • Designate Area: Cordon off a specific area within a chemical fume hood for the handling of this compound.[3] Label this area clearly with a "Designated Area" sign indicating the substance is highly toxic and a potential carcinogen.[3]

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and the airflow is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, chemicals, and waste containers before introducing the this compound to the hood. This minimizes traffic in and out of the designated area.

  • Emergency Preparedness: Confirm the location of the nearest safety shower and eyewash station. Ensure a spill kit compatible with halogenated organic compounds is readily accessible.

Step 2: Handling the Compound
  • Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, goggles, face shield).

  • Work Within Hood: Conduct all manipulations at least 6 inches inside the fume hood sash.

  • Containment: When weighing the solid, use a disposable weigh boat within a secondary container (e.g., a beaker) to prevent dispersal of powder.

  • Clean as You Go: Immediately decontaminate any minor spills within the fume hood using a suitable solvent and absorbent pads. Dispose of cleaning materials as hazardous waste.

Step 3: Post-Handling Decontamination
  • Secure Compound: Tightly seal the primary container and store it in a designated, labeled, and secondarily contained location.

  • Decontaminate Surfaces: Thoroughly wipe down the designated area in the fume hood with an appropriate solvent.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing. The outer gloves should be removed first, followed by the face shield, apron, and goggles. The inner gloves should be the last item removed.

  • Dispose of Consumables: All disposable items that came into contact with the chemical (gloves, weigh boats, pipette tips) must be placed in a dedicated, sealed hazardous waste container.[13]

  • Hygiene: Wash hands thoroughly with soap and water immediately after completing the work.[3][9]

Emergency & Disposal Plans

Preparation is the final pillar of safety, as outlined by the RAMP (Recognize, Assess, Minimize, Prepare) framework.[14]

Emergency Response Workflow

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personnel Exposure spill_alert Alert others in the lab spill_evacuate Evacuate immediate area if necessary spill_alert->spill_evacuate spill_contain Contain spill with spill kit spill_evacuate->spill_contain spill_notify Notify EH&S spill_contain->spill_notify skin_contact Skin Contact remove_clothing Remove contaminated clothing skin_contact->remove_clothing eye_contact Eye Contact flush_eyes Flush eyes at eyewash for 15 min eye_contact->flush_eyes inhalation Inhalation move_fresh_air Move to fresh air inhalation->move_fresh_air flush_skin Flush skin with water for 15 min remove_clothing->flush_skin seek_medical Seek immediate medical attention flush_skin->seek_medical flush_eyes->seek_medical move_fresh_air->seek_medical start EMERGENCY EVENT

Caption: Emergency response flowchart for spills or personnel exposure.

Disposal Plan

All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[15][16]

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[11]

  • Container Labeling: Use a designated, leak-proof, and compatible waste container.[16] The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[15]

  • Solid Waste: All contaminated solid waste (gloves, paper towels, pipette tips) must be collected in a sealed, labeled plastic bag or container.

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed container. Do not mix with incompatible wastes.[17]

  • Container Management: Keep waste containers closed except when adding waste.[16] Store them in a designated secondary containment area until pickup by Environmental Health and Safety (EH&S).

  • Empty Containers: Any "empty" container that held the pure compound must be triple-rinsed with a suitable solvent.[13][16] This rinsate must be collected and disposed of as hazardous waste.[16]

By adhering to this comprehensive guide, researchers can establish a robust safety framework that minimizes risk and ensures the responsible handling of potent research chemicals from procurement to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Methyl bromofluoroacetamide
Reactant of Route 2
Reactant of Route 2
n-Methyl bromofluoroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.